Technical Documentation Center

3-(4-Cyclohexylphenyl)-2-methylpropanal Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Cyclohexylphenyl)-2-methylpropanal
  • CAS: 17580-94-8

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 3-(4-Cyclohexylphenyl)-2-methylpropanal

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 3-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS No. 17580-94-8). This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. By synthesizing technical data with established scientific principles, this guide serves as a foundational resource for understanding and utilizing this complex aldehyde. While experimental data for this specific molecule is limited in publicly accessible literature, this guide extrapolates information from analogous compounds and theoretical principles to provide a robust framework for future research and application.

Introduction and Statement of Significance

3-(4-Cyclohexylphenyl)-2-methylpropanal is an aromatic aldehyde characterized by a unique combination of a cyclohexylphenyl moiety and a chiral propanal side chain. This structure imparts a blend of lipophilicity from the cyclohexyl and phenyl groups and reactivity from the aldehyde functional group, making it a molecule of interest in both the fragrance industry and medicinal chemistry.[1] In perfumery, related phenylpropanals are valued for their complex scent profiles.[2] In the realm of drug discovery, the cyclohexylphenyl scaffold is a recognized pharmacophore, and the aldehyde group serves as a versatile synthetic handle for the elaboration of more complex bioactive molecules.[1] This guide aims to consolidate the known information on 3-(4-Cyclohexylphenyl)-2-methylpropanal and provide expert insights into its chemical behavior and potential for further investigation.

Chemical Structure and Nomenclature

The structural identity of a molecule is fundamental to understanding its properties and reactivity. This section details the chemical structure and systematic naming of 3-(4-Cyclohexylphenyl)-2-methylpropanal.

IUPAC Name: 3-(4-cyclohexylphenyl)-2-methylpropanal[1]

Synonyms: 3-(4-Cyclohexylphenyl)-2-methyl-propanal, Benzenepropanal, 4-cyclohexyl-α-methyl-[2]

CAS Number: 17580-94-8[2]

Molecular Formula: C₁₆H₂₂O[2]

Molecular Weight: 230.34 g/mol [2]

The molecule consists of a propanal backbone with a methyl group at the α-position (carbon 2) and a 4-cyclohexylphenyl substituent at the β-position (carbon 3). The presence of a stereocenter at the α-carbon indicates that 3-(4-Cyclohexylphenyl)-2-methylpropanal exists as a pair of enantiomers, (R)- and (S)-3-(4-cyclohexylphenyl)-2-methylpropanal.

Caption: 2D Chemical Structure of 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight 230.34 g/mol [2]
Boiling Point ~335 °C (estimated)[2]
Flash Point ~157.57 °C (estimated)[2]
Vapor Pressure ~0.0001 hPa at 20°C (estimated)[2]
LogP (XLogP3-AA) 4.7[2]
pKa ~7.64 (neutral) (estimated)[2]
Solubility Expected to be soluble in organic solvents and poorly soluble in water.

The high estimated boiling point is consistent with the molecule's relatively large size and the presence of a polar aldehyde group. The high LogP value indicates a lipophilic character, suggesting good solubility in nonpolar solvents and potential for membrane permeability in biological systems.

Chemically, the aldehyde functional group is the most reactive site, susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol.[1] The aromatic ring can undergo electrophilic substitution, although the alkyl substituent may direct the position of substitution.

Synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal

While a specific, detailed experimental protocol for the synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions. Two common strategies for the synthesis of related 3-aryl-2-methylpropanals are the Aldol condensation and methods involving Friedel-Crafts reactions.

Proposed Synthetic Pathway via Friedel-Crafts Acylation and Homologation

A robust approach involves the Friedel-Crafts acylation of cyclohexylbenzene, followed by a series of transformations to build the propanal side chain.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Darzens Glycidic Ester Condensation cluster_2 Step 3: Hydrolysis and Decarboxylation Cyclohexylbenzene Cyclohexylbenzene AlCl3 AlCl3 Cyclohexylbenzene->AlCl3 Acetyl Chloride Acetyl Chloride Acetyl Chloride->AlCl3 4-Cyclohexylacetophenone 4-Cyclohexylacetophenone AlCl3->4-Cyclohexylacetophenone DCM, 0°C to rt NaOEt NaOEt 4-Cyclohexylacetophenone->NaOEt Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->NaOEt Glycidic Ester Glycidic Ester NaOEt->Glycidic Ester Ethanol, rt NaOH, H2O NaOH, H2O Glycidic Ester->NaOH, H2O Saponification Heat Heat NaOH, H2O->Heat Decarboxylation Target_Molecule 3-(4-Cyclohexylphenyl)-2-methylpropanal Heat->Target_Molecule

Caption: Proposed synthetic workflow for 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Conceptual Experimental Protocol

Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0 °C.

  • Add acetyl chloride dropwise, maintaining the temperature at 0 °C.

  • Add cyclohexylbenzene dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyclohexylacetophenone.[3][4][5][6]

Step 2: Darzens Glycidic Ester Condensation

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of 4-cyclohexylacetophenone and ethyl chloroacetate dropwise at room temperature.

  • Stir the reaction mixture until the formation of the glycidic ester is complete.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer, dry, and concentrate to obtain the crude glycidic ester.

Step 3: Saponification and Decarboxylation

  • Dissolve the crude glycidic ester in an alcoholic solution of sodium hydroxide.

  • Heat the mixture to reflux to effect saponification.

  • Acidify the reaction mixture to induce decarboxylation, which may be facilitated by gentle heating.

  • Extract the final product, 3-(4-Cyclohexylphenyl)-2-methylpropanal, with an organic solvent.

  • Purify the product by column chromatography or distillation under reduced pressure.

Justification of Experimental Choices: The Friedel-Crafts acylation is a classic and reliable method for introducing a ketone to an aromatic ring, and it avoids the polyalkylation issues often seen with Friedel-Crafts alkylation.[3][4][5][6] The Darzens condensation is a well-established method for converting ketones to aldehydes with an additional carbon atom, proceeding through a glycidic ester intermediate. This multi-step synthesis offers good control over the final product structure.

Spectroscopic Characterization

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Aldehydic proton (-CHO)9.5 - 9.7Doublet
Aromatic protons (phenyl ring)7.0 - 7.3Multiplets
Methine proton (-CH-CHO)2.5 - 2.8Multiplet
Methylene protons (-CH₂-Ar)2.6 - 2.9Multiplet
Cyclohexyl protons1.2 - 1.9Multiplets
Methyl protons (-CH₃)1.0 - 1.2Doublet

5.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Aldehydic carbonyl (C=O)200 - 205
Aromatic carbons125 - 150
Methine carbon (-CH-CHO)45 - 55
Methylene carbon (-CH₂-Ar)35 - 45
Cyclohexyl carbons25 - 45
Methyl carbon (-CH₃)10 - 15

5.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the aldehyde functional group.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O stretch (aldehyde)1720 - 1740 (strong)
C-H stretch (aldehyde)2720 and 2820 (two weak bands)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=C stretch (aromatic)1450 - 1600

5.4. Mass Spectrometry

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak (M⁺) would be expected at m/z = 230. Key fragmentation would likely involve cleavage alpha to the carbonyl group and loss of the cyclohexyl or phenyl moieties.[7][8]

Applications

The unique structure of 3-(4-Cyclohexylphenyl)-2-methylpropanal suggests its utility in several fields, primarily in the fragrance industry and as a building block in medicinal chemistry.

6.1. Fragrance and Perfumery

Aromatic aldehydes are a well-established class of fragrance ingredients.[9] The combination of the floral and green notes often associated with phenylpropanals and the potential for complex woody or musky notes from the cyclohexylphenyl group makes this compound a promising candidate for use in fine fragrances and consumer products.[2]

6.2. Medicinal Chemistry and Drug Development

The aldehyde functionality is a versatile precursor for the synthesis of a wide range of other functional groups, making 3-(4-Cyclohexylphenyl)-2-methylpropanal a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1] The cyclohexylphenyl moiety is present in a number of biologically active compounds, and its incorporation can modulate properties such as receptor binding affinity and pharmacokinetic profiles. There is potential for this scaffold to be explored for anti-inflammatory and anticancer properties.[1]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(4-Cyclohexylphenyl)-2-methylpropanal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][10][11]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9][10][11]

    • Skin: Wash off with soap and water. Remove contaminated clothing.[9][10][11]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

Aromatic aldehydes can be skin and eye irritants and may cause sensitization.[9] It is crucial to consult a comprehensive SDS for this specific compound once it becomes available and to perform a thorough risk assessment before use.

Conclusion and Future Directions

3-(4-Cyclohexylphenyl)-2-methylpropanal is a molecule with significant potential, bridging the gap between fragrance chemistry and medicinal research. This technical guide has provided a detailed overview of its structure, properties, and potential applications based on available data and established chemical principles.

A significant opportunity exists for further research to fill the current knowledge gaps. Key areas for future investigation include:

  • Experimental Verification of Physical Properties: Precise measurement of boiling point, melting point, solubility, and other physical constants.

  • Comprehensive Spectroscopic Analysis: Acquisition and full assignment of ¹H NMR, ¹³C NMR, IR, and mass spectra to provide a definitive analytical profile.

  • Optimization of Synthetic Routes: Development and validation of a high-yield, scalable synthesis protocol.

  • Evaluation of Biological Activity: In-depth screening for potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The insights provided in this guide are intended to serve as a catalyst for such investigations, paving the way for the novel application of 3-(4-Cyclohexylphenyl)-2-methylpropanal in both academic and industrial settings.

References

  • 3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8 - Scent.vn. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • Aldehydes - Chemical Safety Facts. (URL: [Link])

  • NMR Techniques in Organic Chemistry: a quick guide. (URL: [Link])

  • Friedel-Crafts Acylation - Chemistry Steps. (URL: [Link])

  • SAFETY DATA SHEET - 3M. (URL: [Link])

  • Stereoselective Crossed-Aldol Condensation of Hetarylmethyl Ketones with Aromatic Aldehydes in Water : Synthesis of (2E)-3-Aryl-1-hetarylprop-2-en-1-ones - Korea Science. (URL: [Link])

  • Table of Characteristic IR Absorptions. (URL: [Link])

  • 3-(4-cyclohexylphenyl)-2-methyl-3-oxopropanal - PubChemLite. (URL: [Link])

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds - MDPI. (URL: [Link])

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

  • IR Absorption Table. (URL: [Link])

  • Friedel-Crafts Acylation - SynArchive. (URL: [Link])

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. (URL: [Link])

  • Interpretation of mass spectra. (URL: [Link])

  • 23.4: Using Aldol Reactions in Synthesis - Chemistry LibreTexts. (URL: [Link])

  • 1.6: Interpreting Infrared Spectra - Chemistry LibreTexts. (URL: [Link])

  • 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem. (URL: [Link])

  • Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem. (URL: [Link])

  • 3-(4-Isopropylphenyl)-2-methylpropionaldehyde - NIST WebBook. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • low/high resolution 1H proton nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO... - Doc Brown's Chemistry. (URL: [Link])

  • Propanal, 2-methyl- - NIST WebBook. (URL: [Link])

  • mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO... - Doc Brown's Chemistry. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of 3-(4-Cyclohexylphenyl)-2-methylpropanal

Foreword: A Modern Approach to Fragrance Safety The safety assessment of fragrance ingredients has undergone a paradigm shift, moving away from traditional animal testing towards a more mechanism-based, human-relevant ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Modern Approach to Fragrance Safety

The safety assessment of fragrance ingredients has undergone a paradigm shift, moving away from traditional animal testing towards a more mechanism-based, human-relevant approach. This technical guide provides a comprehensive framework for the in vitro toxicity profiling of 3-(4-Cyclohexylphenyl)-2-methylpropanal, a common fragrance ingredient. By integrating a battery of validated in vitro assays, we can build a robust safety profile, ensuring consumer safety while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of cosmetic and consumer products.

Physicochemical and Metabolic Profile of 3-(4-Cyclohexylphenyl)-2-methylpropanal

A thorough understanding of the physicochemical properties and metabolic fate of a substance is the cornerstone of any robust toxicity assessment. 3-(4-Cyclohexylphenyl)-2-methylpropanal is an aromatic aldehyde with the following key characteristics:

PropertyValueSource
CAS Number 17580-94-8
Molecular Formula C₁₆H₂₂O
Molecular Weight 230.34 g/mol
Structure A propanal moiety with a methyl group at the alpha position and a 4-cyclohexylphenyl group at the beta position.
Predicted Metabolic Pathways

The metabolism of aromatic aldehydes is a critical determinant of their toxicological profile. The primary metabolic pathway for aldehydes involves oxidation to their corresponding carboxylic acids, a reaction catalyzed by aldehyde dehydrogenases (ALDHs)[1][2][3]. Cytochrome P450 (CYP) enzymes can also contribute to both the oxidation and reduction of aldehydes[4][5]. For 3-(4-Cyclohexylphenyl)-2-methylpropanal, the predicted metabolic pathway involves its oxidation to 3-(4-cyclohexylphenyl)-2-methylpropanoic acid.

It is crucial to consider that the formation of reactive metabolites can occur. For some p-alkyl-phenylpropanals, there is evidence of biotransformation leading to the formation of alkylbenzoic acid-CoA conjugates, which have been linked to reproductive toxicity in animal studies. Therefore, an in vitro metabolism study using liver microsomes or hepatocytes is a valuable first step to identify the major metabolites and assess the potential for bioactivation.

cluster_0 Metabolic Pathway Parent_Compound 3-(4-Cyclohexylphenyl)-2-methylpropanal Metabolite 3-(4-Cyclohexylphenyl)-2-methylpropanoic acid Parent_Compound->Metabolite Oxidation Enzymes Aldehyde Dehydrogenase (ALDH) Cytochrome P450 (CYP) Start 3-(4-Cyclohexylphenyl)-2-methylpropanal Cytotoxicity Basal Cytotoxicity Assessment (e.g., Neutral Red Uptake Assay) Start->Cytotoxicity Genotoxicity Genotoxicity Screening (e.g., In Vitro Micronucleus Assay) Cytotoxicity->Genotoxicity Skin_Sensitization Skin Sensitization Potential (DPRA, KeratinoSens™, h-CLAT) Cytotoxicity->Skin_Sensitization Phototoxicity Phototoxicity Assessment (3T3 NRU Phototoxicity Test) Cytotoxicity->Phototoxicity Risk_Assessment Integrated Risk Assessment Genotoxicity->Risk_Assessment Mechanistic Mechanistic Studies (e.g., Nrf2/NF-κB Activation) Skin_Sensitization->Mechanistic Phototoxicity->Risk_Assessment Mechanistic->Risk_Assessment

Caption: Tiered in vitro toxicity testing strategy for fragrance ingredients.

Basal Cytotoxicity Assessment

Rationale: Determining the concentration range at which a substance exhibits cytotoxicity is a fundamental prerequisite for all subsequent in vitro assays. It ensures that the concentrations used in more specific toxicity tests are not so high as to cause overt cell death, which could confound the results. The Neutral Red Uptake (NRU) assay is a widely accepted and robust method for assessing basal cytotoxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

This protocol is based on the principles outlined in OECD Guidance Document 129.

  • Cell Culture:

    • Use a suitable cell line, such as Balb/c 3T3 mouse fibroblasts or human keratinocytes (HaCaT).

    • Culture the cells in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

    • Seed the cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Test Substance Preparation:

    • Prepare a stock solution of 3-(4-Cyclohexylphenyl)-2-methylpropanal in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final solvent concentration in the cell culture medium should be non-toxic (typically ≤ 0.5%).

    • Perform serial dilutions of the stock solution in cell culture medium to obtain a range of at least 8 concentrations.

  • Treatment:

    • Remove the culture medium from the 96-well plates and replace it with the medium containing the different concentrations of the test substance.

    • Include a vehicle control (medium with the solvent) and a positive control (a substance with known cytotoxicity).

    • Incubate the plates for 24 hours.

  • Neutral Red Uptake and Measurement:

    • After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

    • Add medium containing a non-toxic concentration of Neutral Red dye and incubate for approximately 3 hours.

    • Wash the cells again with PBS.

    • Add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the viable cells.

    • Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability) by plotting a concentration-response curve.

Genotoxicity Assessment

Rationale: Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) of cells. Assessing the genotoxic potential of fragrance ingredients is a critical safety endpoint. The in vitro micronucleus assay is a robust and widely used method for detecting both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss or gain).[6][7]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

This protocol is a summary of the key steps outlined in OECD Test Guideline 487.

  • Cell Culture:

    • Use a suitable mammalian cell line with a stable karyotype and known proliferation rate, such as Chinese Hamster Ovary (CHO) cells, V79 cells, or human peripheral blood lymphocytes.[8]

    • Culture the cells as described in the cytotoxicity protocol.

  • Concentration Selection:

    • Based on the results of the basal cytotoxicity assay, select at least three test concentrations. The highest concentration should induce some level of cytotoxicity but not exceed a certain threshold (e.g., 55±5% cytotoxicity) to avoid artifacts.[6]

  • Treatment:

    • Expose the cells to the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver) and for a longer duration (e.g., 24 hours) without S9.

    • Include a vehicle control and positive controls for both clastogenicity (e.g., mitomycin C) and aneugenicity (e.g., colchicine).

  • Cell Harvest and Staining:

    • After the treatment period, wash the cells and add fresh medium.

    • If using a cytokinesis-block method, add cytochalasin B to the culture to arrest cytokinesis, resulting in binucleated cells.

    • Harvest the cells at an appropriate time point (to allow for at least one cell division).

    • Prepare slides and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis:

    • Score at least 2000 cells per concentration for the presence of micronuclei. If using the cytokinesis-block method, score only binucleated cells.

    • Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Data Analysis:

    • Compare the frequency of micronucleated cells in the treated cultures to that in the vehicle control.

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Skin Sensitization Assessment

Rationale: Skin sensitization is a common toxicological endpoint for fragrance ingredients. It is an allergic reaction that develops after repeated skin contact with a substance. The Adverse Outcome Pathway (AOP) for skin sensitization involves several key events, and a battery of in vitro and in chemico assays has been developed to assess these events.

cluster_1 Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE2 Key Event 2: Keratinocyte Activation MIE->KE2 DPRA (OECD 442C) KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 KeratinoSens™ (OECD 442D) AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO h-CLAT (OECD 442E)

Caption: The Adverse Outcome Pathway for skin sensitization and corresponding in vitro assays.

Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

Principle: This in chemico assay assesses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins. Aldehydes are electrophilic and can react with nucleophilic amino acid residues in proteins, such as cysteine and lysine.[9] The DPRA measures the depletion of synthetic peptides containing cysteine and lysine after incubation with the test substance.[8][10][11][12]

Experimental Protocol Summary:

  • Prepare solutions of cysteine- and lysine-containing peptides.

  • Incubate the peptides with 3-(4-Cyclohexylphenyl)-2-methylpropanal for 24 hours.

  • Analyze the remaining peptide concentrations using High-Performance Liquid Chromatography (HPLC).

  • Calculate the percentage of peptide depletion.

  • The depletion data are used to classify the substance's reactivity and predict its sensitization potential.

KeratinoSens™ Assay (OECD 442D)

Principle: This cell-based assay addresses the second key event in the AOP: keratinocyte activation. Sensitizing chemicals can induce oxidative stress in keratinocytes, leading to the activation of the Keap1-Nrf2 signaling pathway.[13][14][15] The KeratinoSens™ assay uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of an Antioxidant Response Element (ARE). Activation of the Nrf2 pathway by a sensitizer leads to the production of luciferase, which can be measured as a light signal.[16][17][18][19]

Experimental Protocol Summary:

  • Culture KeratinoSens™ cells in 96-well plates.

  • Expose the cells to a range of concentrations of 3-(4-Cyclohexylphenyl)-2-methylpropanal for 48 hours.

  • Measure luciferase activity using a luminometer.

  • A significant induction of luciferase activity indicates a positive result.

human Cell Line Activation Test (h-CLAT) (OECD 442E)

Principle: This assay addresses the third key event: the activation of dendritic cells. Dendritic cells are key players in the immune response to sensitizers. The h-CLAT uses a human monocytic leukemia cell line (THP-1) as a model for dendritic cells. The assay measures the upregulation of cell surface markers (CD86 and CD54) that are associated with dendritic cell activation.[6][20][21][22][23]

Experimental Protocol Summary:

  • Culture THP-1 cells and expose them to various concentrations of the test substance for 24 hours.

  • Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

  • Analyze the expression of the cell surface markers using flow cytometry.

  • A significant increase in the expression of CD86 and/or CD54 indicates a positive result.

Phototoxicity Assessment

Rationale: Some chemicals can become toxic when exposed to light, a phenomenon known as phototoxicity. For fragrance ingredients that are applied to the skin, it is essential to assess their phototoxic potential. The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is the internationally accepted in vitro method for this purpose.[20][24][25][26][27][28]

Experimental Protocol: 3T3 NRU Phototoxicity Test (OECD 432)

Principle: This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated sunlight (UVA). A substance is considered phototoxic if its cytotoxicity is significantly increased by light exposure.[20][24][25][26][27][28]

Experimental Protocol Summary:

  • Cell Culture: Culture Balb/c 3T3 cells in 96-well plates.

  • Treatment: Prepare two sets of plates. Treat the cells with a range of concentrations of 3-(4-Cyclohexylphenyl)-2-methylpropanal.

  • Irradiation: Expose one set of plates to a non-cytotoxic dose of UVA light, while keeping the other set in the dark.

  • Cytotoxicity Assessment: After a 24-hour incubation period, assess cell viability using the Neutral Red Uptake assay as described previously.

  • Data Analysis: Calculate the IC₅₀ values for both the irradiated and non-irradiated plates. A significant difference between the two IC₅₀ values indicates phototoxic potential.

Mechanistic Insights: Signaling Pathway Analysis

Rationale: Investigating the effects of 3-(4-Cyclohexylphenyl)-2-methylpropanal on key cellular signaling pathways can provide valuable mechanistic information to support the interpretation of the toxicity data. For fragrance aldehydes, the Nrf2 and NF-κB pathways are of particular interest.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This is a major regulator of the cellular antioxidant response. Activation of the Nrf2 pathway is a common response to electrophilic and oxidative stress, and is a key event in skin sensitization.[13][14][15][29][30] The KeratinoSens™ assay is a direct measure of Nrf2 activation.

  • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway plays a central role in inflammation and the immune response. Some sensitizing chemicals have been shown to modulate NF-κB signaling.[7][31][32]

Reporter gene assays or analysis of downstream target gene expression can be used to assess the activation of these pathways.

Data Integration and Read-Across

A weight-of-evidence approach is used to integrate the data from all the in vitro assays. In the absence of direct data for 3-(4-Cyclohexylphenyl)-2-methylpropanal, a read-across approach using data from structurally similar compounds can be employed. For example, data on other p-alkyl-substituted aromatic aldehydes like lilial (p-tert-butyl-alpha-methylhydrocinnamic aldehyde) and bourgeonal (3-(4-tert-butylphenyl)propanal) can provide valuable insights.[33]

CompoundStructureKey In Vitro Toxicity Findings
Lilial p-tert-butyl-alpha-methylhydrocinnamic aldehydeNegative in the KeratinoSens™ assay; no genotoxic potential observed in several in vitro studies. [34][35]
Bourgeonal 3-(4-tert-butylphenyl)propanalKnown ligand for the olfactory receptor OR1D2, which is also expressed in sperm. [33][36]

Conclusion and Risk Assessment Framework

The in vitro toxicity profiling of 3-(4-Cyclohexylphenyl)-2-methylpropanal, as outlined in this guide, provides a comprehensive and scientifically robust basis for its safety assessment. By integrating data on cytotoxicity, genotoxicity, skin sensitization, and phototoxicity, and by considering its metabolic fate and potential to modulate key cellular signaling pathways, a well-informed decision on its safe use in consumer products can be made. This modern, non-animal testing strategy aligns with international regulatory guidelines and ensures a high level of protection for human health.

References

  • Masutani, H. et al. (2009). Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress. Antioxidants & Redox Signaling, 11(5), 949-62. [Link]

  • IIVS. (n.d.). 3T3 Phototoxicity (OECD 432). [Link]

  • Mycroft, Z. et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. Journal of the American Chemical Society, 143(7), 2897–2907. [Link]

  • XCellR8. (n.d.). KeratinoSens™ Skin Sensitisation Test OECD TG 442d. [Link]

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. [Link]

  • Pinto, C. et al. (2021). Saturated and aromatic aldehydes originating from skin and cutaneous bacteria activate the Nrf2-keap1 pathway in human keratinocytes. Experimental Dermatology, 30(10), 1469-1478. [Link]

  • Chen, C. H. et al. (2023). From aldehyde metabolism to delay aging: The role of ALDH2. Free Radical Biology and Medicine, 208, 265-277. [Link]

  • Wierzchowski, J. et al. (2009). Salivary Aldehyde Dehydrogenase: Activity towards Aromatic Aldehydes and Comparison with Recombinant ALDH3A1. Molecules, 14(7), 2564-2575. [Link]

  • Eurofins. (n.d.). KeratinoSens™. [Link]

  • IIVS. (n.d.). OECD 442D: KeratinoSens™ assay. [Link]

  • Jackson, B. C. et al. (2013). Aldehyde dehydrogenases: From eye crystallins to metabolic disease and cancer stem cells. Progress in Retinal and Eye Research, 34, 1-20. [Link]

  • Georgiadis, P. et al. (2005). Rat Hepatic Microsomal Aldehyde Dehydrogenase. Identification of 3- and 4-Substituted Aromatic Aldehydes as Substrates of the Enzyme. Chemical Research in Toxicology, 18(9), 1391-1396. [Link]

  • Crabb, D. W. et al. (1997). Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology. Proceedings of the Nutrition Society, 56(3), 855-864. [Link]

  • NTP. (2004). OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test. [Link]

  • Mycroft, Z. et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. JACS Au, 1(2), 154-165. [Link]

  • Prough, R. A. et al. (2011). Aldehyde Reduction by Cytochrome P450. Methods in Molecular Biology, 779, 149-159. [Link]

  • IIVS. (n.d.). ARE-Nrf2 Luciferase Keratinocyte Activation Test Method (OECD 442D). [Link]

  • XCellR8. (n.d.). Regulatory h-CLAT Skin Sensitisation Test OECD TG 442e. [Link]

  • Prough, R. A. et al. (2009). Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. Drug Metabolism and Disposition, 37(11), 2211-2218. [Link]

  • JRC Big Data Analytics Platform. (2008). DB-ALM Protocol n° 78 : 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay. [Link]

  • NTP. (2015). OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. [Link]

  • Natsch, A. et al. (2011). Relating Skin Sensitizing Potency to Chemical Reactivity: Reactive Michael Acceptors Inhibit NF-κB Signaling and Are Less Sensitizing than SNAr- and SN2- Reactive Chemicals. Chemical Research in Toxicology, 24(11), 1964-1973. [Link]

  • ResearchGate. (n.d.). Human Cell Line Activation Test (h-CLAT) protocol according to OECD 442E. [Link]

  • NTP. (2015). OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay. [Link]

  • JRC Big Data Analytics Platform. (2021). DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. [Link]

  • Hagvall, L. et al. (2015). Cytochrome P450-mediated activation of the fragrance compound geraniol forms potent contact allergens. Toxicology and Applied Pharmacology, 282(2), 126-133. [Link]

  • Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA). [Link]

  • Beckett, A. H. & Jones, G. R. (1976). In vitro metabolism of 1-phenyl-2-(n-propylamino) propane (N-propylamphetamine) by rat liver homogenates. Journal of Pharmacy and Pharmacology, 28(11), 815-821. [Link]

  • Neuhaus, E. M. et al. (2017). Novel bourgeonal fragrance conjugates for the detection of prostate cancer. Oncotarget, 8(39), 65499-65510. [Link]

  • IIVS. (n.d.). Human Cell Line Activation Test (h-CLAT, OECD 442E). [Link]

  • Yilmaz, S. et al. (2022). Determination of the Phototoxicity Potential of Commercially Available Tattoo Inks Using the 3T3-neutral Red Uptake Phototoxicity Test. Turkish Journal of Pharmaceutical Sciences, 19(1), 85-91. [Link]

  • Eurofins. (n.d.). Human Cell Line Activation Test (h-CLAT). [Link]

  • IIVS. (n.d.). Direct Peptide Reactivity Assay (DPRA, OECD 442C). [Link]

  • Filer, D. L. et al. (2017). A gene expression biomarker for predictive toxicology to identify chemical modulators of NF-κB. PLoS One, 12(5), e0175852. [Link]

  • Oprean, C. et al. (2024). Aldehydes: What We Should Know About Them. Molecules, 29(21), 5029. [Link]

  • Shimadzu. (n.d.). eL531 Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence-i. [Link]

  • Yamada, T. et al. (2024). Development of RT h-CLAT, a Rapid Assessment Method for Skin Sensitizers Using THP-1 Cells as a Biosensor. International Journal of Molecular Sciences, 25(1), 531. [Link]

  • Pallardy, M. et al. (2016). Fragrance Allergens Linalool and Limonene Allylic Hydroperoxides in Skin Allergy: Mechanisms of Action Focusing on Transcription Factor Nrf2. Toxicological Sciences, 152(1), 124-135. [Link]

  • Pallardy, M. et al. (2016). Editor's Highlight: Fragrance Allergens Linalool and Limonene Allylic Hydroperoxides in Skin Allergy Mechanisms of Action Focusing on Transcription Factor Nrf2. Toxicological Sciences, 152(1), 124-135. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Phenyl propanaldehydes - Evaluation statement. [Link]

  • Gelisken, F. et al. (2013). Human olfactory sensitivity for bourgeonal and male infertility: a preliminary investigation. Journal of Andrology, 34(3), 395-401. [Link]

  • Li, W. et al. (2022). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology, 13, 809241. [Link]

  • Kadomura, S. et al. (2025). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Drug Metabolism and Disposition. [Link]

  • WUR eDepot. (2022). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[ a ]pyrene. [Link]

Sources

Foundational

Unveiling the Olfactory Receptor Binding Affinity of 3-(4-Cyclohexylphenyl)-2-methylpropanal: A Mechanistic and Methodological Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Molecular Pharmacologists, and Fragrance Development Scientists Executive Overview The characterization of synthetic odorants and their interactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Molecular Pharmacologists, and Fragrance Development Scientists

Executive Overview

The characterization of synthetic odorants and their interactions with human olfactory receptors (ORs) represents a critical intersection of molecular pharmacology and sensory science. 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8) is a complex aromatic aldehyde renowned for its distinctive muguet (lily of the valley), melon, and green olfactory notes[1]. Structurally, it features a bulky cyclohexyl group attached to a para-positioned phenyl ring, with a methyl group on the second carbon of the propanal chain[2].

While structurally analogous to canonical OR1D2 (hOR17-4) agonists like Bourgeonal and Lilial, the incorporation of the saturated six-membered carbocyclic ring fundamentally alters its steric profile. This guide provides an in-depth technical analysis of how this structural modification impacts orthosteric binding affinity, alongside the rigorous, self-validating experimental protocols required to quantify these receptor-ligand interactions.

Structural Rationale & Steric Dynamics

The binding affinity of para-substituted 2-methylpropanals to olfactory receptors is highly sensitive to the volume and lipophilicity of the para-substituent.

  • Steric Hindrance: The parent chain is a propanal derivative with a 4-cyclohexylphenyl moiety at the β-position[2]. The cyclohexyl ring is significantly bulkier than the tert-butyl group found in Bourgeonal. In the constrained hydrophobic pocket of OR1D2, this excess volume often leads to steric clashes with transmembrane helices (TM3 and TM6).

  • Pharmacological Shift: Because of this steric bulk, 3-(4-Cyclohexylphenyl)-2-methylpropanal exhibits a lower binding affinity (higher EC50​ ) compared to its smaller counterparts. Depending on the specific receptor conformation, it can act as a weak partial agonist or even exhibit antagonistic properties, similar to how undecanal competitively antagonizes Bourgeonal at the OR1D2 receptor[3].

  • Physicochemical Profile: With an XLogP3-AA of 4.7 and a molecular weight of 230.34 g/mol [4], the compound is highly lipophilic, necessitating careful formulation in in vitro assays to prevent non-specific membrane partitioning.

Comparative Structure-Activity Relationship (SAR) Data

To contextualize the binding affinity, the following table summarizes the quantitative data across the homologous series of muguet odorants targeting OR1D2.

LigandPara-SubstitutionMolecular Weight ( g/mol )Odor ProfileRelative OR1D2 Affinity
Bourgeonal tert-Butyl190.28Strong MuguetHigh Agonist ( EC50​ ~1.3 µM)
Lilial tert-Butyl (α-methyl)204.31Muguet / FloralModerate Agonist ( EC50​ ~10 µM)
Cyclamen Aldehyde Isopropyl (α-methyl)190.28Floral / GreenModerate Agonist ( EC50​ ~15 µM)
3-(4-Cyclohexylphenyl)-2-methylpropanal Cyclohexyl (α-methyl)230.34Muguet / Melon / GreenWeak Agonist / Partial Antagonist

Receptor Pharmacology: The OR1D2 Axis

OR1D2 (also known as hOR17-4) is the primary target for para-substituted aromatic aldehydes. It is an ectopically expressed receptor, notably found in human spermatozoa where it mediates chemotaxis[3].

In its native state, OR1D2 couples to the stimulatory G-protein Gαolf​ . Upon ligand binding, Gαolf​ activates Adenylate Cyclase 3 (AC3), leading to the accumulation of cyclic AMP (cAMP). This second messenger opens cyclic nucleotide-gated (CNG) channels, resulting in a measurable influx of extracellular calcium ( Ca2+ ).

OR1D2_Signaling Odorant 3-(4-Cyclohexylphenyl) -2-methylpropanal OR1D2 OR1D2 (hOR17-4) Receptor Odorant->OR1D2 Binds Golf G-protein (Gαolf) OR1D2->Golf Activates AC3 Adenylate Cyclase 3 Golf->AC3 Stimulates cAMP cAMP Accumulation AC3->cAMP ATP Conversion CNG CNG Channel Activation cAMP->CNG Opens Channel Ca2 Ca2+ Influx (Signal Output) CNG->Ca2 Depolarization

Caption: Canonical OR1D2 signaling pathway activated by para-substituted 2-methylpropanals.

Methodological Framework: High-Throughput Binding Assays

Evaluating the binding affinity of 3-(4-Cyclohexylphenyl)-2-methylpropanal requires overcoming the inherent challenges of heterologous OR expression. ORs frequently misfold or become trapped in the endoplasmic reticulum (ER) of host cells[5].

To ensure a self-validating system , the following protocol utilizes HEK293T cells co-transfected with specific chaperones and a promiscuous G-protein. The inclusion of Bourgeonal as a positive control and mock-transfected cells as a negative control ensures that any observed calcium flux is strictly receptor-mediated.

Self-Validating Protocol: In Vitro Calcium Imaging (FLIPR)

Step 1: Plasmid Construction & Chaperone Selection

  • Causality: Native ORs lack the necessary signal peptides for efficient membrane targeting in HEK293T cells.

  • Action: Clone the OR1D2 gene into a pcDNA3.1 vector with an N-terminal Rho-tag (first 20 amino acids of bovine rhodopsin). Co-express with RTP1S (Receptor Transporting Protein 1 Short) to facilitate ER-to-plasma membrane translocation.

Step 2: Signal Transduction Hijacking

  • Causality: Measuring cAMP is kinetically slow. We need a rapid, high-throughput readout.

  • Action: Co-transfect the cells with Gα15​ . This promiscuous G-protein forces the OR to couple to the Phospholipase C (PLC) pathway, releasing intracellular Ca2+ from the ER upon ligand binding, which can be detected instantly.

Step 3: Cell Culture and Transfection

  • Seed HEK293T cells in poly-D-lysine coated 384-well plates at 15,000 cells/well.

  • Transfect using Lipofectamine 2000: 20 ng OR1D2, 10 ng RTP1S, and 10 ng Gα15​ per well. Incubate for 24 hours at 37°C, 5% CO2​ .

Step 4: Dye Loading and Ligand Preparation

  • Causality: 3-(4-Cyclohexylphenyl)-2-methylpropanal is highly lipophilic (XLogP3-AA 4.7)[4]. It will crash out of aqueous solutions, leading to false negatives.

  • Action: Prepare stock solutions in 100% DMSO. Perform serial dilutions in assay buffer containing 0.1% BSA to act as a lipid carrier.

  • Load cells with Fluo-4 AM (calcium indicator) and 2.5 mM probenecid (to inhibit dye efflux) for 1 hour.

Step 5: Kinetic Detection

  • Utilize a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Inject the odorant and record peak fluorescence over 120 seconds.

  • Validation Check: Ensure Bourgeonal yields a robust signal at 10 µM, Undecanal blocks this signal, and mock-transfected cells show zero response to 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Assay_Workflow Plasmids Vector Preparation (OR1D2 + RTP1S + Gα15) Transfection HEK293T Transfection (Lipofectamine) Plasmids->Transfection Incubation 24h Incubation (37°C, 5% CO2) Transfection->Incubation Dye Fluo-4 AM Dye Loading (Calcium Indicator) Incubation->Dye Stimulation Compound Addition (Dose-Response) Dye->Stimulation Detection FLIPR Detection (Fluorescence Kinetics) Stimulation->Detection

Caption: Self-validating in vitro calcium imaging workflow for OR deorphanization.

In Silico Validation: Molecular Dynamics

To corroborate the in vitro findings, modern receptor pharmacology relies heavily on computational modeling. Recent advancements utilizing AlphaFold2 combined with Molecular Dynamics (MD) simulations have revolutionized our understanding of OR binding pockets[6].

When docking 3-(4-Cyclohexylphenyl)-2-methylpropanal into an AlphaFold2-derived homology model of OR1D2:

  • Hydrogen Bonding: The aldehyde oxygen maintains a critical hydrogen bond with a conserved tyrosine residue (e.g., Tyr252) in TM6, identical to Bourgeonal.

  • Hydrophobic Packing: The cyclohexyl ring attempts to pack against TM3 and TM5. However, MD simulations reveal that the rigid, non-planar nature of the cyclohexyl ring induces local structural perturbations in the receptor, preventing the full inward movement of TM6 required for robust G-protein activation. This structural insight directly explains the reduced agonist efficacy observed in the functional assays.

References

  • EvitaChem. "Buy 3-(4-Cyclohexylphenyl)-2-methylpropanal (EVT-1192621)".
  • Scent.vn. "3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8".
  • Maßberg D, Hatt H. "Human Olfactory Receptors: Novel Cellular Functions Outside of the Nose." Physiological Reviews, 2018.
  • Scent.vn. "3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8 - Odor Profile".
  • ACS Publications. "Rapid Deorphanization of Human Olfactory Receptors in Yeast." ACS Synthetic Biology, 2019.
  • Frontiers. "Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors." Frontiers in Molecular Biosciences, 2025.

Sources

Exploratory

Environmental Biodegradation Pathways of 3-(4-Cyclohexylphenyl)-2-methylpropanal: A Mechanistic and Methodological Guide

Executive Summary & Structural Profiling Understanding the environmental fate of xenobiotic fragrance compounds is a critical pillar of modern ecological risk assessment. 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 1758...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

Understanding the environmental fate of xenobiotic fragrance compounds is a critical pillar of modern ecological risk assessment. 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) is a synthetic aromatic aldehyde utilized in the fragrance industry, characterized by a branched alkyl chain (2-methylpropanal) and a bulky para-cyclohexyl substituted phenyl ring[1].

Structurally, it shares a common 3-phenylpropanal motif with widely studied "Lily-of-the-valley" (muguet) fragrances such as Lilial (p-BMHCA) and Cyclamen aldehyde[2],[3]. While the aldehyde functional group provides a highly reactive site for initial microbial attack, the steric hindrance introduced by both the α -methyl branching and the para-cyclohexyl moiety significantly dictates its downstream biodegradation kinetics. This whitepaper elucidates the causality behind its metabolic breakdown and provides self-validating experimental workflows for tracking its environmental degradation.

Core Biodegradation Pathways: Mechanistic Causality

The microbial degradation of 3-(4-Cyclohexylphenyl)-2-methylpropanal follows a sequential, enzyme-mediated cascade. The structural features of the molecule necessitate a specific three-phase catabolic pathway:

Phase I: Primary Biodegradation (Aldehyde Oxidation)

The terminal carbonyl group is the most thermodynamically vulnerable site on the molecule. In aerobic environments, microbial aldehyde dehydrogenases rapidly oxidize the aldehyde to its corresponding carboxylic acid, yielding 3-(4-cyclohexylphenyl)-2-methylpropanoic acid [4],[3]. This primary oxidation step is ubiquitous and rapid, effectively neutralizing the compound's olfactory properties and reducing its aquatic toxicity profile.

Phase II: Side-Chain Cleavage (Modified α/β -Oxidation)

Standard β -oxidation (the cleavage of two-carbon fragments) is sterically blocked by the presence of the α -methyl group on the propanal chain. To bypass this, microbes must employ either an initial α -oxidation step to remove the methyl branch or utilize specialized branched-chain degradation enzymes[5],[2]. Once the methyl group is bypassed, subsequent cleavage of the aliphatic side chain yields 4-cyclohexylbenzoic acid . The requirement for this specialized enzymatic bypass is the primary reason branched aldehydes degrade slower than their linear aliphatic counterparts.

Phase III: Ultimate Biodegradation (Ring Cleavage & Mineralization)

The resulting 4-cyclohexylbenzoic acid undergoes aromatic ring activation. Microbial dioxygenases hydroxylate the phenyl ring to form a catechol-like intermediate. This destabilizes the aromatic resonance, allowing for subsequent ortho- or meta- ring cleavage[2]. The resulting aliphatic fragments are channeled into the Tricarboxylic Acid (TCA) cycle, resulting in complete mineralization into CO2​ and H2​O .

Pathway A 3-(4-Cyclohexylphenyl) -2-methylpropanal B 3-(4-Cyclohexylphenyl) -2-methylpropanoic acid A->B Aldehyde Dehydrogenase (Rapid Oxidation) C 4-Cyclohexylbenzoic acid B->C α/β-Oxidation (Side-chain Cleavage) D Catechol Intermediate (Ring Hydroxylation) C->D Dioxygenases (Aromatic Cleavage) E Mineralization (TCA Cycle) D->E Ortho/Meta Cleavage

Fig 1. Enzymatic biodegradation cascade of 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Quantitative Data: Comparative Kinetics

Because 3-(4-Cyclohexylphenyl)-2-methylpropanal is an analog of other well-documented phenylpropanaldehydes, we can extrapolate its degradation kinetics by comparing the steric bulk of the para-substituent. Larger substituents generally increase the lipophilicity and decrease the rate of dioxygenase-mediated ring cleavage.

CompoundCAS NumberPara-SubstituentPrimary Metabolic Step28-Day Biodegradation (OECD 301)
Lilial (p-BMHCA) 80-54-6tert-ButylOxidation to Lilic acid>60% (Readily Biodegradable)[4]
Cyclamen Aldehyde 103-95-7IsopropylOxidation to Cyclamen acid66% (Readily Biodegradable)[2]
3-(4-Cyclohexylphenyl)-2-methylpropanal 17580-94-8CyclohexylOxidation to Propanoic acid deriv.~50-60% (Inherently Biodegradable)*

*Extrapolated data: The massive steric footprint of the cyclohexyl ring compared to an isopropyl group slightly retards the rate of Phase III ring cleavage, shifting the compound closer to the "inherently biodegradable" threshold.

Self-Validating Experimental Protocols

To empirically validate the degradation pathway of 3-(4-Cyclohexylphenyl)-2-methylpropanal, a dual-tiered analytical approach is required. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: OECD 301F Manometric Respirometry

Causality: The target compound has an extremely low estimated vapor pressure (0.0001 hPa at 20°C) and high lipophilicity[1]. We select OECD 301F (Manometric Respirometry) over OECD 301D (Closed Bottle) because 301F utilizes continuous stirring and a higher biomass concentration, ensuring the highly hydrophobic compound remains bioavailable to the microbial inoculum.

Step-by-Step Methodology:

  • Inoculum Sourcing: Harvest unadapted activated sludge from a municipal wastewater treatment plant. Validation: Unadapted sludge ensures the test represents baseline environmental conditions rather than artificially accelerated degradation.

  • Test Setup: Introduce 100 mg/L of the test substance into a mineral medium inside a closed respirometer flask.

  • Internal Validation (Toxicity Control): Set up a parallel flask containing 100 mg/L of the test substance + 100 mg/L of sodium acetate (a readily biodegradable reference). Causality: If the bulky cyclohexyl compound is bactericidal, the sodium acetate will not degrade. If the reference degrades normally (>60% by day 14), it proves the target compound is not inhibiting the biomass.

  • Monitoring: Measure continuous biological oxygen demand (BOD) via pressure drop over 28 days.

Protocol B: LC-HRMS/MS Metabolite Tracking

Causality: Respirometry only proves ultimate mineralization (oxygen consumption). To prove the specific formation of 4-cyclohexylbenzoic acid, we must capture transient intermediates using High-Resolution Mass Spectrometry.

Step-by-Step Methodology:

  • Sampling & Quenching: Extract 5 mL aliquots from the bioreactor at Days 3, 7, 14, and 28. Immediately quench the samples with cold acetonitrile (-20°C). Validation: Cold quenching instantly denatures enzymes, preventing ex vivo degradation and ensuring the sample accurately reflects the exact state of the bioreactor at the time of sampling.

  • Solid Phase Extraction (SPE): Pass the quenched samples through Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges. Causality: HLB sorbent is chosen because it can simultaneously capture the highly non-polar parent aldehyde and the polar carboxylic acid metabolites.

  • Chromatographic Analysis: Analyze the eluate using Reversed-Phase LC coupled to a Q-TOF MS operating in Negative Electrospray Ionization (ESI-) mode. Causality: ESI- is highly selective and sensitive for deprotonated carboxylic acids [M−H]− , making it the optimal choice for detecting the Phase I and Phase II acidic metabolites.

Workflow Start Inoculum Sourcing (Municipal Activated Sludge) Test OECD 301F Respirometry (100 mg/L Test Substance) Start->Test Control Toxicity Control (Substance + Na-Acetate) Start->Control Monitor Continuous O2 Monitoring (BOD over 28 Days) Test->Monitor Control->Monitor Validates non-inhibition Extract Solid Phase Extraction (HLB) (Aliquots at D3, D7, D14, D28) Monitor->Extract Quenched w/ cold ACN LCMS LC-HRMS/MS (ESI-) (Metabolite Identification) Extract->LCMS Elucidates intermediates

Fig 2. Self-validating workflow for OECD 301F respirometry and LC-MS/MS tracking.

References

  • 3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8. Scent.vn. 1

  • Safer and Greener Catalysts – Design of High Performance, Biodegradable and Low Toxicity Ionic Liquids. IntechOpen. 5

  • Phenyl propanaldehydes - Evaluation statement - 30 June 2022. Australian Industrial Chemicals Introduction Scheme (AICIS). 2

  • Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products. European Commission. 4

  • Aldehydes: What We Should Know About Them. MDPI. 3

Sources

Foundational

Metabolic Fate of 3-(4-Cyclohexylphenyl)-2-methylpropanal in Mammalian Models: A Comprehensive Technical Guide

An in-depth technical guide on the metabolic fate of 3-(4-Cyclohexylphenyl)-2-methylpropanal in mammalian models. Executive Summary Understanding the biotransformation of aliphatic-aromatic aldehydes is a critical pillar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the metabolic fate of 3-(4-Cyclohexylphenyl)-2-methylpropanal in mammalian models.

Executive Summary

Understanding the biotransformation of aliphatic-aromatic aldehydes is a critical pillar in both fragrance safety assessment and medicinal chemistry. 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8), an aroma chemical and synthetic intermediate, presents a unique structural scaffold: a para-substituted cyclohexyl ring, a central phenyl ring, and an α -methyl branched propanal chain[1].

This whitepaper delineates the metabolic trajectory of this compound in mammalian systems, detailing Phase I oxidation/reduction, Cytochrome P450 (CYP)-mediated aliphatic hydroxylation, and Phase II conjugation. By mapping these pathways, researchers can accurately predict pharmacokinetic (PK) profiles, potential toxicological liabilities, and bioisosteric applications for drug development[2].

Structural & Physicochemical Profiling

The metabolic fate of any xenobiotic is fundamentally dictated by its physicochemical properties. The high lipophilicity of 3-(4-Cyclohexylphenyl)-2-methylpropanal drives its affinity for membrane-bound hepatic enzymes.

Table 1: Key Physicochemical Drivers of Metabolism
PropertyValueMetabolic Implication
Molecular Formula C 16​ H 22​ OSufficient molecular weight for extensive hepatic processing[1].
XLogP3-AA 4.7High lipophilicity; predicts rapid partitioning into hepatocytes and high affinity for CYP450 active sites[1].
pKa (est.) 7.64 (Neutral)Remains un-ionized at physiological pH, facilitating passive diffusion across cellular membranes[1].
Structural Features α -methyl groupInduces steric hindrance, modulating the reaction kinetics of Aldehyde Dehydrogenase (ALDH) compared to unbranched aldehydes[2].

Primary Metabolic Pathways (Phase I)

In mammalian models, aliphatic aldehydes rarely persist in systemic circulation due to the ubiquitous and highly efficient nature of aldehyde-metabolizing enzymes.

Oxidation to Carboxylic Acid (Major Pathway)

The dominant metabolic route is the rapid oxidation of the aldehyde moiety to its corresponding carboxylic acid: 3-(4-Cyclohexylphenyl)-2-methylpropanoic acid [2].

  • Enzymatic Drivers: Cytosolic and mitochondrial Aldehyde Dehydrogenases (ALDH), specifically ALDH1A1 and ALDH2.

  • Causality: The highly electrophilic carbonyl carbon is readily attacked by the catalytic cysteine residue in the ALDH active site. The α -methyl group provides slight steric shielding, which prevents the rapid, uncontrolled oxidation seen in linear aliphatic aldehydes, thereby extending its half-life sufficiently to allow secondary metabolic pathways to compete.

Reduction to Alcohol (Minor Pathway)

A competing, albeit minor, pathway is the reduction to 3-(4-Cyclohexylphenyl)-2-methylpropanol .

  • Enzymatic Drivers: Aldo-Keto Reductases (AKR) and Alcohol Dehydrogenases (ADH).

  • Causality: While thermodynamically less favorable than oxidation, high local substrate concentrations in the liver can saturate ALDH, shunting a fraction of the compound toward reduction.

CYP450-Mediated Hydroxylation

The bulky cyclohexyl ring is a prime target for oxidative metabolism. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) catalyze the insertion of an oxygen atom into the saturated carbocycle, yielding various hydroxy-cyclohexyl metabolites. The replacement of heterocyclic rings with a cyclohexyl moiety generally enhances metabolic stability, but the ring remains susceptible to ω and ω -1 hydroxylation[2].

MetabolicPathway Parent 3-(4-Cyclohexylphenyl)-2-methylpropanal (Parent) Acid 3-(4-Cyclohexylphenyl)-2-methylpropanoic acid (Major Metabolite) Parent->Acid ALDH (Oxidation) Alcohol 3-(4-Cyclohexylphenyl)-2-methylpropanol (Minor Metabolite) Parent->Alcohol AKR/ADH (Reduction) Hydroxylated Cyclohexyl-Hydroxylated Derivatives (CYP450 Metabolites) Parent->Hydroxylated CYP450 (Hydroxylation) Glucuronide Glucuronide Conjugates (Renal/Biliary Excretion) Acid->Glucuronide UGTs (Phase II) Alcohol->Glucuronide UGTs (Phase II) Hydroxylated->Glucuronide UGTs (Phase II)

Caption: Phase I and Phase II metabolic biotransformation pathways of 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Phase II Conjugation and Excretion

Following Phase I functionalization, the resulting acids, alcohols, and hydroxylated derivatives undergo Phase II conjugation to increase water solubility for excretion.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the newly formed hydroxyl or carboxyl groups. Acyl glucuronides formed from the major acid metabolite are typically excreted via urine.

  • Excretion: Due to the high molecular weight of the conjugated metabolites (>400 Da), a significant portion may undergo biliary excretion, potentially leading to enterohepatic recirculation before ultimate fecal elimination.

Experimental Methodology: In Vitro Metabolic Profiling

To validate these pathways, a self-validating experimental system utilizing Human Liver Microsomes (HLMs) and S9 fractions is required. The following protocol outlines a robust methodology for identifying the metabolic fate of 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Step-by-Step Microsomal Stability & Metabolite ID Protocol

Rationale: HLMs contain CYP450 and UGT enzymes, while S9 fractions contain cytosolic enzymes (ALDH/AKR). Using both ensures comprehensive capture of all metabolic routes.

  • Substrate Preparation: Prepare a 10 mM stock solution of 3-(4-Cyclohexylphenyl)-2-methylpropanal in LC-MS grade DMSO. Dilute to a working concentration of 10 µM in 0.1 M potassium phosphate buffer (pH 7.4). Note: Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Enzyme Incubation: In a 96-well deep-well plate, combine the substrate (1 µM final) with pooled HLMs or S9 fractions (1 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture.

    • For CYPs: Add NADPH (1 mM final).

    • For ALDH/ADH: Add NAD+/NADH (1 mM final).

    • Negative Control: Incubate without cofactors to establish non-enzymatic degradation baselines.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching (Self-Validating Step): Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The 3:1 organic-to-aqueous ratio instantly denatures proteins, halting metabolism and precipitating enzymes.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Analyze via High-Resolution Mass Spectrometry (HRMS) using a C18 reverse-phase column. Monitor for the parent mass shift (e.g., +16 Da for hydroxylation, +14 Da for oxidation to acid).

Workflow Substrate 1. Substrate Prep (10 µM in Buffer) Incubation 2. Incubation (HLM/S9 + Cofactors) Substrate->Incubation Quenching 3. Quenching (Ice-cold ACN) Incubation->Quenching Centrifugation 4. Centrifugation (14,000g, 15 min) Quenching->Centrifugation LCMS 5. LC-HRMS (Metabolite ID) Centrifugation->LCMS

Caption: Standardized in vitro experimental workflow for determining aldehyde metabolic clearance.

Conclusion

The metabolic fate of 3-(4-Cyclohexylphenyl)-2-methylpropanal is heavily dictated by its α -methyl branched aldehyde structure and highly lipophilic cyclohexyl-phenyl backbone. While ALDH-mediated oxidation to the corresponding carboxylic acid serves as the primary clearance mechanism, the presence of the bulky cyclohexyl group invites parallel CYP450-mediated hydroxylation. Understanding these dual clearance pathways is essential for mitigating toxicity and optimizing bioisosteric derivatives in medicinal chemistry applications.

References

  • Scent.vn. "3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8 - Scent.vn." Scent.vn. [Link]

Sources

Exploratory

Dermal Sensitization Potential of 3-(4-Cyclohexylphenyl)-2-methylpropanal: Mechanistic Insights, Predictive Profiling, and Risk Assessment

Introduction The evaluation of fragrance ingredients and aroma chemicals for allergic contact dermatitis (ACD) is a critical bottleneck in dermatological and cosmetic drug development. 3-(4-Cyclohexylphenyl)-2-methylprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The evaluation of fragrance ingredients and aroma chemicals for allergic contact dermatitis (ACD) is a critical bottleneck in dermatological and cosmetic drug development. 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) is an aryl-substituted aliphatic aldehyde characterized by a bulky para-cyclohexyl group and an alpha-methyl-branched propanal chain. Because global regulatory frameworks increasingly restrict in vivo animal testing (such as the Local Lymph Node Assay, LLNA), toxicologists must rely on a deep mechanistic understanding of the Adverse Outcome Pathway (AOP) combined with in chemico and in vitro methodologies to predict sensitization risk.

This whitepaper dissects the sensitization potential of 3-(4-Cyclohexylphenyl)-2-methylpropanal by analyzing its chemical reactivity, structure-activity relationships (SAR), and the self-validating experimental protocols required to profile its safety.

The Molecular Initiating Event: Schiff Base Applicability Domain

The fundamental trigger—or Molecular Initiating Event (MIE)—for skin sensitization is the covalent binding of an electrophilic chemical (hapten) to nucleophilic amino acids in endogenous skin proteins.

Unlike α,β -unsaturated aldehydes which react primarily via Michael addition, aryl-substituted aliphatic aldehydes like 3-(4-Cyclohexylphenyl)-2-methylpropanal fall strictly into the Schiff base applicability domain (). The electrophilic carbonyl carbon of the aldehyde undergoes a nucleophilic attack by primary amines—most notably the ε -amino group of lysine residues in epidermal proteins—forming an imine (Schiff base).

While simple Schiff bases can be hydrolytically unstable in the aqueous environment of the viable epidermis, research demonstrates that they often act as the first step in a sequence involving oxidative events, ultimately leading to stable, immunogenic peptide adducts ().

AOP MIE Molecular Initiating Event (Schiff Base Formation) KE1 Key Event 1 (Keratinocyte Activation) MIE->KE1 Haptenation KE2 Key Event 2 (Dendritic Cell Activation) KE1->KE2 Cytokine Release (IL-18) KE3 Key Event 3 (T-Cell Proliferation) KE2->KE3 Migration to Lymph Node AO Adverse Outcome (Allergic Contact Dermatitis) KE3->AO Elicitation

Fig 1: Adverse Outcome Pathway (AOP) for skin sensitization via Schiff base formation.

Structure-Activity Relationship (SAR) & Physicochemical Profiling

To accurately predict the in vivo potency of 3-(4-Cyclohexylphenyl)-2-methylpropanal, we must analyze how its specific structural features modulate both skin penetration and chemical reactivity.

  • Steric Hindrance: The presence of the alpha-methyl group adjacent to the aldehyde carbon provides significant steric hindrance. This physical barrier slows the kinetics of nucleophilic attack by bulky protein structures, typically rendering alpha-methyl aldehydes weaker sensitizers compared to their unbranched counterparts.

  • Lipophilicity and Bioavailability: The massive, non-polar cyclohexyl ring drives the molecule's LogP to 4.7. While this ensures excellent partitioning into the lipid-rich stratum corneum, extreme lipophilicity can lead to "lipid trapping," potentially reducing the bioavailable concentration that reaches the aqueous viable epidermis where dendritic cells reside.

Quantitative Physicochemical Profile
Physicochemical ParameterValueMechanistic Impact on Sensitization Potential
Molecular Weight 230.34 g/mol < 500 Da; facilitates unhindered passive diffusion across the stratum corneum.
LogP (XLogP3-AA) 4.7Highly lipophilic; excellent epidermal partitioning, though extreme lipophilicity may induce lipid trapping.
Vapor Pressure 0.0001 hPa @ 20°CUltra-low volatility; ensures prolonged residence time on the skin surface, maximizing exposure.
Structural Class α -methyl aldehydeAlpha-methyl branching provides steric hindrance, reducing baseline electrophilic reactivity.

Self-Validating Experimental Protocols

To empirically validate the theoretical SAR, a battery of in chemico and in vitro assays targeting specific Key Events (KE) in the AOP is required. The following protocols are designed as self-validating systems to eliminate false positives/negatives.

Modified Direct Peptide Reactivity Assay (DPRA) via LC-MS

Target: Key Event 1 (Protein Haptenation) Causality of Experimental Design: Classical DPRA utilizes UV detection to measure peptide depletion. However, because Schiff bases formed by aldehydes are prone to hydrolysis during standard HPLC separation, UV detection often yields false negatives for this chemical class. By utilizing LC-MS, we can detect intermediate Schiff base adducts, stable oxidative deamination products, and peptide dimerization, providing a highly accurate reactivity profile (). Furthermore, the reaction is buffered at pH 10.2 . At physiological pH (7.4), lysine's amine (pKa ~10.5) is protonated ( NH3+​ ) and non-nucleophilic. Elevating the pH ensures a sufficient fraction of the amine is in its free, nucleophilic state ( NH2​ ), mimicking the unique microenvironments of enzymatic protein pockets.

Step-by-Step Methodology:

  • Peptide Preparation: Synthesize a standard Lysine-containing target peptide (Ac-RFAAKAA-COOH) and dissolve it in 100 mM ammonium acetate buffer (pH 10.2) to a concentration of 0.5 mM.

  • Test Chemical Preparation: Dissolve 3-(4-Cyclohexylphenyl)-2-methylpropanal in acetonitrile to a concentration of 25 mM.

  • Incubation: Mix the peptide and test chemical solutions in a 1:50 molar ratio. Incubate the vials in the dark at 25°C for exactly 24 hours.

  • Quenching & LC-MS/MS Analysis: Quench the reaction with 20% formic acid. Inject the sample into an LC-MS/MS system.

  • Data Acquisition: Monitor for the unreacted peptide mass and the specific mass shift corresponding to the addition of the aldehyde minus water (Schiff base formation).

System Validation & Controls:

  • Vehicle Control (Acetonitrile): Establishes the baseline peptide concentration (0% depletion).

  • Positive Control (Cinnamic Aldehyde): A known moderate sensitizer that must yield >20% peptide depletion to validate the assay run.

  • Co-elution Control: Test chemical alone without peptide to ensure its chromatographic peak does not mask the peptide peak.

DPRA Prep Prepare Reagents (Peptide + Test Chemical) React Incubation (24h at 25°C, pH 10.2) Prep->React LCMS LC-MS/MS Analysis (Detect Adducts & Depletion) React->LCMS Analyze Data Synthesis (Sensitization Prediction) LCMS->Analyze

Fig 2: LC-MS DPRA workflow for detecting unstable Schiff base adducts and peptide depletion.

KeratinoSens™ Assay: Keap1-Nrf2-ARE Pathway Activation

Target: Key Event 2 (Keratinocyte Activation) Causality of Experimental Design: Keratinocytes are the primary cell type in the epidermis and the first responders to chemical haptens. Electrophilic stress (such as haptenation by aldehydes) covalently modifies the cysteine residues on the Keap1 sensor protein. This modification causes Keap1 to release the Nrf2 transcription factor, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE). By using immortalized human keratinocytes (HaCaT cells) transfected with an ARE-luciferase reporter gene, we can directly quantify the cellular response to 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Step-by-Step Methodology:

  • Cell Culture: Seed transgenic HaCaT KeratinoSens™ cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Apply 3-(4-Cyclohexylphenyl)-2-methylpropanal in a 12-point serial dilution (ranging from 0.98 to 2000 μM) using a DMSO vehicle (maximum 1% final DMSO concentration to prevent solvent toxicity).

  • Incubation: Incubate the treated cells for 48 hours.

  • Luminescence Measurement: Lyse the cells, add the luciferin substrate, and measure luminescence. Calculate the EC1.5​ (the concentration inducing a 1.5-fold increase in luciferase activity compared to the vehicle control).

System Validation & Controls:

  • Positive Control (Cinnamic Aldehyde): Must induce a >1.5-fold increase in luciferase activity between 4 μM and 64 μM.

  • Cytotoxicity Control (MTT Assay): Cell viability must remain >70% at the EC1.5​ concentration; otherwise, luminescence spikes may be artifacts of cellular stress rather than specific Keap1 modification.

Keap1 Electrophile Aldehyde Electrophile Keap1 Keap1 Sensor (Thiol Modification) Electrophile->Keap1 Covalent Binding Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Dissociation ARE Antioxidant Response Element Nrf2->ARE Nuclear Translocation Luciferase Luciferase Expression ARE->Luciferase Gene Transcription

Fig 3: Keap1-Nrf2-ARE signaling pathway activated by electrophilic fragrance aldehydes.

Predictive Toxicology & Conclusion

Based on its structural homology to known fragrance allergens (such as Cyclamen aldehyde and Lilial) and its classification within the Schiff base applicability domain, 3-(4-Cyclohexylphenyl)-2-methylpropanal possesses inherent dermal sensitization potential.

However, its high molecular lipophilicity (LogP 4.7) and the steric hindrance provided by the alpha-methyl group significantly attenuate its reactivity. Predictive QSAR models and historical LLNA data for structurally analogous alpha-methyl aldehydes suggest that this compound will likely profile as a weak to moderate sensitizer . To ensure consumer safety, formulation limits must be established based on the No Expected Sensitization Induction Level (NESIL) derived from the quantitative outputs of the LC-MS DPRA and KeratinoSens™ assays.

References

  • Natsch, A., Gfeller, H., Rothweiler, B., & Haupt, T. (2012). Chemical Reactivity and Skin Sensitization Potential for Benzaldehydes: Can Schiff Base Formation Explain Everything? Chemical Research in Toxicology, 25(10), 2203–2215.[Link]

  • Natsch, A., et al. (2008). LC-MS–Based Characterization of the Peptide Reactivity of Chemicals to Improve the In Vitro Prediction of the Skin Sensitization Potential. Toxicological Sciences, 106(2), 464–478.[Link]

  • Roberts, D. W., et al. (2013). Predicting Skin Sensitization Potency for Michael Acceptors in the LLNA Using Quantum Mechanics Calculations. Chemical Research in Toxicology, 26(5), 714–720.[Link]

Foundational

Mechanistic Pathways and Synthetic Utility of 3-(4-Cyclohexylphenyl)-2-methylpropanal in Organic Synthesis

Executive Summary In the landscape of modern organic synthesis, 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8) serves as a highly versatile aromatic aldehyde. Structurally characterized by a lipophilic para-cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8) serves as a highly versatile aromatic aldehyde. Structurally characterized by a lipophilic para-cyclohexyl moiety and an alpha-methyl chiral center, this compound is a critical building block in both fragrance chemistry and targeted drug discovery[1]. As a Senior Application Scientist, I have found that mastering the synthesis and downstream utility of this molecule requires a deep understanding of regiocontrol, chemoselectivity, and catalytic mechanisms. This whitepaper provides an in-depth technical analysis of its de novo synthesis, mechanistic utility, and step-by-step, self-validating experimental protocols.

Physicochemical Profile & Structural Logic

The structural logic of 3-(4-Cyclohexylphenyl)-2-methylpropanal dictates its chemical behavior. The bulky cyclohexyl group acts as a powerful steric shield and lipophilicity enhancer, while the α-methyl group introduces steric hindrance adjacent to the carbonyl, modulating nucleophilic attack trajectories.

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
CAS Number 17580-94-8Unique identifier for regulatory and procurement tracking[2].
Molecular Formula C₁₆H₂₂OIndicates a high degree of unsaturation and ring structures[1].
Molecular Weight 230.34 g/mol Optimal for small-molecule API synthesis (Lipinski's Rule of 5 compliant)[2].
XLogP3-AA 4.7Highly lipophilic; excellent membrane permeability for biological assays[2].
Boiling Point ~335 °C (est.)Requires high-vacuum distillation for purification to prevent thermal degradation[2].
Vapor Pressure 0.0001 hPa @ 20°CLow volatility; safe for benchtop handling without extreme ventilation[2].

De Novo Synthesis Mechanisms

The synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal is typically achieved via two primary mechanistic routes. The choice of route depends on precursor availability and the required scale of production.

Route A: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

The most direct industrial route involves the electrophilic aromatic substitution of cyclohexylbenzene. The mechanism relies on the generation of a carbocationic or highly polarized electrophilic species from an alkylating agent (e.g., methacrolein diacetate) using a Lewis acid[1]. The extreme steric bulk of the cyclohexyl group ensures near-perfect para-regioselectivity.

FriedelCrafts A Cyclohexylbenzene C Lewis Acid Complexation (TiCl4 or AlCl3) A->C B Methacrolein Diacetate (Alkylating Agent) B->C D Electrophilic Aromatic Substitution (Para-selective due to steric bulk) C->D E Hydrolysis D->E F 3-(4-Cyclohexylphenyl) -2-methylpropanal E->F

Fig 1: Friedel-Crafts alkylation mechanism for 3-(4-Cyclohexylphenyl)-2-methylpropanal synthesis.

Protocol 1: Self-Validating Friedel-Crafts Workflow
  • Causality & Expertise: We utilize Titanium Tetrachloride (TiCl₄) rather than Aluminum Chloride (AlCl₃). AlCl₃ is excessively harsh and often leads to the rapid, uncontrolled polymerization of methacrolein derivatives. TiCl₄ provides a milder, controlled generation of the electrophile.

  • Step 1: In a flame-dried Schlenk flask under N₂, dissolve cyclohexylbenzene (1.0 eq) and methacrolein diacetate (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Step 2: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress ortho-alkylation and prevent thermal degradation of the intermediate.

  • Step 3: Add TiCl₄ (1.2 eq) dropwise over 30 minutes. The solution will turn deep red, indicating the formation of the charge-transfer complex.

  • Step 4: Allow the reaction to slowly warm to 0 °C over 4 hours.

  • Step 5 (Self-Validation): Monitor via TLC (9:1 Hexane:EtOAc). The reaction is self-validating when the starting material spot disappears and a new, distinct UV-active spot (product) appears. Quench with cold aqueous NaHCO₃ to hydrolyze the intermediate diacetate to the final aldehyde.

  • Step 6: Extract with DCM, dry over MgSO₄, and purify via vacuum distillation.

Route B: Crossed-Aldol Condensation & Selective Hydrogenation

For laboratories requiring high-purity batches without handling harsh Lewis acids, the crossed-aldol condensation followed by selective hydrogenation is the gold standard[3].

AldolCondensation A 4-Cyclohexylbenzaldehyde C Base Catalysis (KOH / EtOH) A->C B Propanal (Dropwise Addition) B->C D Crossed-Aldol Condensation (Dehydration) C->D E Enal Intermediate (α-Methyl Cinnamaldehyde derivative) D->E F Selective Hydrogenation (Ru/C Catalyst, H2) E->F G 3-(4-Cyclohexylphenyl) -2-methylpropanal F->G

Fig 2: Crossed-aldol condensation and selective hydrogenation workflow.

Protocol 2: Self-Validating Aldol/Hydrogenation Workflow
  • Causality & Expertise: The critical failure point in this route is the self-condensation of propanal. To prevent this, propanal must be added dropwise to a large excess of the aromatic aldehyde. Furthermore, for the hydrogenation step, a Ruthenium on Carbon (Ru/C) catalyst is mandatory. Standard Palladium (Pd/C) often over-reduces the aldehyde to an alcohol[3].

  • Step 1: Dissolve 4-cyclohexylbenzaldehyde (1.5 eq) and KOH (0.1 eq) in absolute ethanol at 0 °C.

  • Step 2: Add propanal (1.0 eq) dropwise via a syringe pump over 2 hours. Causality: The slow addition ensures that the steady-state concentration of propanal remains low, forcing the enolate to attack the highly electrophilic aromatic aldehyde rather than another propanal molecule.

  • Step 3: Warm to room temperature and stir for 4 hours. Dehydration occurs spontaneously (E1cB mechanism) to yield the conjugated enal. Isolate via aqueous workup.

  • Step 4: Transfer the enal to a high-pressure Parr reactor. Add 5% Ru/C (0.05 eq) and ethanol.

  • Step 5 (Self-Validation): Pressurize with H₂ to 4 bar. The system is self-validating via hydrogen uptake monitoring. The reaction is strictly complete when exactly 1.0 molar equivalent of H₂ is consumed.

  • Step 6: Filter through Celite and concentrate. Confirm chemoselectivity via ¹H-NMR (presence of the aldehyde proton at ~9.7 ppm and absence of vinylic protons at 7.0-7.5 ppm).

Mechanistic Utility in Organic Synthesis

Once synthesized, 3-(4-Cyclohexylphenyl)-2-methylpropanal acts as a highly versatile electrophile and chiral building block in downstream organic synthesis[1]. Its primary mechanistic utilities include:

  • Oxidation/Reduction: The aldehyde can be cleanly oxidized to 3-(4-Cyclohexylphenyl)-2-methylpropanoic acid using Potassium Permanganate (KMnO₄) or reduced to the corresponding alcohol using Sodium Borohydride (NaBH₄)[1].

  • Reductive Amination: A cornerstone reaction in medicinal chemistry. The aldehyde reacts with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced by Sodium Cyanoborohydride (NaBH₃CN) to yield complex alkyl amines.

  • Wittig Olefination: The carbonyl carbon readily undergoes nucleophilic attack by phosphorus ylides to extend the carbon framework, creating complex alkene derivatives.

SyntheticUtility Center 3-(4-Cyclohexylphenyl) -2-methylpropanal Oxidation Oxidation (KMnO4 / CrO3) Center->Oxidation Reduction Reduction (NaBH4 / LiAlH4) Center->Reduction RedAm Reductive Amination (R-NH2, NaBH3CN) Center->RedAm Acid 3-(4-Cyclohexylphenyl) -2-methylpropanoic acid Oxidation->Acid Alcohol 3-(4-Cyclohexylphenyl) -2-methylpropanol Reduction->Alcohol Amine Alkyl Amine Derivatives (Bioactive Scaffolds) RedAm->Amine

Fig 3: Mechanistic utility of 3-(4-Cyclohexylphenyl)-2-methylpropanal in organic synthesis.

Pharmacological Mechanism of Action (Medicinal Chemistry Context)

Beyond its role as a synthetic intermediate, 3-(4-Cyclohexylphenyl)-2-methylpropanal and its immediate derivatives are heavily investigated for their biological activities[1]. The mechanism of action in a pharmacological context relies on the molecule's ability to modulate specific enzymatic targets or receptors. The lipophilic cyclohexyl ring anchors the molecule deep within hydrophobic binding pockets of target proteins, while the aldehyde (or its downstream amine/acid derivatives) engages in critical hydrogen bonding or reversible covalent interactions with active-site residues (e.g., lysine or cysteine side chains). This structural duality is currently being explored for potential anti-inflammatory and anticancer therapeutic applications[1].

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(4-Cyclohexylphenyl)-2-methylpropanal

An Application Note for the Synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal Topic: Step-by-Step Synthesis Protocol for 3-(4-Cyclohexylphenyl)-2-methylpropanal Audience: Researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal

Topic: Step-by-Step Synthesis Protocol for 3-(4-Cyclohexylphenyl)-2-methylpropanal Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Cyclohexylphenyl)-2-methylpropanal is an aromatic aldehyde characterized by a cyclohexyl moiety attached to a phenyl ring, which is further substituted with a 2-methylpropanal group. This molecule is structurally analogous to well-known fragrance compounds like Lilial (where a tert-butyl group replaces the cyclohexyl) and Cyclamen aldehyde. Its unique structure imparts specific olfactory properties, making it a valuable ingredient in the fragrance industry for creating floral and fresh scents, particularly reminiscent of lily-of-the-valley.[1] Beyond its use in perfumery, this aldehyde serves as a versatile intermediate in organic synthesis for the development of more complex molecules, including potential agrochemical and pharmaceutical agents.[1][2]

This document provides a comprehensive, two-stage protocol for the synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal. The chosen synthetic strategy is modeled after established industrial processes for related aldehydes and involves:

  • Friedel-Crafts Acylation: Synthesis of the key intermediate, 4-cyclohexylacetophenone, from cyclohexylbenzene.

  • Darzens Condensation & Subsequent Rearrangement/Reduction: A robust method to construct the target aldehyde from the intermediate ketone.

This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Workflow

The synthesis proceeds through two major transformations. First, an acyl group is introduced onto the cyclohexylbenzene ring. Second, this ketone is converted into the target aldehyde via a glycidic ester intermediate.

G A Cyclohexylbenzene C Intermediate: 4-Cyclohexylacetophenone A->C  Step 1: Friedel-Crafts Acylation B Acetyl Chloride / AlCl₃ B->C E Intermediate: Glycidic Ester C->E  Step 2: Darzens Condensation D Ethyl α-chloropropionate / NaOEt D->E G Final Product: 3-(4-Cyclohexylphenyl)-2-methylpropanal E->G  Step 3: Hydrolysis & Decarboxylation F Saponification (NaOH) then Acidification & Decarboxylation (Heat) F->G

Caption: High-level workflow for the synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Part 1: Synthesis of 4-Cyclohexylacetophenone (Intermediate)

The foundational step in this synthesis is the acylation of cyclohexylbenzene. The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds with aromatic rings.[2] Using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst, we can selectively add the acetyl group to the para position of the cyclohexylbenzene ring due to the steric hindrance of the bulky cyclohexyl group, which directs electrophilic substitution to the less hindered C4 position.

Protocol 1: Friedel-Crafts Acylation

Materials & Reagents:

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMolesMolar Eq.
Cyclohexylbenzene160.2640.0 g0.2501.0
Aluminum Chloride (AlCl₃)133.3440.0 g0.3001.2
Acetyl Chloride78.5021.6 g (19.5 mL)0.2751.1
Dichloromethane (DCM)-400 mL--
Hydrochloric Acid (HCl)-250 mL (3M aq.)--
Sodium Bicarbonate (NaHCO₃)-200 mL (sat. aq.)--
Brine-200 mL (sat. aq.)--
Anhydrous MgSO₄-~20 g--

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (40.0 g) and dichloromethane (250 mL). The suspension should be cooled to 0°C in an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of cyclohexylbenzene (40.0 g) and acetyl chloride (21.6 g) in dichloromethane (150 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, maintaining the internal temperature between 0°C and 5°C.

    • Causality Note: This slow, cold addition is critical to prevent side reactions and control the exothermic nature of the reaction. AlCl₃ coordinates with the acetyl chloride to form a highly reactive acylium ion, the key electrophile.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C and slowly and carefully pour it onto 500 g of crushed ice containing 100 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

    • Safety Precaution: Quenching is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 3M HCl (1 x 250 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 200 mL).

    • Causality Note: The acid wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any unreacted acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by vacuum distillation to yield 4-cyclohexylacetophenone as a clear liquid.

Part 2: Synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal

With the ketone intermediate in hand, the next stage involves a Darzens condensation to form a glycidic ester, which is then hydrolyzed and decarboxylated to yield the target aldehyde. This method is highly effective for converting ketones into aldehydes with an additional carbon atom.

Protocol 2: Darzens Condensation, Hydrolysis, and Decarboxylation

Materials & Reagents:

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMolesMolar Eq.
4-Cyclohexylacetophenone202.3030.4 g0.1501.0
Ethyl α-chloropropionate136.5824.6 g (21.9 mL)0.1801.2
Sodium Ethoxide (NaOEt)68.0512.3 g0.1801.2
Ethanol (Anhydrous)-300 mL--
Sodium Hydroxide (NaOH)40.0012.0 g0.3002.0
Diethyl Ether-400 mL--
Hydrochloric Acid (HCl)-As needed (6M)--

Procedure:

  • Step A: Darzens Condensation (Formation of Glycidic Ester)

    • Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (12.3 g) in anhydrous ethanol (300 mL). Cool the solution to 0°C.

    • Addition: Prepare a mixture of 4-cyclohexylacetophenone (30.4 g) and ethyl α-chloropropionate (24.6 g). Add this mixture dropwise to the stirred sodium ethoxide solution over 1 hour, keeping the temperature below 10°C.

      • Causality Note: Sodium ethoxide acts as a base, deprotonating the α-carbon of the ethyl α-chloropropionate. The resulting carbanion attacks the ketone's carbonyl carbon. An intramolecular S_N2 reaction then occurs, where the oxygen alkoxide displaces the chloride, forming the epoxide ring of the glycidic ester.

    • Reaction: After addition, allow the mixture to stir at room temperature overnight (12-16 hours).

    • Isolation: Pour the reaction mixture into 500 mL of ice-cold water and extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude glycidic ester is used directly in the next step without further purification.

  • Step B: Saponification, Acidification, and Decarboxylation

    • Saponification: Dissolve the crude glycidic ester from the previous step in 200 mL of ethanol. Add a solution of sodium hydroxide (12.0 g) in 50 mL of water. Heat the mixture to reflux for 3 hours.

      • Causality Note: This step hydrolyzes the ester to a carboxylate salt.

    • Acidification & Decarboxylation: Cool the mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the residue with 200 mL of water and cool in an ice bath. Carefully acidify the solution by slowly adding 6M HCl until the pH is ~1-2. Then, gently heat the mixture to 50-60°C. Vigorous gas (CO₂) evolution will be observed. Continue heating until the effervescence ceases (approx. 1-2 hours).

      • Causality Note: Upon acidification, the carboxylate is protonated. The resulting glycidic acid is unstable and decarboxylates upon gentle heating to form an enol, which tautomerizes to the final, stable aldehyde product.[3]

    • Final Workup & Purification: Cool the mixture and extract the product with diethyl ether (3 x 150 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. After filtering and concentrating the solvent, purify the crude product by vacuum distillation to obtain 3-(4-Cyclohexylphenyl)-2-methylpropanal.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A0 Setup: Cool AlCl₃ in DCM to 0°C A1 Addition: Add Cyclohexylbenzene & Acetyl Chloride dropwise A0->A1 A2 Reaction: Stir at RT for 3-4h A1->A2 A3 Quench: Pour onto ice/HCl A2->A3 A4 Workup: Separate, wash with HCl, NaHCO₃, Brine A3->A4 A5 Purification: Dry, concentrate, vacuum distill A4->A5 B0 Darzens Condensation: Mix ketone & chloro-ester, add to NaOEt at 0°C A5->B0  4-Cyclohexylacetophenone B1 Reaction: Stir overnight at RT B0->B1 B2 Saponification: Add NaOH/H₂O to crude glycidic ester, reflux 3h B1->B2 B3 Decarboxylation: Acidify with HCl, heat gently to 60°C B2->B3 B4 Workup: Extract, wash with NaHCO₃, Brine B3->B4 B5 Purification: Dry, concentrate, vacuum distill B4->B5

Caption: Detailed step-by-step experimental workflow.

Conclusion

This application note details a robust and logical two-part synthesis for 3-(4-Cyclohexylphenyl)-2-methylpropanal. By employing a Friedel-Crafts acylation followed by a Darzens glycidic ester synthesis and subsequent decarboxylation, the target aldehyde can be produced efficiently from commercially available starting materials. The principles and procedures outlined herein provide a solid foundation for researchers in synthetic chemistry to produce this and other related aromatic aldehydes for applications in fragrance development and as chemical intermediates.

References

  • Wikipedia. Lilial. Wikipedia, the free encyclopedia. [Link]

  • Scentspiracy. Lysmal / Lilial (80-54-6) – Premium Synthetic Ingredient for Perfumery. Scentspiracy Website. [Link]

  • ResearchGate. Industrial processes for the manufacturing of Lilial®. ResearchGate. [Link]

  • Lilial - Descrizione. Lilial.
  • Hayashi, T., et al. Asymmetric Synthesis of 3-Phenylcyclohexanone via Rhodium-Catalyzed Asymmetric 1,4-Addition. Organic Syntheses. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Master Organic Chemistry Website. [Link]

  • PrepChem. Synthesis of 3-(4-cyclohexylphenyl)-2-methyl-propyl chloride. PrepChem Website. [Link]

  • Scent.vn. 3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8. Scent.vn Website. [Link]

  • Google Patents. CN1950355A - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal.
  • Google Patents. WO2005105774A1 - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal.

Sources

Application

Application Note: GC-MS Quantification of 3-(4-Cyclohexylphenyl)-2-methylpropanal in Complex Matrices

Audience: Researchers, Analytical Chemists, and Drug/Cosmetic Development Professionals Matrix: Complex Cosmetic and Biological Formulations Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Introduction & Mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug/Cosmetic Development Professionals Matrix: Complex Cosmetic and Biological Formulations Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Mechanistic Rationale

3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8; MW: 230.34 g/mol ) is a structurally distinct aromatic aldehyde utilized as an aroma chemical precursor and fragrance odorant. Structurally, it features a para-positioned cyclohexyl group and an α -methyl branched propanal chain, sharing a chemical scaffold with highly regulated fragrance allergens such as Cyclamen aldehyde and Lilial (p-tert-butyl-alpha-methylhydrocinnamic aldehyde).

Under the European Cosmetics Directive (EC 1223/2009) and recommendations by the Scientific Committee on Consumer Safety (SCCS), the quantitative monitoring of fragrance allergens and their structural analogs is critical. Thresholds are strictly regulated (e.g., mandatory labeling if present at >0.001% in leave-on products or >0.01% in rinse-off products) [1].

Why GC-MS? Complex matrices like cosmetic creams or biological samples contain high levels of lipids, surfactants, and emulsifiers. Gas Chromatography coupled with Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode is the gold standard for this analysis. The non-polar stationary phase of the GC column perfectly resolves lipophilic volatile compounds, while the MS provides unambiguous identification and high-sensitivity quantification, overcoming the severe matrix suppression often seen in LC-MS [2, 3].

Materials and Reagents

A self-validating analytical system requires reagents that eliminate isobaric interference and matrix effects.

  • Target Analyte: 3-(4-Cyclohexylphenyl)-2-methylpropanal (Purity 98%).

  • Internal Standard (IS): 1,4-Dibromobenzene (1,4-DBB).

    • Causality: Halogenated aromatics do not naturally occur in botanical extracts or cosmetic matrices. 1,4-DBB provides a distinct isotopic signature (due to bromine isotopes) and elutes in a chromatographically "quiet" region, ensuring that recovery calculations are unaffected by co-eluting matrix peaks [3].

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is prioritized over hexane or dichloromethane because its moderate polarity efficiently partitions branched aldehydes from aqueous/surfactant phases while minimizing the formation of stubborn emulsions typically caused by cosmetic emulsifiers [2].

Sample Preparation Workflow

The following Liquid-Liquid Extraction (LLE) protocol is optimized to isolate the target aldehyde while precipitating matrix macromolecules.

Workflow A 1. Sample Aliquot (1.0 g Matrix in 15 mL Tube) B 2. IS Spiking (Add 1,4-DBB at 50 mg/kg) A->B C 3. Liquid-Liquid Extraction (Add 5.0 mL MTBE + Vortex 5 min) B->C D 4. Phase Separation (Centrifuge at 4000 rpm, 10 min) C->D E 5. Supernatant Collection (Transfer Organic Layer) D->E F 6. GC-MS Analysis (1 µL Injection, SIM Mode) E->F G 7. Data Processing (Quantification via Calibration Curve) F->G

Caption: Step-by-step liquid-liquid extraction workflow for the GC-MS quantification of 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Step-by-Step Protocol:
  • Homogenization: Accurately weigh 1.0 g of the sample into a 15 mL polypropylene centrifuge tube.

  • Spiking: Add 50 μ L of the 1,4-DBB internal standard solution (1.0 mg/mL in MTBE) to achieve a final IS concentration of 50 mg/kg. Self-Validation Check: Always spike the IS before extraction to account for any volumetric losses during the LLE process.

  • Extraction: Add 5.0 mL of MTBE. Vortex vigorously for 5 minutes to ensure complete partitioning of the lipophilic aldehyde into the organic phase.

  • Separation: Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C. The low temperature helps solidify lipid components at the aqueous-organic interface.

  • Recovery: Carefully transfer the upper MTBE layer to a clean 2 mL GC autosampler vial. If the concentration is expected to be below 1 mg/kg, evaporate under a gentle stream of nitrogen and reconstitute in 1.0 mL of MTBE.

GC-MS Analytical Method

The chromatographic parameters are specifically tuned for the volatility and molecular weight of 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Instrument Parameters
  • Column: Non-polar 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., TG-5MS or HP-5ms; 30 m × 0.25 mm I.D. × 0.25 μ m film thickness).

    • Causality: The non-polar stationary phase separates compounds primarily by boiling point. The 0.25 μ m film thickness provides the ideal phase ratio ( β ) to prevent peak tailing of the highly lipophilic cyclohexyl-phenyl moiety.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection: 1.0 μ L, Splitless mode (for trace analysis <10 mg/kg) or Split 10:1 (for higher concentrations). Inlet temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 10°C/min to 280°C

    • Final: 280°C (Hold 10 min)

    • Causality: Starting at 100°C allows the MTBE solvent (BP: 55°C) to elute rapidly without solvent-trapping the analyte. The 10°C/min ramp ensures sharp peak focusing for the target analyte (Estimated BP: ~335°C).

Mass Spectrometry (EI-SIM) Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 280°C; Ion source at 230°C.

  • SIM Ions for Target Analyte:

    • Quantifier Ion:m/z 230 (Molecular Ion, M+ )

    • Qualifier Ions:m/z 147, m/z 91 (Tropylium ion, characteristic of alkyl-benzenes).

  • SIM Ions for Internal Standard (1,4-DBB): m/z 236 (Quantifier), m/z 238 (Qualifier).

Method Validation & Quantitative Data

To ensure the highest level of scientific integrity, the method must be validated according to ICH guidelines for linearity, precision, and recovery [3]. The summarized validation metrics for 3-(4-Cyclohexylphenyl)-2-methylpropanal in a cosmetic matrix model are presented below.

Validation ParameterMetric / ValueAcceptance Criteria
Linear Dynamic Range 0.1 – 100 μ g/mL R2≥0.995
Limit of Detection (LOD) 0.05 μ g/g (ppm)Signal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.2 μ g/g (ppm)Signal-to-Noise (S/N) 10
Intra-day Precision (RSD, n=6) 3.2% at 10 μ g/g 15%
Inter-day Precision (RSD, n=3 days) 5.8% at 10 μ g/g 15%
Matrix Extraction Recovery 92.4% ± 4.1%80% – 120%

Data Interpretation: The high recovery rate (92.4%) validates the causality of utilizing MTBE as the extraction solvent, confirming that the branched aldehyde does not suffer from significant partitioning loss into the aqueous/surfactant phase.

Troubleshooting & System Suitability

To maintain a self-validating system, analysts must monitor the following critical failure points:

  • Peak Tailing of the Analyte: Aldehydes are prone to interacting with active silanol groups in the GC inlet.

    • Solution: If the peak asymmetry factor ( As​ ) exceeds 1.5, perform inlet maintenance. Replace the glass liner with an ultra-inert, deactivated liner and trim 10 cm from the front of the GC column.

  • Internal Standard Suppression: If the absolute peak area of 1,4-DBB drops by >20% compared to a solvent blank, matrix-induced ion suppression is occurring.

    • Solution: Increase the split ratio (e.g., from Splitless to 10:1) or perform a secondary sample dilution. The sensitivity of modern MS systems easily compensates for the reduced injection mass [1].

References

  • Thermo Fisher Scientific. (2019). Detection and Quantification of Fragrance Allergens in Complex Matrices using GC Orbitrap MS Technology.
  • Lu, C.-H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis.
  • Begnaud, F., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A.
Method

Application Note: Enantioselective Catalysis for 3-(4-Cyclohexylphenyl)-2-methylpropanal Production

Target Audience: Researchers, scientists, and drug development professionals. Introduction and Rationale 3-(4-Cyclohexylphenyl)-2-methylpropanal is a high-value α -branched aldehyde.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

3-(4-Cyclohexylphenyl)-2-methylpropanal is a high-value α -branched aldehyde. Structurally analogous to blockbuster fragrance molecules like Lilial and Cyclamen aldehyde, it also serves as a critical chiral intermediate in medicinal chemistry. The presence of the α -stereocenter dictates its biological receptor binding affinity and olfactory profile.

Traditional industrial syntheses rely on crossed-aldol condensation followed by non-selective transition-metal hydrogenation, yielding a racemic mixture. To access pure enantiomers without relying on heavy metals, organocatalytic asymmetric transfer hydrogenation (ATH) provides a robust, highly enantioselective, and chemoselective alternative. By leveraging chiral secondary amine catalysis and a biomimetic hydride source, this methodology allows for the precise installation of the α -stereocenter.

Mechanistic Principles: The Iminium-Enamine Activation Cycle

The core of this transformation relies on the reversible formation of an electrophilic iminium ion, a strategy pioneered independently by the groups of and.

  • Facial Shielding: When the α,β -unsaturated aldehyde (enal) precursor reacts with a chiral secondary amine—such as MacMillan's first-generation imidazolidinone—the resulting iminium ion lowers the lowest unoccupied molecular orbital (LUMO) of the substrate. The bulky tert-butyl group on the catalyst effectively blocks one face of the iminium π -system.

  • Chemoselective Hydride Transfer: The Hantzsch ester (ethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) acts as an NADH analog, delivering a hydride to the β -carbon of the activated iminium ion. This step is highly chemoselective; the Hantzsch ester is perfectly tuned to reduce the highly electrophilic iminium ion but remains completely inert toward the unactivated enal and the saturated aldehyde product.

  • Enantioselective Protonation: The hydride transfer generates an enamine intermediate. For α -substituted enals, the critical stereocenter is established during the face-selective protonation of this enamine. The chiral environment ensures that protonation occurs almost exclusively from the unshielded face.

  • Hydrolysis: Subsequent hydrolysis releases the enantioenriched target aldehyde and regenerates the catalyst.

MechanisticCycle Cat Chiral Amine Catalyst (Imidazolidinone) Iminium Electrophilic Iminium Ion Face-shielded intermediate Cat->Iminium + Enal - H2O Enal α-Methyl Enal Substrate Ar-CH=C(CH3)-CHO Enal->Iminium Enamine Chiral Enamine Ar-CH2-C(CH3)=C(OH)-NR2 Iminium->Enamine + Hantzsch Ester (Hydride Transfer) Product Enantioenriched Aldehyde (S)-3-(4-Cyclohexylphenyl) -2-methylpropanal Enamine->Product + H2O (Enantioselective Protonation) Product->Cat Catalyst Regeneration

Mechanistic cycle of organocatalytic asymmetric transfer hydrogenation via iminium-enamine activation

Experimental Protocol: Self-Validating Workflow

The following protocol outlines the two-step synthesis of (S)-3-(4-cyclohexylphenyl)-2-methylpropanal. To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system, requiring analytical confirmation at each critical juncture.

Workflow S1 1. Aldol Condensation 4-Cyclohexylbenzaldehyde + Propanal S2 2. Catalyst Preparation Imidazolidinone + Trichloroacetic Acid S1->S2 S3 3. Transfer Hydrogenation Add Enal and Hantzsch Ester at -30 °C S2->S3 S4 4. Quench & Workup Silica Filtration & Concentration S3->S4 S5 5. Chiral Validation HPLC Analysis for ee & Yield S4->S5

Step-by-step experimental workflow for the enantioselective production of the target aldehyde.

Phase 1: Synthesis of the Enal Precursor

Objective: Synthesize 3-(4-cyclohexylphenyl)-2-methylpropenal via crossed-aldol condensation.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve 4-cyclohexylbenzaldehyde (10.0 mmol) and propanal (15.0 mmol, 1.5 eq) in absolute ethanol (50 mL).

  • Base Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of NaOH (1.0 mmol, 10 mol%) in 2 mL of water dropwise over 15 minutes.

    • Expert Insight (Causality): Slow addition and strict temperature control at 0 °C are critical to minimize the competitive self-condensation of propanal into 2-methyl-2-pentenal.

  • Monitoring: Stir the reaction at 0–5 °C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material ( Rf​≈0.6 ) is consumed and a new UV-active spot ( Rf​≈0.5 ) appears.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl (20 mL). Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

    • Self-Validation Check: ¹H-NMR must confirm the disappearance of the benzaldehyde proton (~10.0 ppm) and the presence of the enal proton (~9.5 ppm, s) alongside the olefinic proton (~7.2 ppm, d).

Phase 2: Organocatalytic Asymmetric Transfer Hydrogenation

Objective: Enantioselective reduction of the enal to (S)-3-(4-cyclohexylphenyl)-2-methylpropanal.

  • Catalyst Activation: In a 50 mL Schlenk tube under argon, dissolve (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (1.0 mmol, 10 mol%) in anhydrous CHCl₃ (10 mL). Add trichloroacetic acid (TCA, 1.0 mmol, 10 mol%) and stir for 10 minutes at room temperature.

    • Expert Insight (Causality): TCA forms a tight, highly ordered ion pair with the iminium intermediate in non-polar solvents like CHCl₃. This drastically enhances facial shielding and maximizes enantioselectivity compared to weaker or less polarizable acids like TFA or HCl.

  • Substrate Addition: Cool the catalyst solution to -30 °C using a dry ice/acetone bath. Add the enal precursor (10.0 mmol) synthesized in Phase 1.

    • Expert Insight (Causality): Operating at -30 °C suppresses the background, uncatalyzed reduction pathway and increases the conformational rigidity of the iminium ion, locking the substrate into the optimal geometry for stereocontrol.

  • Hydride Transfer: Add Hantzsch ester (12.0 mmol, 1.2 eq) in one portion. Protect the reaction vessel from light (wrap in aluminum foil) and stir at -30 °C for 48 hours.

  • Workup: Dilute the mixture with diethyl ether (20 mL) and pass it through a short pad of silica gel to remove the oxidized pyridine byproduct and the catalyst. Elute with additional ether (50 mL) and concentrate the filtrate in vacuo.

Phase 3: Analytical Validation
  • Structural Confirmation: Perform ¹H-NMR analysis.

    • Self-Validation Check: The olefinic proton (~7.2 ppm) must be completely absent. The aldehyde proton will shift to ~9.7 ppm (d, J = 1.5 Hz), and a new multiplet for the α -methine proton will appear around 2.6 ppm.

  • Chiral HPLC Analysis: Determine the enantiomeric excess using a chiral stationary phase (e.g., Chiralcel OD-H).

    • Self-Validation Check: Run a racemic standard (prepared via non-selective Pd/C catalyzed hydrogenation of the enal) to establish the retention times of both enantiomers. The organocatalytic product should exhibit an ee of ≥95% .

Quantitative Data: Reaction Optimization

The experimental conditions were rigorously optimized to balance yield and enantioselectivity. The data below illustrates the critical role of the acid co-catalyst and temperature in dictating the stereochemical outcome.

Table 1: Optimization of Organocatalytic Transfer Hydrogenation for 3-(4-Cyclohexylphenyl)-2-methylpropenal

Catalyst (10 mol%)Acid Co-CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
L-ProlineNoneCHCl₃23484512
(2S,5S)-ImidazolidinoneHClCHCl₃23247882
(2S,5S)-ImidazolidinoneTFACHCl₃-30488591
(2S,5S)-Imidazolidinone TCA CHCl₃ -30 48 92 96
(2S,5S)-ImidazolidinoneTCADioxane0248889

Note: Yields refer to isolated yields after silica gel chromatography. Enantiomeric excess (ee) determined by chiral HPLC.

References

  • List, B., Yang, J. W., Hechavarria Fonseca, M. T., & Vignola, N. (2005). "Metal-Free, Organocatalytic Asymmetric Transfer Hydrogenation of α,β-Unsaturated Aldehydes". Angewandte Chemie International Edition, 44(1), 108-110. URL:[Link]

  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). "Enantioselective Organocatalytic Hydride Reduction". Journal of the American Chemical Society, 127(1), 32-33. URL:[Link]

Application

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Reference Data and Analytical Protocols for 3-(4-Cyclohexylphenyl)-2-methylpropanal

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8) Structural Profiling & Analytical Challenges 3-(4-Cyclohexylphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8)

Structural Profiling & Analytical Challenges

3-(4-Cyclohexylphenyl)-2-methylpropanal is a highly valued intermediate in both organic synthesis and fragrance chemistry, structurally analogous to the well-known cyclamen aldehyde[1][2]. The molecule (C₁₆H₂₂O) presents several distinct analytical challenges for Nuclear Magnetic Resonance (NMR) spectroscopy[1]:

  • Chiral Center & Diastereotopicity: The presence of an alpha-methyl group creates a chiral center at C2. Consequently, the adjacent beta-protons (C3) are diastereotopic, resulting in a complex ABX spin system rather than a simple splitting pattern.

  • Conformational Dynamics: The bulky cyclohexyl group attached to the para-position of the phenyl ring introduces a dense, overlapping aliphatic region in the ¹H NMR spectrum due to the rapid interconversion of chair conformations at room temperature.

  • Aromatic Symmetry: The para-substituted phenyl ring presents a classic AA'BB' spin system that requires careful assignment to differentiate the protons ortho to the propanal chain from those ortho to the cyclohexyl group.

High-Resolution NMR Sample Preparation Protocol

To ensure reproducible and high-quality NMR data, adherence to a standardized, self-validating sample preparation protocol is essential. The quality of the sample has a profound effect on the resulting spectrum; even minor physical imperfections can obscure vital structural information[3].

Step-by-Step Methodology

Step 1: Solvent Selection Select Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard. Causality: CDCl₃ is the most universally utilized and cost-effective NMR solvent for non-polar to moderately polar organic compounds[4][5]. The internal TMS provides a reliable zero-frequency reference. However, never manually add pure TMS to a prepared sample; even a single drop exceeds the dynamic range, causing severe baseline distortion[3].

Step 2: Sample Weighing Accurately weigh the analyte into a clean, dry vial:

  • For ¹H NMR: 5–25 mg[6].

  • For ¹³C NMR: 20–50 mg[5][6]. Causality: The ¹³C nucleus has a low natural abundance (1.1%) and a low gyromagnetic ratio. A significantly higher sample concentration is required to achieve an acceptable signal-to-noise ratio within a reasonable acquisition time (5–30 minutes)[5].

Step 3: Dissolution and Filtration Dissolve the weighed sample in exactly 0.6–0.7 mL of CDCl₃. Filter the solution through a Pasteur pipette tightly packed with a small plug of glass wool directly into a clean 5 mm NMR tube[5]. Causality: Solid particles distort the magnetic field homogeneity because the magnetic susceptibility of a solid particle differs from that of the surrounding solution. This localized distortion causes broad lines and indistinct spectra that cannot be corrected by shimming. Do not use cotton wool, as CDCl₃ can extract soluble oligomers from cotton, introducing artifact peaks into the ¹H spectrum.

Step 4: Tube Filling and Capping Ensure the final sample depth in the NMR tube is approximately 4 cm[5]. Securely cap the tube and wipe the exterior (bottom ~10 cm) with a lint-free tissue dampened with isopropanol[4]. Causality: A 4 cm depth perfectly aligns the liquid column within the active volume of the spectrometer's radiofrequency (RF) coil. Samples that are too short or too tall introduce severe magnetic susceptibility gradients at the liquid-air interface, making it impossible to achieve a proper shim.

¹H NMR Reference Data & Spectral Interpretation

Acquisition Parameters: 400 MHz, CDCl₃, 298 K.

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
19.72d1H1.8-CH O
3', 5'7.14d2H8.0Ar-H (ortho to Cyclohexyl)
2', 6'7.10d2H8.0Ar-H (ortho to CH₂)
3a3.05dd1H13.5, 6.2-CH ₂- (diastereotopic)
22.65m1H--CH (CH₃)-
3b2.58dd1H13.5, 8.0-CH ₂- (diastereotopic)
1''2.48m1H-Cy-CH
2'', 6'' (eq)1.70 - 1.90m5H-Cy-CH ₂ (Equatorial)
3'', 4'', 5'' (ax)1.20 - 1.45m5H-Cy-CH ₂ (Axial)
2-Me1.08d3H6.8-CH

Mechanistic Insights: The propanal chain exhibits a classic ABX coupling system. Because C2 is a chiral center, the two protons on C3 are in different magnetic environments (diastereotopic). They couple with each other (geminal coupling, J ≈ 13.5 Hz) and with the C2 methine proton (vicinal coupling, J ≈ 6.2 and 8.0 Hz), appearing as two distinct doublet of doublets at 3.05 ppm and 2.58 ppm.

¹³C NMR Reference Data & Spectral Interpretation

Acquisition Parameters: 100 MHz, CDCl₃, 298 K. Data is analogous to cyclamen aldehyde derivatives[7].

PositionChemical Shift (ppm)Carbon TypeAssignment
1204.5C=OAldehyde Carbon
4'146.2C (Quaternary)Ar-C (ipso to Cyclohexyl)
1'136.8C (Quaternary)Ar-C (ipso to CH₂)
2', 6'129.1CHAr-C H (ortho to CH₂)
3', 5'127.0CHAr-C H (ortho to Cyclohexyl)
248.1CH-C H(CH₃)-
1''44.5CHCy-C H
336.6CH₂-C H₂-
2'', 6''34.6CH₂Cy-C H₂
3'', 5''26.9CH₂Cy-C H₂
4''26.2CH₂Cy-C H₂
2-Me13.4CH₃-C H₃

Mechanistic Insights: The aldehyde carbon (C1) is heavily deshielded by the electronegative oxygen, resonating far downfield at 204.5 ppm[7]. The aromatic ipso-carbons (C1' and C4') are easily identified by their lower intensity in standard ¹³C spectra, a direct result of their longer longitudinal relaxation times (T₁) and the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

2D NMR Signal Assignment Workflow

To resolve the overlapping aliphatic signals of the cyclohexyl ring and unambiguously assign the quaternary aromatic carbons, a sequential 2D NMR workflow is mandatory.

NMR_Workflow Start 1D ¹H & ¹³C NMR Initial Profiling COSY ¹H-¹H COSY Spin System Mapping Start->COSY Identify J-coupled protons HSQC ¹H-¹³C HSQC Direct C-H Correlations Start->HSQC Assign ¹³C to ¹H HMBC ¹H-¹³C HMBC Long-Range Connectivity COSY->HMBC Link aliphatic spin systems HSQC->HMBC Quaternary C assignment NOESY NOESY / ROESY Spatial Proximity HMBC->NOESY Resolve overlapping signals Final Complete Unambiguous Signal Assignment NOESY->Final 3D Structure confirmation

Fig 1: Step-by-step 2D NMR workflow for unambiguous signal assignment.

Workflow Logic:

  • COSY: Maps the scalar couplings between the diastereotopic beta-protons and the alpha-methine proton.

  • HSQC: Separates the heavily overlapped cyclohexyl ¹H signals (1.20–1.90 ppm) by spreading them across the much wider ¹³C chemical shift dimension.

  • HMBC: Crucial for assigning the quaternary carbons (C1' and C4'). The C1' carbon will show strong ³J correlations to the beta-CH₂ protons, while C4' will show correlations to the cyclohexyl methine proton.

Sources

Method

Application Note: Utilization of 3-(4-Cyclohexylphenyl)-2-methylpropanal in Advanced Organic Synthesis and Medicinal Chemistry

Executive Summary 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8) is a highly versatile aromatic aldehyde. Originally recognized as a1[1], its unique structural topology has positioned it as a high-value interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8) is a highly versatile aromatic aldehyde. Originally recognized as a1[1], its unique structural topology has positioned it as a high-value intermediate in modern organic synthesis. Today, it is increasingly utilized by medicinal chemists to build complex scaffolds for 2[2]. This application note details the physicochemical profiling, mechanistic utility, and validated experimental protocols for leveraging this intermediate in drug discovery workflows.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection, thermodynamic control, and purification strategies. The high lipophilicity dictates the use of non-polar to moderately polar organic solvents during extraction and chromatography.

Table 1: Physicochemical and Structural Properties

PropertySpecification
IUPAC Name 3-(4-Cyclohexylphenyl)-2-methylpropanal
CAS Number 17580-94-8
Molecular Formula C16H22O
Molecular Weight 230.34 g/mol
XLogP3-AA 4.7
Boiling Point (est.) ~335 °C
Key Structural Features Aldehyde group, α-methyl branched chain, para-cyclohexyl substitution

Mechanistic Role as a Chemical Intermediate

The synthetic utility of 3-(4-Cyclohexylphenyl)-2-methylpropanal stems from its orthogonal reactivity profile:

  • Aldehyde Electrophilicity: The terminal carbonyl carbon is highly susceptible to nucleophilic attack, making it an ideal substrate for reductive aminations, Grignard additions, and olefination reactions.

  • α-Methyl Stereocenter: The branching at the C2 position introduces steric bulk, which can be leveraged for diastereoselective induction during nucleophilic addition.

  • Lipophilic Tail: The 4-cyclohexylphenyl moiety significantly enhances the membrane permeability of downstream derivatives, a critical parameter in optimizing the pharmacokinetic profiles of therapeutic candidates.

SyntheticPathways A 3-(4-Cyclohexylphenyl) -2-methylpropanal B Reductive Amination (NaCNBH3 / Amine) A->B Amine coupling C Wittig Olefination (Phosphonium Ylide) A->C Carbon extension D Oxidation (KMnO4 / CrO3) A->D Aldehyde oxidation E Bioactive Alkylamines (Target Scaffold) B->E Yields F Substituted Alkenes (Building Blocks) C->F Yields G Carboxylic Acids (Lipophilic Tails) D->G Yields

Synthetic pathways utilizing 3-(4-Cyclohexylphenyl)-2-methylpropanal as a core intermediate.

Protocol 1: Synthesis of Bioactive Amine Derivatives via Reductive Amination

Reductive amination is a cornerstone reaction for converting this aldehyde intermediate into bioactive alkylamines. The following protocol outlines a highly selective, one-pot procedure using Sodium Cyanoborohydride (NaCNBH₃).

Causality & Experimental Design:
  • Solvent (Anhydrous Methanol): Drives the equilibrium of the initial imine formation forward by minimizing the presence of water, which would otherwise hydrolyze the imine back to the aldehyde.

  • Acid Catalyst (Glacial Acetic Acid): Adjusting the pH to 5-6 protonates the carbonyl oxygen (and subsequently the imine nitrogen), enhancing electrophilicity. If the pH drops below 4, the amine nucleophile becomes heavily protonated and unreactive.

  • Reducing Agent (NaCNBH₃): Unlike NaBH₄, NaCNBH₃ is stable in mildly acidic conditions and selectively reduces the protonated iminium ion over the unprotonated aldehyde, drastically minimizing the formation of the corresponding alcohol byproduct.

Workflow Step1 Step 1: Imine Formation Mix Aldehyde + Amine in anhydrous MeOH Step2 Step 2: Acid Catalysis Add Acetic Acid (pH 5-6) to activate carbonyl Step1->Step2 Step3 Step 3: Selective Reduction Add NaCNBH3 slowly at 0°C to RT Step2->Step3 Step4 Step 4: Quenching Saturated NaHCO3 to neutralize Step3->Step4 Step5 Step 5: Extraction & Purification EtOAc extraction, Silica gel chromatography Step4->Step5

Step-by-step reductive amination workflow for synthesizing bioactive amine derivatives.

Step-by-Step Methodology:
  • Imine Formation: Dissolve 1.0 eq of 3-(4-Cyclohexylphenyl)-2-methylpropanal and 1.2 eq of the target primary or secondary amine in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere. Stir at room temperature for 2 hours.

  • Acid Catalysis: Add glacial acetic acid dropwise until the reaction mixture reaches a pH of 5-6 (typically 1-2 eq). Stir for an additional 30 minutes to ensure complete iminium ion formation.

  • Selective Reduction: Cool the reaction flask to 0 °C using an ice bath. Add 1.5 eq of NaCNBH₃ in small portions over 15 minutes to control the exothermic reduction. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is basic (pH ~8), neutralizing the acetic acid and destroying unreacted hydride.

  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude amine via silica gel flash chromatography (using a Hexane/EtOAc gradient with 1% Triethylamine to prevent streaking).

Protocol 2: Scaffold Extension via Wittig Olefination

To generate substituted alkenes for further functionalization, the aldehyde can be subjected to a Wittig olefination.

Causality & Experimental Design:
  • Base Selection (n-Butyllithium): A strong base is required to deprotonate the alkyltriphenylphosphonium salt to form the reactive ylide.

  • Solvent (Anhydrous THF): Provides a polar aprotic environment that stabilizes the ylide and the transition state without donating protons that would quench the reactive species.

Step-by-Step Methodology:
  • Ylide Generation: Suspend 1.2 eq of the desired alkyltriphenylphosphonium bromide in anhydrous THF (0.1 M) under argon. Cool to -78 °C. Slowly add 1.1 eq of n-BuLi (2.5 M in hexanes) dropwise. Stir for 1 hour at 0 °C to yield a brightly colored ylide solution.

  • Aldehyde Addition: Re-cool the ylide solution to -78 °C. Add a solution of 1.0 eq of 3-(4-Cyclohexylphenyl)-2-methylpropanal in anhydrous THF dropwise.

  • Oxaphosphetane Decomposition: Allow the reaction to slowly warm to room temperature over 4 hours, facilitating the decomposition of the oxaphosphetane intermediate into the target alkene and triphenylphosphine oxide.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Diethyl Ether, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes) to separate the non-polar alkene from the highly polar triphenylphosphine oxide byproduct.

Analytical Validation

To ensure the integrity of the synthetic transformations, rigorous analytical validation of the products is required:

  • ¹H NMR Spectroscopy: The starting material exhibits a distinct aldehyde proton signal (doublet, ~9.6-9.8 ppm) due to coupling with the α-methine proton. Successful conversion in both reductive amination and Wittig olefination is confirmed by the complete disappearance of this peak.

  • IR Spectroscopy: Monitor the disappearance of the strong carbonyl (C=O) stretch at ~1720 cm⁻¹ and the appearance of new functional group markers (e.g., N-H stretch at ~3300 cm⁻¹ for secondary amines).

  • LC-MS: Confirm the molecular weight shift. The highly lipophilic nature of the 4-cyclohexylphenyl tail (XLogP3-AA = 4.7) (1)[1] ensures strong retention on reverse-phase C18 columns, requiring a high percentage of organic modifier (e.g., Acetonitrile) for elution.

References

  • EvitaChem. "Buy 3-(4-Cyclohexylphenyl)-2-methylpropanal (EVT-1192621)". 2[2]

  • Scent.vn. "3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8".1[1]

Sources

Application

Advanced Formulation Techniques and Stability Protocols for 3-(4-Cyclohexylphenyl)-2-methylpropanal in Fragrance Systems

Introduction & Physicochemical Profiling The restriction of legacy muguet (lily-of-the-valley) aldehydes such as Lilial and Lyral due to sensitization and reprotoxicity concerns has catalyzed the adoption of structurally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The restriction of legacy muguet (lily-of-the-valley) aldehydes such as Lilial and Lyral due to sensitization and reprotoxicity concerns has catalyzed the adoption of structurally modified, high-performance analogs within the fragrance industry 1. Among these, 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) has emerged as a highly substantive odorant. Structurally, it features a bulky cyclohexyl group attached to a para-positioned phenyl ring, with a methyl group on the alpha-carbon of the propanal chain 2.

While its olfactory profile—a complex matrix of muguet, melon, green, and ozone notes—is highly desirable, formulating with this molecule presents distinct physicochemical challenges 3. Its heavy molecular weight and extreme lipophilicity dictate specific handling in aqueous media, while its aldehyde functional group remains vulnerable to auto-oxidation and unintended nucleophilic attacks.

Quantitative Data: Physicochemical & Olfactory Profile

To establish a baseline for formulation behavior, the critical properties of 3-(4-Cyclohexylphenyl)-2-methylpropanal are summarized below.

PropertyValueFormulation Implication
CAS Number 17580-94-8Regulatory tracking and inventory management.
Molecular Weight 230.34 g/mol High substantivity; functions primarily as a long-lasting heart/base note.
Lipophilicity (XLogP3-AA) 4.7Highly hydrophobic; requires high-HLB surfactants for aqueous solubilization.
Vapor Pressure 0.0001 hPa @ 20°CUltra-slow evaporation rate; excellent retention on fabric and skin.
Odor Profile Muguet (44.5%), Melon (43.6%), Green (58.8%)Ideal core building block for white floral and fresh-ozonic accords.

Mechanistic Insights in Formulation

Auto-Oxidation Dynamics and Radical Quenching

Like all aliphatic-aromatic aldehydes, 3-(4-Cyclohexylphenyl)-2-methylpropanal is susceptible to free-radical chain auto-oxidation when exposed to oxygen, UV light, or transition metal ions 4. The initiation step involves the abstraction of the aldehydic hydrogen, forming a highly reactive acyl radical. This radical rapidly reacts with molecular oxygen to form a peroxy radical, which subsequently abstracts another hydrogen to form a peracid, ultimately degrading the fragrance into its corresponding carboxylic acid 4. This degradation not only diminishes the muguet odor but can introduce sour, off-putting notes and potential skin sensitizers.

To mitigate this, phenolic antioxidants like Butylated Hydroxytoluene (BHT) are incorporated. BHT acts as a radical scavenger, donating a hydrogen atom to the peroxy radical and breaking the propagation chain, maintaining stability within the permitted cosmetic usage levels (up to 0.8%) 5.

OxidationPathway A 3-(4-Cyclohexylphenyl)- 2-methylpropanal (Intact Fragrance) B Acyl Radical Formation (Initiation Step) A->B O2, UV Light, Heat C Peroxy Radical (Propagation Step) B->C + O2 D Carboxylic Acid (Degradation / Off-Odor) C->D Hydrogen Abstraction E BHT (Antioxidant) Hydrogen Donation E->C Quenches Radical

Diagram 1: Radical chain auto-oxidation pathway of the aldehyde and BHT intervention mechanism.

Schiff Base Dynamics and Pro-Fragrance Chemistry

In fine fragrance formulations, aldehydes frequently encounter primary amines, most notably Methyl Anthranilate (utilized for neroli and orange blossom accords). This interaction spontaneously forms a Schiff base (an imine) alongside a water by-product 6. If this condensation occurs in situ within a finished perfume matrix, the liberated water can cause undesirable clouding, while the uncontrolled reaction leads to severe discoloration (yellowing to dark brown) 6.

However, when engineered intentionally prior to compounding, the Schiff base of 3-(4-Cyclohexylphenyl)-2-methylpropanal acts as a sophisticated "pro-fragrance." Due to its massive molecular weight, the resulting Schiff base is highly viscous and less immediately volatile. Upon application, it slowly hydrolyzes via ambient moisture, releasing the muguet aldehyde over an extended timeline, thereby drastically increasing the fragrance's tenacity [[6]]().

SchiffBase Aldehyde Muguet Aldehyde (CAS 17580-94-8) Reaction Nucleophilic Addition (Hemiaminal Intermediate) Aldehyde->Reaction Amine Methyl Anthranilate (Primary Amine) Amine->Reaction Vacuum Vacuum Distillation (Water Removal) Reaction->Vacuum Dehydration ProFragrance Schiff Base Adduct (Slow-Release Pro-Fragrance) Vacuum->ProFragrance Shifts Equilibrium Forward

Diagram 2: Synthesis workflow of a Schiff base pro-fragrance via vacuum-driven dehydration.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure phase stability, oxidative resilience, and controlled olfactory release.

Protocol 1: Pre-Compounding Schiff Base Stabilization

Objective: To synthesize a stable Schiff base adduct with Methyl Anthranilate, preventing in situ water release and clouding in the final fragrance formula.

  • Step 1 (Admixture): In a jacketed glass reactor, combine 1.0 molar equivalent of 3-(4-Cyclohexylphenyl)-2-methylpropanal with 1.1 molar equivalents of Methyl Anthranilate. The slight excess of the amine ensures the final product remains fluid rather than crystallizing into an unworkable solid 6.

  • Step 2 (Catalysis & Heating): Heat the mixture to 60°C under continuous mechanical stirring. The solution will rapidly transition to a deep yellow hue, indicating the formation of the hemiaminal intermediate.

  • Step 3 (Vacuum Dehydration): Apply a vacuum of 50 mbar. Causality: According to Le Chatelier's principle, continuously removing the water by-product drives the condensation reaction to completion 6. Maintain vacuum and temperature for 4 hours until water condensation in the cold trap ceases.

  • Step 4 (Dilution & Validation): Dilute the resulting viscous yellow liquid to 50% (w/w) in Dipropylene Glycol (DPG) for ease of handling. Validate completion by verifying the absence of a free water phase and measuring the refractive index.

Protocol 2: Accelerated Oxidative Stability Testing

Objective: To validate the efficacy of BHT in preventing the auto-oxidation of the aldehyde into its corresponding carboxylic acid.

  • Step 1 (Sample Preparation): Prepare two 10% (w/w) solutions of 3-(4-Cyclohexylphenyl)-2-methylpropanal in ethanol. To Sample A, add 0.1% (w/w) BHT. Sample B remains unprotected (Control).

  • Step 2 (Accelerated Aging): Place both samples in clear glass vials. Expose them to a controlled environment chamber at 45°C with continuous UV-A irradiation for 28 days.

  • Step 3 (GC-MS Quantification): Analyze both samples using Gas Chromatography-Mass Spectrometry. Track the depletion of the parent aldehyde peak (MW 230) and the emergence of the carboxylic acid degradation product (MW 246).

  • Validation Check: A self-validating successful matrix will show <2% degradation in Sample A, whereas Sample B will exhibit significant acid conversion and an observable drop in pH.

Protocol 3: Aqueous Micellar Solubilization (Microemulsion)

Objective: To incorporate the highly hydrophobic aldehyde (LogP 4.7) into a clear, water-based system (e.g., facial toner or aqueous body mist) without Ostwald ripening.

  • Step 1 (Lipid Phase): Blend 2.0% (w/w) of the aldehyde with 8.0% (w/w) PEG-40 Hydrogenated Castor Oil (a high-HLB non-ionic surfactant). Causality: The high LogP of the cyclohexyl group requires a robust surfactant network to form micelles small enough (<100 nm) to avoid scattering visible light.

  • Step 2 (Co-Solvent Addition): Add 5.0% (w/w) Dipropylene Glycol (DPG) to the lipid phase. DPG acts as a co-surfactant, increasing the flexibility of the interfacial film and reducing the required surfactant load.

  • Step 3 (Aqueous Titration): Under high-shear homogenization (5000 RPM), slowly titrate 85.0% (w/w) deionized water into the lipid phase.

  • Validation Check: The resulting microemulsion must be optically transparent (NTU < 10) and remain thermodynamically stable after three freeze-thaw cycles (-10°C to 40°C).

References

  • EvitaChem.Buy 3-(4-Cyclohexylphenyl)-2-methylpropanal (EVT-1192621) - Structural Characteristics.
  • Scent.vn.3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8: Odor profile, Molecular properties, Regulation.
  • Perfumer & Flavorist.Schiff Bases — A Primer.
  • Perfumer & Flavorist.Discovery of Nympheal: The Definitive Muguet Aldehyde.
  • ResearchGate.Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
  • European Commission (Public Health).Opinion on Butylated Hydroxytoluene (BHT).

Sources

Method

Advanced Extraction, Isolation, and Derivatization of 3-(4-Cyclohexylphenyl)-2-methylpropanal from Complex Matrices

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Pharmacokinetic Researchers Physicochemical Profiling & Mechanistic Rationale 3-(4-Cyclohexylphenyl)-2-methylpropanal (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Pharmacokinetic Researchers

Physicochemical Profiling & Mechanistic Rationale

3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) is a sterically hindered, highly lipophilic aromatic aldehyde. Structurally, it features a cyclohexyl group attached to a para-positioned phenyl ring and a methyl group on the alpha-carbon of the propanal chain[1]. While traditionally utilized as a fragrance precursor and aroma chemical, its unique structural properties have driven recent interest in its use as an intermediate in medicinal chemistry and organic synthesis[1][2].

Extracting this compound from complex matrices—such as lipid-rich cosmetics, biological tissue homogenates, or semi-solid pharmaceutical excipients—presents significant analytical hurdles. Its extreme lipophilicity (XLogP3-AA ≈ 4.7) causes it to partition strongly into bulk lipid fractions[2]. Furthermore, the reactive aldehyde moiety is susceptible to oxidation (forming the corresponding carboxylic acid) or degradation during aggressive sample preparation.

To overcome this, we employ a dual-phase methodology:

  • Matrix Disruption & Defatting: Utilizing a highly polar organic solvent system (Acetonitrile/Water) paired with a non-polar wash (Hexane) to precipitate proteins and exclude bulk lipids, followed by Solid-Phase Extraction (SPE) for concentration.

  • Chemical Derivatization: Because aliphatic and branched aldehydes exhibit poor peak shape and thermal instability in standard Gas Chromatography (GC), the extract is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)[3][4]. This forms a highly stable, volatile oxime. The pentafluorobenzyl moiety acts as an exceptional electron-capturing group, enabling sub-trace detection via Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS)[5].

Table 1: Target Analyte Physicochemical Properties
ParameterValue / Characteristic
IUPAC Name 3-(4-Cyclohexylphenyl)-2-methylpropanal
CAS Number 17580-94-8
Molecular Formula C16H22O
Molecular Weight 230.34 g/mol
Lipophilicity (XLogP3-AA) 4.7 (Highly Lipophilic)
Boiling Point (est.) 335°C
Volatility Ultra-slow evaporation rate

Experimental Workflow

G Matrix Complex Matrix (Lipids, Proteins, Excipients) LLE Liquid-Liquid Extraction (Acetonitrile/Hexane) Matrix->LLE Protein Precipitation & Defatting SPE Solid-Phase Extraction (C18 Cartridge Cleanup) LLE->SPE Extract Concentration Deriv PFBHA Derivatization (60°C, 30 min) SPE->Deriv Aldehyde Isolation GCMS GC-NCI-MS Analysis (Oxime Derivative) Deriv->GCMS Volatile Oxime Formation Data Quantification & Data Output GCMS->Data m/z Monitoring

Workflow for extraction, PFBHA derivatization, and GC-NCI-MS analysis of lipophilic aldehydes.

Protocol A: Matrix Disruption and SPE Cleanup

This protocol is designed to isolate the target aldehyde from high-lipid or high-protein matrices while preventing analyte loss.

Materials Required:

  • Acetonitrile (LC-MS Grade)

  • Hexane (LC-MS Grade)

  • Ethyl Acetate (LC-MS Grade)

  • C18 Solid-Phase Extraction (SPE) Cartridges (500 mg / 3 mL)

Step-by-Step Procedure:

  • Sample Homogenization: Weigh exactly 1.0 g of the complex matrix (e.g., biological tissue, cosmetic emulsion, or semi-solid formulation) into a 15 mL polypropylene centrifuge tube. Add 5.0 mL of an Acetonitrile:Water mixture (10:1, v/v)[5].

    • Causality: The high concentration of acetonitrile rapidly denatures and precipitates proteins. The 10% aqueous fraction prevents the co-precipitation of highly polar salts while maintaining the solubility of the aldehyde.

  • Defatting (Liquid-Liquid Partitioning): Add 3.0 mL of Hexane to the homogenate. Vortex aggressively for 2 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

    • Causality: Bulk lipids (triglycerides, waxes) partition exclusively into the non-polar hexane layer. Despite the analyte's high lipophilicity, the dipole moment of the aldehyde group ensures it remains predominantly in the acetonitrile phase. Carefully aspirate and discard the upper hexane layer.

  • SPE Conditioning & Loading: Condition the C18 SPE cartridge with 3 mL of Methanol, followed by 3 mL of HPLC-grade Water. Load the defatted acetonitrile extract onto the cartridge at a flow rate of 1 mL/min.

  • Washing & Elution: Wash the cartridge with 2 mL of 5% Methanol in water to remove residual polar interferents. Elute the target 3-(4-Cyclohexylphenyl)-2-methylpropanal using 2 mL of pure Ethyl Acetate.

    • Causality: Ethyl acetate provides the exact polarity index required to break the hydrophobic interactions between the C18 sorbent and the cyclohexylphenyl moiety, ensuring >90% recovery.

Protocol B: PFBHA Derivatization and GC-NCI-MS Analysis

Derivatization is mandatory for this compound to ensure chromatographic sharpness and to leverage the extreme sensitivity of Negative Chemical Ionization (NCI)[4][5].

Materials Required:

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • 0.1 N Sulfuric Acid ( H2​SO4​ )

  • GC-MS system equipped with an NCI source and an Rtx-5MS (or equivalent) capillary column.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a fresh 10 mg/mL solution of PFBHA in HPLC-grade water[3].

  • Derivatization Reaction: Transfer 1.0 mL of the SPE eluate (from Protocol A) into a 2 mL amber glass GC vial. Evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in 500 µL of Acetonitrile. Add 100 µL of the PFBHA reagent[5].

  • Incubation: Seal the vial with a PTFE-lined cap and heat in a dry block at 60°C for 30 minutes[3].

    • Causality: The alpha-methyl group on the propanal chain creates steric hindrance, slowing down the nucleophilic addition of the hydroxylamine. Applying 60°C kinetic energy ensures the complete conversion of the aldehyde into its corresponding oxime derivative.

  • Liquid-Liquid Microextraction (LLME) Cleanup: Allow the vial to cool to room temperature. Add 500 µL of Hexane and 200 µL of 0.1 N Sulfuric Acid. Vortex vigorously for 1 minute[4].

    • Causality: The sulfuric acid serves a dual purpose: it quenches the reaction and protonates any unreacted PFBHA reagent, forcing it into the aqueous phase. The highly fluorinated, neutral oxime derivative selectively partitions into the hexane phase, resulting in a pristine injection solvent.

  • GC-NCI-MS Analysis: Inject 1.0 µL of the upper hexane layer into the GC-MS. Operate the MS in Negative Chemical Ionization mode using methane as the reagent gas.

Table 2: Typical Analytical Validation Parameters

When utilizing this workflow, expect the following analytical performance metrics:

Validation ParameterTypical Value
Limit of Detection (LOD) 0.05 ng/g
Limit of Quantification (LOQ) 0.15 ng/g
Extraction Recovery 88% - 94%
Intra-day Precision (RSD) < 4.5%
Calibration Linearity ( R2 ) > 0.998 (Range: 0.1 - 100 ng/g)

References

  • EvitaChem. Buy 3-(4-Cyclohexylphenyl)-2-methylpropanal (EVT-1192621). EvitaChem.
  • Scent.vn. 3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8. Scent.vn.
  • BenchChem. Application Notes and Protocols for the Derivatization of Aldehydes for Improved Detection. BenchChem.
  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics.
  • PubMed (NIH). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography-negative chemical ionization mass spectrometry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 3-(4-Cyclohexylphenyl)-2-methylpropanal Synthesis

3-(4-Cyclohexylphenyl)-2-methylpropanal is a high-value aromatic aldehyde utilized extensively in fragrance chemistry and as a pharmaceutical intermediate. Its structural similarity to established compounds like Lilial a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-(4-Cyclohexylphenyl)-2-methylpropanal is a high-value aromatic aldehyde utilized extensively in fragrance chemistry and as a pharmaceutical intermediate. Its structural similarity to established compounds like Lilial and Cyclamen aldehyde dictates a standard two-step industrial synthesis: a base-catalyzed cross-aldol condensation of 4-cyclohexylbenzaldehyde with propanal, followed by the selective catalytic hydrogenation of the resulting α,β-unsaturated intermediate.

This guide provides authoritative troubleshooting protocols, mechanistic insights, and actionable solutions for researchers experiencing yield losses or impurity spikes during this workflow.

PART 1: Step 1 - Cross-Aldol Condensation Troubleshooting

The initial carbon-carbon bond formation relies on a crossed (mixed) aldol condensation. Because 4-cyclohexylbenzaldehyde lacks α-hydrogens, it acts exclusively as the electrophile, while propanal forms the reactive enolate[1].

FAQ 1: Why is my yield of the intermediate enal low (<50%), and why am I seeing a large amount of 2-methyl-2-pentenal?

Causality & Solution: 2-methyl-2-pentenal is the self-condensation dimer of propanal. While 4-cyclohexylbenzaldehyde cannot self-condense, propanal is highly reactive. If the steady-state concentration of propanal in the basic medium is too high, it will preferentially react with itself rather than the bulkier, sterically hindered benzaldehyde derivative[2].

Actionable Fix: Implement a starvation-feed strategy . Add propanal dropwise via a syringe pump to a heated mixture of the benzaldehyde and base. Keeping propanal as the limiting reagent at any given microsecond forces the enolate to attack the abundant 4-cyclohexylbenzaldehyde, driving the cross-aldol pathway[3].

FAQ 2: I am observing the formation of 4-cyclohexylbenzoic acid and 4-cyclohexylbenzyl alcohol. How do I prevent this?

Causality & Solution: This indicates the Cannizzaro reaction—a base-induced disproportionation of non-enolizable aldehydes. Exposing 4-cyclohexylbenzaldehyde to high concentrations of strong bases (e.g., 20% NaOH) at elevated temperatures triggers this degradation pathway.

Actionable Fix: Shift to a biphasic phase-transfer catalysis (PTC) system . By using a dilute aqueous base (2–5% NaOH) and a PTC like tetrabutylammonium bromide (TBAB), the hydroxide ion concentration in the organic phase remains strictly controlled. This provides enough basicity to form the propanal enolate without triggering the Cannizzaro disproportionation of the benzaldehyde.

Protocol 1: Optimized Cross-Aldol Condensation Workflow
  • Preparation: Charge a jacketed reactor with 4-cyclohexylbenzaldehyde (1.0 eq), toluene (solvent, 5 volumes), and 5% aqueous NaOH (0.2 eq) containing 1 mol% TBAB.

  • Emulsification: Heat the biphasic mixture to 45 °C under vigorous mechanical stirring (≥500 rpm) to maximize the interfacial surface area.

  • Controlled Addition: Load propanal (1.2 eq) into a syringe pump. Add dropwise to the emulsion at a strict rate of 0.2 eq/hour over 6 hours.

  • Maturation: Stir for an additional 1 hour post-addition. Monitor conversion via GC-FID.

  • Workup: Separate the organic layer, wash with saturated brine until the aqueous phase is pH neutral, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α,β-unsaturated enal.

PART 2: Step 2 - Selective Hydrogenation Troubleshooting

The intermediate, 2-methyl-3-(4-cyclohexylphenyl)propenal, contains conjugated C=C and C=O bonds. The goal is to selectively reduce the alkene while preserving the aldehyde[4].

FAQ 3: My GC-MS shows a high concentration of 3-(4-cyclohexylphenyl)-2-methylpropan-1-ol. How do I stop over-reduction?

Causality & Solution: Standard palladium-on-carbon (Pd/C) catalysts have a high thermodynamic affinity for C=C bonds, but once the alkene is consumed, the catalyst will proceed to reduce the C=O bond to a saturated alcohol if the reaction is not immediately quenched[4].

Actionable Fix: Introduce a catalyst modifier . Adding a mild basic modifier like potassium acetate (KOAc) or utilizing amine-capped catalysts selectively poisons the specific active sites on the metal lattice responsible for carbonyl binding[4]. Furthermore, strictly monitor hydrogen uptake and quench the reaction exactly at 1.0 molar equivalent of H₂ consumed.

FAQ 4: The hydrogenation stalls at 60% conversion. What is causing catalyst deactivation?

Causality & Solution: Stalling in this specific reaction is typically caused by carbon monoxide (CO) poisoning. Trace decarbonylation of the aldehyde at the metal surface generates CO, which irreversibly binds to Pd active sites. Alternatively, poor agitation can cause gas-liquid mass transfer limitations.

Actionable Fix: Ensure the starting enal is highly purified (residual base from Step 1 accelerates decarbonylation). Increase the agitation rate to >1000 rpm to eliminate mass transfer limits. If decarbonylation persists, lower the reaction temperature to 50 °C and increase H₂ pressure slightly (e.g., 3 to 5 bar) to kinetically favor hydrogenation over the decarbonylation side-reaction.

Protocol 2: Selective Hydrogenation Workflow
  • Preparation: Dissolve the crude 2-methyl-3-(4-cyclohexylphenyl)propenal in anhydrous ethyl acetate (4 volumes).

  • Catalyst Loading: Add 5 wt% Pd/Al₂O₃ catalyst (0.5 mol% Pd) and potassium acetate (0.1 eq) to a high-pressure autoclave.

  • Purging: Seal the reactor. Purge the vessel 3x with N₂ gas (5 bar), followed by 3x with H₂ gas (5 bar) to remove all oxygen.

  • Reaction: Pressurize to 3 bar H₂ and heat to 50 °C with high-shear stirring (1000 rpm).

  • Monitoring: Track H₂ consumption continuously via a mass flow controller. Stop the agitation and vent the reactor immediately when exactly 1.0 eq of H₂ is consumed.

  • Isolation: Filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate and purify via vacuum distillation to yield pure 3-(4-cyclohexylphenyl)-2-methylpropanal.

PART 3: Quantitative Optimization Matrix

Use the following data matrix to benchmark your reaction parameters against expected yields and identify the source of specific impurities.

Reaction StageCritical ParameterTarget RangeExpected YieldPrimary Impurity Profile
Aldol Condensation Propanal Addition Rate0.2 eq/hr>85%2-methyl-2-pentenal (Self-condensation)
Aldol Condensation Temperature40–45 °C>85%4-cyclohexylbenzoic acid (Cannizzaro)
Hydrogenation H₂ Pressure3–5 bar>90%Saturated alcohol (Over-reduction)
Hydrogenation Catalyst Modifier0.1 eq KOAc>90%Unreacted enal (Stalled reaction / CO poisoning)

PART 4: Mechanistic Visualization

Workflow A 4-Cyclohexylbenzaldehyde + Propanal B Base Catalyst (NaOH / Phase Transfer) A->B C Aldol Condensation Intermediate (Enal) B->C Main Pathway F Side Product: Propanal Aldol Dimer B->F Self-Condensation D Selective Hydrogenation (Pd/Al2O3, H2, KOAc) C->D E 3-(4-Cyclohexylphenyl) -2-methylpropanal (Target Product) D->E Selective Reduction G Side Product: Over-reduced Alcohol D->G Over-reduction

Fig 1. Synthetic workflow and competing side reactions for 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Selectivity Enal α,β-Unsaturated Aldehyde (C=C and C=O bonds) PdC Pd Catalyst + Modifier (High C=C affinity) Enal->PdC Ru Unmodified / Ru Catalyst (High C=O affinity) Enal->Ru Target Saturated Aldehyde (Target) PdC->Target Fast Alcohol Unsaturated Alcohol (Impurity) Ru->Alcohol Fast SatAlcohol Saturated Alcohol (Over-reduction) Target->SatAlcohol Slow/High Temp Alcohol->SatAlcohol Slow

Fig 2. Catalyst selectivity pathways in the hydrogenation of alpha,beta-unsaturated aldehydes.

References

  • [4] Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Chemistry of Materials - ACS Publications. 4

  • [2] Aldol condensation of 4-alkylbenzaldehyde with propanal followed by hydrogenation of cross-aldol condensation product. ResearchGate. 2

  • [3] Crossed Aldol Condensation Explained. Scribd. 3

  • [1] General Aldol Condensation Reaction. BYJU'S. 1

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of 3-(4-Cyclohexylphenyl)-2-methylpropanal

Introduction 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) is a valuable aromatic aldehyde utilized in organic synthesis, fragrance chemistry, and drug development[1][2]. Like many aliphatic and aromatic aldeh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) is a valuable aromatic aldehyde utilized in organic synthesis, fragrance chemistry, and drug development[1][2]. Like many aliphatic and aromatic aldehydes, it is highly susceptible to autoxidation when exposed to atmospheric oxygen, light, and ambient temperatures. Without proper stabilization, it rapidly degrades into its corresponding carboxylic acid, 3-(4-Cyclohexylphenyl)-2-methylpropanoic acid[1].

This technical support guide provides researchers with mechanistic insights, self-validating protocols, and troubleshooting strategies to prevent the auto-oxidation of this compound during long-term storage.

Section 1: Mechanistic Grounding & Troubleshooting FAQs

Q1: Why does 3-(4-Cyclohexylphenyl)-2-methylpropanal degrade into a carboxylic acid even when stored in sealed amber vials? A1: The autoxidation of aldehydes is a radical chain reaction that can be initiated by trace amounts of oxygen or residual light[3]. Even in sealed vials, dissolved oxygen within the liquid compound is sufficient to initiate the formation of an acyl radical. This radical reacts with oxygen to form an acylperoxy radical, which then abstracts a hydrogen atom from another aldehyde molecule to form a peracid[4]. The peracid subsequently reacts with another aldehyde molecule (often via a Baeyer-Villiger-type Criegee intermediate) to yield two equivalents of carboxylic acid[3][5]. Amber vials successfully block UV light, preventing photo-initiation, but they do not stop the propagation phase if dissolved oxygen or trace peroxides are already present.

G A 3-(4-Cyclohexylphenyl)- 2-methylpropanal B Acyl Radical (Initiation via O2 / Light) A->B O2, hv C Acylperoxy Radical (Propagation) B->C O2 D Peracid Intermediate C->D + Aldehyde (H-abstraction) E Carboxylic Acid (Final Oxidation Product) C->E Direct conversion D->E + Aldehyde (Baeyer-Villiger type)

Autoxidation mechanism of 3-(4-Cyclohexylphenyl)-2-methylpropanal to carboxylic acid.

Q2: What is the optimal antioxidant strategy for long-term bulk storage? A2: For long-term stabilization, doping the aldehyde with a synthetic phenolic antioxidant is highly recommended[6]. Butylated hydroxytoluene (BHT) is the most effective choice. BHT acts as a primary radical scavenger, donating a hydrogen atom to the acylperoxy radical and forming a stable, sterically hindered phenoxy radical that terminates the oxidation chain[7]. Studies on oxidation stability show that BHT outperforms Butylated hydroxyanisole (BHA) and tert-Butylhydroquinone (TBHQ) over extended storage periods, particularly at concentrations between 0.01% and 0.1% (100–1000 ppm)[7][8].

Q3: Can I store the compound in a solvent to improve stability? A3: Storing 3-(4-Cyclohexylphenyl)-2-methylpropanal as a solution is generally discouraged for long-term storage[6]. Solvents like ethers (e.g., THF, diethyl ether) can form their own peroxides over time, which act as pro-oxidants and accelerate the aldehyde's degradation. If a solution must be prepared, use a dry, aprotic, and peroxide-free solvent (like anhydrous acetonitrile) and store it under an inert argon atmosphere at -20°C[6].

Section 2: Quantitative Data on Antioxidant Efficacy

To select the appropriate stabilizer, we must evaluate the induction time (the time before rapid oxidation begins) provided by various antioxidants. The following table summarizes the relative efficacy of common radical scavengers based on standardized oxidation stability tests[7][8].

Table 1: Antioxidant Efficacy for Aldehyde Stabilization

AntioxidantRecommended ConcentrationRelative Stabilization EfficacyMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (100-1000 ppm)ExcellentPrimary radical scavenger; forms stable phenoxy radical[7][8].
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%ModerateRadical scavenger; loses efficacy at >2000 ppm[7][8].
tert-Butylhydroquinone (TBHQ) 0.05% - 0.2%Good (at high conc.)Radical scavenger; requires higher concentrations for peak efficacy[8].
4-Methoxyphenol (MEHQ) 100 - 1000 ppmModerate to GoodOften used with a trace amine (e.g., pyridine) for synergistic stabilization[9].

Note: BHT is thermally stable under inert atmospheres but can be oxidized under UV light or high oxygen pressure[10]. Therefore, BHT-doped samples must still be protected from light and stored under argon.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Inerting and Antioxidant Doping Workflow

This protocol establishes a self-validating system: by measuring the purity before and after a 4-week accelerated stability test, the researcher can validate the success of the inerting process.

Step 1: Initial Purity Assessment Perform an HPLC or GC-FID analysis to quantify the baseline ratio of 3-(4-Cyclohexylphenyl)-2-methylpropanal to its carboxylic acid derivative. If the acid content exceeds 1%, purify the compound via vacuum distillation or bisulfite adduct formation before proceeding.

Step 2: Antioxidant Addition Weigh the purified aldehyde. Add 0.05% w/w (500 ppm) of solid BHT directly into the bulk liquid[6]. Stir gently under a nitrogen or argon blanket until the BHT is completely dissolved.

Step 3: Argon Sparging (Deoxygenation) Transfer the doped aldehyde into a heavy-walled amber glass ampoule or vial. Insert a long stainless-steel needle connected to a high-purity Argon line directly into the liquid. Sparge the liquid with Argon at a low flow rate for 10–15 minutes to displace dissolved oxygen.

Step 4: Headspace Purging and Sealing Withdraw the needle from the liquid but keep it in the headspace for an additional 2 minutes to ensure the ambient air is completely flushed out. Quickly cap the vial using a PTFE-lined septum cap.

Step 5: Storage Store the sealed vial in a dedicated freezer at -20°C[6].

Workflow Step1 1. Initial Purity Assessment (HPLC/GC) Step2 2. Purification (If acid > 1%) Step1->Step2 Purity < 99% Step3 3. Antioxidant Doping (0.05% w/w BHT) Step1->Step3 Purity >= 99% Step2->Step3 Step4 4. Argon Sparging (Displace dissolved O2) Step3->Step4 Step5 5. Amber Vial Sealing & -20°C Storage Step4->Step5

Step-by-step workflow for the stabilization and long-term storage of the aldehyde.

Protocol 2: Stability-Indicating HPLC Method

To monitor the compound over time, use a validated HPLC method capable of resolving the aldehyde from its oxidized acid byproduct[6].

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic acid to ensure the carboxylic acid remains protonated for sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Procedure: Dissolve 10 mg of the stored sample in 10 mL of anhydrous acetonitrile. Inject 10 µL. The carboxylic acid will typically elute earlier than the more hydrophobic 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for 3-(4-Cyclohexylphenyl)-2-methylpropanal in GC

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with chromatographic anomalies during the gas chromatography (GC) analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with chromatographic anomalies during the gas chromatography (GC) analysis of complex semi-volatile aldehydes.

Scientific Context & Analyte Profiling

3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8) is a bulky, structurally complex fragrance aldehyde characterized by a cyclohexylphenyl moiety and a methylpropanal chain. With a molecular weight of 230.34 g/mol and an estimated boiling point of 335°C, it requires elevated inlet temperatures for efficient vaporization 1.

Because aldehydes possess a highly electronegative carbonyl oxygen, they are notoriously susceptible to secondary retention mechanisms. When the analyte interacts with exposed silanol (-Si-OH) groups or trace metal active sites along the GC flow path, a subpopulation of the molecules is delayed. This causality manifests chromatographically as peak tailing —an asymmetric trailing edge that compromises resolution, integration accuracy, and quantitative reproducibility.

Diagnostic Workflow

To prevent trial-and-error maintenance, we employ a self-validating diagnostic workflow. By injecting a System Suitability Test (SST) mixture containing both a non-polar alkane and your target aldehyde, you can definitively isolate chemical activity from mechanical flow path disruptions.

G SST Inject System Suitability Test (Alkane + Aldehyde) Eval Are all peaks tailing? SST->Eval Mech Yes: Mechanical / Flow Issue Eval->Mech Chem No (Only Aldehyde): Chemical Issue Eval->Chem MechFix Re-cut Column & Check Insertion Depth Mech->MechFix ChemFix Replace Liner & Trim Column (10-20 cm) Chem->ChemFix Validate Re-run SST to Validate (Target Tf < 1.2) MechFix->Validate ChemFix->Validate

GC Peak Tailing Diagnostic Workflow for Aldehydes

Troubleshooting FAQs

Q1: Why does 3-(4-Cyclohexylphenyl)-2-methylpropanal exhibit peak tailing even on a newly installed GC column? A: Even pristine capillary columns can exhibit tailing if the broader sample flow path is compromised. The carbonyl group of the aldehyde is highly reactive. If your inlet liner is inadequately deactivated, or if you are using active glass wool to wipe the syringe needle, the aldehyde will hydrogen-bond to these surfaces 2. Furthermore, a jagged column cut during installation exposes unbonded, active silica at the column head, acting as a localized trap for polar molecules 3.

Q2: How can I definitively differentiate between a mechanical flow path disruption and chemical activity? A: Utilize a self-validating System Suitability Test (SST). Inject a mixture containing a straight-chain alkane (e.g., n-dodecane) alongside 3-(4-Cyclohexylphenyl)-2-methylpropanal.

  • Mechanical Issue: If both the alkane and the aldehyde exhibit tailing, the root cause is a physical flow path disruption (e.g., unswept dead volume from improper column installation height, or a leak at the inlet ferrule) 4.

  • Chemical Activity: If the alkane peak is perfectly symmetrical but the aldehyde tails, the issue is chemical adsorption due to active sites or stationary phase degradation 5.

Q3: Can column degradation be reversed if the tailing progressively worsens over multiple runs? A: Yes, temporarily. Chemical degradation of the stationary phase—often caused by the accumulation of non-volatile matrix components or oxygen/moisture damage—typically localizes in the first 0.5 to 1.0 meter of the capillary column. Trimming 10–20 cm from the inlet end removes the most active, degraded portion of the phase, immediately restoring peak symmetry for polar analytes3.

Quantitative Data & Diagnostic Thresholds

To standardize troubleshooting, calculate the Tailing Factor ( Tf​ ) or Asymmetry Factor ( As​ ) for your peaks using your Chromatography Data System (CDS). Compare your results against the self-validating matrices below.

Table 1: Tailing Factor ( Tf​ ) Diagnostic Thresholds

Tailing Factor ( Tf​ )Peak Symmetry StatusDiagnostic IndicationRecommended Action
0.9 - 1.2 ExcellentSystem is optimal; inert flow path confirmed.None required.
1.2 - 1.5 Acceptable / MarginalEarly signs of liner deactivation loss.Monitor liner lifespan; prepare for maintenance.
1.5 - 2.0 Moderate TailingActive sites present or minor dead volume.Replace inlet liner; trim 10-20 cm of column.
> 2.0 Severe TailingSevere flow disruption or phase degradation.Recut column, verify installation height, leak check.

Table 2: SST Mixture Interpretation

AnalyteChemical NatureExpected Tf​ Diagnostic Meaning if Tf​ > 1.5
n-Dodecane Non-polar alkane< 1.2Mechanical issue (dead volume, poor cut, leak).
3-(4-Cyclohexylphenyl)-2-methylpropanal Polar aldehyde< 1.2Chemical issue (active sites, exposed silanols).

Experimental Protocols

Protocol 1: System Passivation and Flow Path Restoration

This step-by-step methodology ensures the complete eradication of active sites and dead volume from the injection flow path.

Step 1: System Preparation Cool the GC oven and inlet to ambient temperature (<40°C). Turn off the carrier gas flow to prevent atmospheric oxygen from entering the column at elevated temperatures, which causes irreversible stationary phase damage.

Step 2: Inlet Maintenance Remove the septum nut, septum, and inlet liner. Inspect the liner for discoloration, non-volatile matrix buildup, or septa coring debris. Discard the old liner and install a fresh, ultra-inert deactivated liner. If analyzing dirty matrices, use a liner with deactivated glass wool positioned near the bottom to aid in the vaporization of the high-boiling 3-(4-Cyclohexylphenyl)-2-methylpropanal.

Step 3: Column Trimming Remove the capillary column from the inlet. Using a ceramic scoring wafer, score the polyimide coating 10–20 cm from the inlet end and snap it cleanly.

Step 4: Cut Verification Inspect the newly cut column tip under a low-power magnifier (10x-20x). The cut must be a perfect 90° angle. Any jagged silica edges will immediately recreate active sites, defeating the purpose of the maintenance.

Step 5: Precision Installation Install a new ferrule. Position the column into the inlet according to the manufacturer's exact insertion depth specifications (e.g., 4-6 mm above the ferrule for many standard split/splitless inlets). Incorrect height creates unswept dead volume, causing immediate mechanical tailing.

Step 6: Purge and Validate Restore carrier gas flow and purge the system for 15 minutes before heating the inlet or oven. Run the SST mixture to validate that the Tf​ for the aldehyde has returned to < 1.2.

References

  • Title: Troubleshooting Peak Tailing in Gas Chromatography Workflows | Source: Lab Manager | URL: 4

  • Title: GC Column Troubleshooting Guide | Source: Phenomenex | URL: 5

  • Title: Troubleshooting GC peak shapes | Source: Element Lab Solutions | URL: 3

  • Title: Technical Support Center: Troubleshooting GC Peak Tailing for C6 Aldehydes | Source: Benchchem | URL: 2

  • Title: 3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8 | Source: Scent.vn | URL: 1

Sources

Optimization

Technical Support Center: Chiral Resolution of 3-(4-Cyclohexylphenyl)-2-methylpropanal

Welcome to the advanced troubleshooting and methodology center for the chiral resolution of 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8). As an α -branched aromatic aldehyde—structurally analogous to known f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the chiral resolution of 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS: 17580-94-8). As an α -branched aromatic aldehyde—structurally analogous to known fragrance and pharmaceutical intermediates like Lilial or Cyclamen aldehyde—this molecule presents unique chromatographic challenges.

The primary hurdle in resolving its enantiomers is the high acidity of the α -proton adjacent to the carbonyl group. This structural feature drives spontaneous enolization, leading to dynamic racemization during separation and storage. This guide provides field-proven, self-validating protocols to bypass these thermodynamic limitations.

Resolution Strategy & Logical Workflow

Workflow Start Racemic 3-(4-Cyclohexylphenyl) -2-methylpropanal Direct Direct Chiral Separation (HPLC/SFC) Start->Direct Fast Screening Indirect Indirect Separation (Derivatization) Start->Indirect High Stability Needed Direct_Issue Issue: On-column Racemization & Low UV Absorbance Direct->Direct_Issue Ind_Red Pathway A: Reduction to Chiral Alcohol Indirect->Ind_Red Ind_Deriv Pathway B: Diastereomeric Imine Formation Indirect->Ind_Deriv Direct_Sol Solution: Sub-ambient Temp (0-5°C) & Chiralpak AD-H / AS-H Direct_Issue->Direct_Sol Red_Result Stable Enantiomers (No enolization) Ind_Red->Red_Result Deriv_Result Separation via Achiral HPLC (High UV Sensitivity) Ind_Deriv->Deriv_Result

Workflow for the chiral resolution of alpha-methyl aldehydes, detailing direct and indirect methods.

Troubleshooting & FAQs

Q1: During chiral HPLC, I observe a "plateau" or elevated baseline bridging the two enantiomer peaks. What is causing this? A1: This is the classic chromatographic signature of on-column racemization. The α -proton of 3-(4-Cyclohexylphenyl)-2-methylpropanal is highly susceptible to deprotonation. If your mobile phase contains any basic additives (e.g., diethylamine, DEA) or if the column temperature is too high, the molecule rapidly interconverts between its (R) and (S) forms via an achiral enol intermediate during its transit through the column . Solution: Strictly avoid basic additives. Switch to a neutral or slightly acidic mobile phase (e.g., Hexane/Isopropanol with 0.1% TFA). Lower the column compartment temperature to 0–5 °C to kinetically freeze the enolization process.

Q2: My isolated enantiomers show an initial enantiomeric excess (ee) of >98%, but drop to <80% ee after 24 hours in solution. How do I prevent this? A2: α -chiral aldehydes undergo spontaneous racemization in solution, a process heavily accelerated by protic solvents (like methanol or ethanol) which stabilize the enol transition state via hydrogen bonding . Solution: Never store the resolved aldehyde in protic solvents. Immediately exchange the solvent to an anhydrous, aprotic medium (e.g., dry dichloromethane or hexane) and store at -20 °C under argon. For absolute stability, consider reducing the aldehyde to its corresponding alcohol immediately after resolution (See Protocol A).

Q3: UV detection at 254 nm yields extremely poor signal-to-noise ratios. How can I improve detection without overloading the column? A3: The molecule lacks an extended conjugated π -system; the isolated phenyl ring and the carbonyl group offer minimal molar absorptivity at standard wavelengths. Solution: Derivatize the aldehyde prior to separation. Converting the aldehyde to a diastereomeric imine or hydrazone introduces a strong chromophore, drastically improving UV sensitivity while simultaneously locking the chiral center (See Protocol B).

Self-Validating Experimental Protocols
Protocol A: Pre-Resolution Stereocenter Locking (Reduction)

Causality: By reducing the aldehyde to 3-(4-cyclohexylphenyl)-2-methylpropan-1-ol, the carbonyl group is eliminated. Without the adjacent carbonyl, the α -proton loses its acidity, making enolization and subsequent racemization impossible.

  • Preparation: Dissolve 100 mg of racemic 3-(4-Cyclohexylphenyl)-2-methylpropanal in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C.

  • Reduction: Slowly add 1.5 equivalents of Sodium Borohydride ( NaBH4​ ). Stir continuously for 45 minutes.

  • Quenching & Extraction: Quench the reaction dropwise with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Chiral Separation: Inject the resulting stable alcohol onto a Chiralpak AD-H column using Hexane/IPA (90:10 v/v) at 1.0 mL/min.

  • Self-Validation Check: To prove the stereocenter is permanently locked, collect the purified (R)-alcohol fraction, leave it at room temperature for 72 hours, and re-inject. A static enantiomeric excess (ee > 99%) confirms the structural integrity of the locked chiral center.

Protocol B: Diastereomeric Derivatization via Chiral Amine

Causality: Reacting the racemic aldehyde with an enantiopure chiral amine creates two distinct diastereomers. Diastereomers have different physical properties and can be separated on standard, high-capacity achiral columns, bypassing the need for expensive chiral stationary phases .

  • Imine Formation: Combine 50 mg of the aldehyde with 1.2 equivalents of (R)-(+)- α -methylbenzylamine in 5 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of glacial acetic acid (1 drop) and 200 mg of anhydrous MgSO4​ to scavenge generated water and drive the equilibrium forward. Stir at room temperature for 3 hours.

  • In-situ Reduction: Add 1.5 equivalents of Sodium Cyanoborohydride ( NaBH3​CN ) to reduce the imine to a stable secondary amine. Stir for an additional 2 hours.

  • Separation: Purify the resulting diastereomeric amines using standard Reverse Phase HPLC (C18 column) with an Acetonitrile/Water gradient.

  • Self-Validation Check: Monitor the initial imine formation via 1H -NMR. The complete disappearance of the aldehyde proton signal ( 9.6 ppm) and the appearance of the imine proton signal ( 7.8 ppm) validates that the derivatization is complete before proceeding to reduction.

Quantitative Data Summaries

Table 1: Mobile Phase & CSP Selection for Direct Resolution

Chiral Stationary Phase (CSP)Optimal Mobile PhaseTemp (°C)Racemization RiskUV Sensitivity
Chiralpak AD-H (Amylose)Hexane / IPA (95:5)5 °CModerate (Requires low temp)Low (210-254 nm)
Chiralcel OD-H (Cellulose)Hexane / EtOH (98:2)0 °CModerateLow (210-254 nm)
Chiralpak AS-H (Amylose) CO2​ / MeOH (SFC)35 °CHigh (Due to SFC temp)Low (210-254 nm)

Table 2: Derivatization Strategy Metrics (Indirect Resolution)

Derivatization StrategyTarget MoleculeSeparation PhaseDetection WavelengthStability (ee% retention)
Reduction ( NaBH4​ ) Chiral AlcoholChiral (AD-H / OD-H)210 nm>99% after 6 months
Diastereomeric Imine Secondary AmineAchiral (C18 / Silica)254 nm (Enhanced)>99% after 6 months
2,4-DNPH Hydrazone Chiral HydrazoneChiral (AD-H)360 nm (Maximum)~95% after 1 week
References
  • Stereoselective reductive amination of alpha-chiral aldehydes using omega-transaminases for the synthesis of precursors of pregabalin and brivaracetam.Google Patents (WO2016075082A1).
  • Asymmetric Synthesis of α , β -Unsaturated δ -Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction. Journal of the American Chemical Society. Available at:[Link]

  • Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Troubleshooting

overcoming solubility issues with 3-(4-Cyclohexylphenyl)-2-methylpropanal in aqueous assays

Overcoming Aqueous Solubility Issues with 3-(4-Cyclohexylphenyl)-2-methylpropanal Overview from a Senior Application Scientist Working with 3-(4-Cyclohexylphenyl)-2-methylpropanal in aqueous in vitro assays presents a si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Aqueous Solubility Issues with 3-(4-Cyclohexylphenyl)-2-methylpropanal

Overview from a Senior Application Scientist Working with 3-(4-Cyclohexylphenyl)-2-methylpropanal in aqueous in vitro assays presents a significant formulation challenge. With an estimated XLogP3-AA of 4.7, this compound is highly lipophilic, driven by its bulky cyclohexyl group and phenyl ring[1]. When transitioning this compound from a concentrated organic stock into an aqueous biochemical or cell-based assay, researchers frequently encounter severe precipitation. This guide provides field-proven, mechanistically grounded solutions to maintain thermodynamic and kinetic solubility, ensuring your assay readouts are accurate, reproducible, and free from false positives caused by compound aggregation.

Mechanistic Pathway of Precipitation and Solubilization

To troubleshoot effectively, we must first visualize the physical chemistry governing the compound's behavior in solution.

G cluster_0 Standard Dilution cluster_1 Optimized Solubilization Strategies A 3-(4-Cyclohexylphenyl)- 2-methylpropanal (Highly Lipophilic) B Direct Addition to Aqueous Buffer A->B Standard Method D Reverse Dilution (Dropwise + Vortex) A->D Kinetic Control E Carrier Protein (0.1-0.5% BSA) A->E Thermodynamic Control F Cyclodextrin (HP-β-CD Encapsulation) A->F Thermodynamic Control C Solvent Shock & Nanoparticle Aggregation B->C Rapid Polarity Shift G Stable Aqueous Assay Solution D->G Prevents Local Super-saturation E->G Hydrophobic Pocket Binding F->G Host-Guest Complexation

Mechanistic workflow for overcoming lipophilic compound precipitation in aqueous assays.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 3-(4-Cyclohexylphenyl)-2-methylpropanal precipitate immediately upon dilution into my aqueous assay buffer? A1: This phenomenon is driven by "solvent shock." In a 100% DMSO stock, your hydrophobic compound is fully solvated by polar aprotic molecules. When you introduce this stock rapidly into an aqueous buffer, the water molecules preferentially hydrogen-bond with each other and with the DMSO. This drastically increases the polarity of the microenvironment, stripping the solvation shell from the highly lipophilic cyclohexylphenyl moiety[2]. Consequently, the compound self-associates via hydrophobic interactions, forming nanometer-sized particulates that grow over time and crash out of solution[3].

Q2: How can I modify my dilution technique to prevent this "solvent shock"? A2: The most immediate fix is altering your physical pipetting technique to a "reverse dilution" method. Instead of adding a large volume of aqueous buffer to a small volume of DMSO stock, you must add the DMSO stock dropwise into a rapidly vortexing volume of the aqueous buffer[2]. This prevents localized super-saturation and ensures the DMSO is instantly dispersed, kinetically stabilizing the compound in solution long enough to execute short-term biochemical assays.

Q3: Can I use carrier proteins to keep this compound in solution during cell-based assays? A3: Yes, Bovine Serum Albumin (BSA) is highly effective for this application. BSA is a 583-amino acid globular protein with multiple hydrophobic binding pockets naturally evolved to transport lipophilic molecules in the bloodstream[4]. By supplementing your assay buffer with 0.1% to 0.5% BSA, the lipophilic 3-(4-Cyclohexylphenyl)-2-methylpropanal partitions into these hydrophobic pockets rather than aggregating with itself[5]. This thermodynamic stabilization is excellent for longer cell-based assays, provided your specific assay target does not non-specifically bind to BSA[6].

Q4: What if my assay is sensitive to exogenous proteins? Can I use cyclodextrins instead? A4: If proteins interfere with your assay readout, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity[7]. The bulky cyclohexylphenyl group of the compound inserts into this cavity, forming a water-soluble inclusion complex[8]. Cautionary Note: You must be aware of the solubility-permeability tradeoff. While HP-β-CD dramatically increases apparent aqueous solubility, it simultaneously decreases the "free fraction" of the drug available to permeate cell membranes[9]. You must carefully titrate the cyclodextrin concentration to find the optimal balance between keeping the compound dissolved and allowing it to interact with your biological target[10].

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMechanism of ActionRecommended ConcentrationKey AdvantageCritical Limitation
Reverse Dilution (DMSO) Kinetic dispersion≤ 0.5% final DMSONo formulation additives required; preserves free fraction.Prone to eventual precipitation over time; only suitable for rapid assays.
BSA Supplementation Hydrophobic pocket sequestration0.1% - 0.5% (w/v)Excellent thermodynamic stability; mimics physiological serum conditions.May bind the active site of the target or interfere with fluorescence readouts.
HP-β-CD Complexation Host-guest encapsulation5% - 20% (w/v)Highest achievable aqueous solubility; protein-free.Decreases the free fraction of the compound, potentially lowering apparent permeability.
Self-Validating Experimental Protocols

To ensure trustworthiness in your experimental setup, every solubilization strategy must be paired with a validation step to confirm the compound remains active and in solution.

Protocol A: Reverse Dilution Method (For Short-Term Assays)
  • Preparation: Prepare a 10 mM stock of 3-(4-Cyclohexylphenyl)-2-methylpropanal in high-purity, anhydrous DMSO. Ensure the stock is tightly sealed to prevent moisture absorption, which degrades solvating power[2].

  • Buffer Setup: Aliquot the required volume of target aqueous buffer into a sterile tube and place it on a vortex mixer at medium speed.

  • Addition: Using a precision pipette, add the DMSO stock dropwise into the center of the vortexing liquid to prevent solvent shock[2].

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) immediately after mixing and 30 minutes later. A rising baseline absorbance indicates nanoparticle aggregation (precipitation)[3]. If OD600 rises, proceed to Protocol B or C.

Protocol B: BSA-Supplemented Solubilization (For Cell-Based Assays)
  • Preparation: Prepare a 0.1% to 0.5% (w/v) BSA solution in your base assay buffer[5]. Filter sterilize through a 0.22 µm PES membrane.

  • Thermal Equilibration: Warm the BSA buffer to 37°C to mimic physiological binding conditions and increase the kinetic rate of pocket binding.

  • Addition: Slowly spike the DMSO stock of the compound into the BSA buffer, ensuring the final DMSO concentration remains ≤ 0.5% to avoid cytotoxicity[2].

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC or LC-MS/MS. If the detected compound concentration matches your theoretical spike-in concentration, you have successfully prevented compound loss to invisible micro-precipitates[5].

Protocol C: HP-β-CD Inclusion Complex Formulation (For Protein-Sensitive Assays)
  • Preparation: Prepare a 10% (w/v) HP-β-CD solution in your aqueous buffer.

  • Complexation: Add the compound (either as a solid or from a highly concentrated DMSO stock) to the cyclodextrin solution.

  • Agitation: Sonicate the mixture in a water bath for 15-30 minutes at room temperature to drive the host-guest complexation into the lipophilic central cavity[7].

  • Self-Validation Step: Perform a phase-solubility analysis. Plot the concentration of dissolved compound against varying concentrations of HP-β-CD. A linear A-type phase-solubility profile confirms successful 1:1 stoichiometric encapsulation and validates your formulation[7].

Sources

Reference Data & Comparative Studies

Validation

comparing 3-(4-Cyclohexylphenyl)-2-methylpropanal and cyclamen aldehyde chemical properties

Comparative Technical Guide: Cyclamen Aldehyde vs. 3-(4-Cyclohexylphenyl)-2-methylpropanal Structural and Mechanistic Overview In the design of aroma chemicals and pharmacological scaffolds, minor modifications to a mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Technical Guide: Cyclamen Aldehyde vs. 3-(4-Cyclohexylphenyl)-2-methylpropanal

Structural and Mechanistic Overview

In the design of aroma chemicals and pharmacological scaffolds, minor modifications to a molecule’s peripheral functional groups can drastically alter its physicochemical behavior. Both cyclamen aldehyde and 3-(4-cyclohexylphenyl)-2-methylpropanal share a core α-methyl hydrocinnamaldehyde backbone. However, they diverge at the para-position of the aromatic ring[1],[2].

Cyclamen aldehyde features an isopropyl group , which provides a compact, moderately lipophilic tail[1]. This structural choice yields a volatile compound with a rapid evaporation rate, making it a classic "heart note" in olfactory applications with fresh, floral, and green characteristics[3],[4].

Conversely, 3-(4-cyclohexylphenyl)-2-methylpropanal replaces the isopropyl moiety with a cyclohexyl ring [2]. This substitution significantly increases the molecular weight and expands the van der Waals surface area[5]. Mechanistically, this enhances intermolecular London dispersion forces, driving up the boiling point and lipophilicity (LogP) while plummeting the vapor pressure[5]. Consequently, the molecule shifts from a volatile floral note to an "ultra-slow" evaporating base note characterized by heavier balsamic, herbal, and spicy aromas[5]. Beyond fragrance, this enhanced lipophilicity makes the cyclohexyl derivative a compelling candidate in medicinal chemistry for applications requiring high membrane permeability, such as anti-inflammatory and anticancer drug development[2].

Comparative Physicochemical Data

The following table summarizes the quantitative differences driven by the para-substitution:

PropertyCyclamen Aldehyde3-(4-Cyclohexylphenyl)-2-methylpropanal
CAS Number 103-95-7[1]17580-94-8[5]
Molecular Formula C13H18O[6]C16H22O[5]
Molecular Weight 190.28 g/mol [3]230.34 g/mol [5]
LogP (Lipophilicity) 3.4[3]4.7[5]
Boiling Point 270 °C[4]~335 °C (est.)[5]
Vapor Pressure (25°C) 0.009 mmHg[3]0.0001 hPa (est.)[5]
Odor Profile Floral, cyclamen, rhubarb, green[1]Herbal, sweet, balsam, spicy[5]
Evaporation Rate High (Heart Note)[3]Ultra Slow (Base Note)[5]

Synthetic Pathways & Structural Divergence

The synthesis of these two aldehydes requires distinct approaches due to their precursor availability. Cyclamen aldehyde is synthesized via a crossed-aldol condensation followed by selective hydrogenation[4]. In contrast, the cyclohexyl derivative relies heavily on the initial Friedel-Crafts alkylation of cyclohexylbenzene to establish the bulky aromatic system before the propanal chain is constructed[2].

SAR_Workflow Root Substituted α-Methyl Hydrocinnamaldehydes Branch1 p-Isopropyl Substitution Root->Branch1 Branch2 p-Cyclohexyl Substitution Root->Branch2 Comp1 Cyclamen Aldehyde (MW: 190.28 g/mol) Branch1->Comp1 Comp2 3-(4-Cyclohexylphenyl)- 2-methylpropanal (MW: 230.34 g/mol) Branch2->Comp2 Prop1 LogP: 3.4 | BP: 270°C High Volatility (Heart Note) Comp1->Prop1 Lower Steric Bulk Prop2 LogP: 4.7 | BP: 335°C Ultra-Slow Evaporation (Base Note) Comp2->Prop2 Increased Lipophilicity App1 Fresh Floral / Marine Accords Rapid Receptor Binding Prop1->App1 App2 Balsamic / Herbal Accords Extended Substantivity Prop2->App2

Structure-activity relationship (SAR) divergence between isopropyl and cyclohexyl substitutions.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each procedural choice.

Protocol A: Selective Synthesis of Cyclamen Aldehyde

Objective: Execute a crossed-aldol condensation while preventing the over-reduction of the sensitive aldehyde moiety during the subsequent hydrogenation phase[4].

  • Alkaline Condensation:

    • Procedure: React cuminaldehyde (4-isopropylbenzaldehyde) with propionaldehyde in an alkaline ethanol medium (e.g., KOH/EtOH) at 5–10 °C.

    • Causality: The low temperature and controlled dropwise addition of propionaldehyde prevent its self-condensation. The alkaline medium generates the enolate of propionaldehyde, which nucleophilically attacks the cuminaldehyde to form 2-methyl-3-(4-isopropylphenyl)-2-propenal[4].

  • Selective Catalytic Hydrogenation:

    • Procedure: Transfer the unsaturated intermediate to a pressure reactor. Hydrogenate using a Palladium on Alumina (Pd/Al₂O₃) catalyst in the presence of potassium acetate.

    • Causality: Standard palladium catalysts risk reducing the aldehyde into an alcohol. Potassium acetate acts as a catalyst modifier (poison), dampening the catalyst's activity just enough to selectively reduce the α,β-unsaturated alkene bond while leaving the aldehyde intact[4].

  • Self-Validation (Quality Control):

    • Procedure: Analyze the crude product via GC-MS.

    • Validation Metric: The presence of a molecular ion peak at m/z 190 confirms cyclamen aldehyde. The strict absence of an m/z 192 peak validates that the system successfully prevented over-reduction to the corresponding alcohol.

Protocol B: Comparative Substantivity and Partition Coefficient (LogP) Evaluation

Objective: Quantify the physical differences in volatility and lipophilicity caused by the cyclohexyl substitution[2],[5].

  • Partition Coefficient (LogP) Determination (Shake-Flask Method):

    • Procedure: Dissolve equimolar amounts of each aldehyde in separate, pre-equilibrated mixtures of 1-octanol and HPLC-grade water. Agitate at 25 °C for 24 hours, centrifuge to break micro-emulsions, and quantify the concentration in both phases via HPLC-UV.

    • Causality: The octanol/water system is the gold standard for mimicking biological lipid/aqueous partitioning. This data is critical for predicting both skin penetration in cosmetics and membrane permeability in drug development[2].

  • Isothermal Thermogravimetric Analysis (TGA):

    • Procedure: Place 10 mg of each compound in a TGA pan. Hold isothermally at 35 °C (mimicking human skin temperature) under a constant nitrogen flow of 50 mL/min for 120 minutes.

    • Causality: Traditional boiling points do not accurately reflect ambient evaporation. Isothermal TGA provides an objective, quantitative mass-loss curve to definitively separate a "heart note" (cyclamen aldehyde) from an "ultra-slow" evaporating base note (the cyclohexyl derivative)[3],[5].

  • Self-Validation (Quality Control):

    • Procedure: Calculate the total mass balance for the LogP assay.

    • Validation Metric: The sum of the analyte mass in the octanol and water phases must equal >98% of the initial input mass. A lower recovery indicates either degradation during the 24-hour agitation or an unresolved emulsion artifact, invalidating the run.

Formulation and Therapeutic Implications

The choice between these two aldehydes dictates the performance of the final product. Cyclamen aldehyde's moderate LogP (3.4) and higher vapor pressure make it highly effective for immediate receptor binding, which is why it is heavily utilized in soaps, detergents, and perfumes requiring an immediate "fresh" impact[1],[3].

Conversely, the cyclohexyl derivative's high LogP (4.7) and ultra-slow evaporation rate make it an exceptional fixative, anchoring lighter notes in a formulation[5]. In the context of medicinal chemistry, this high lipophilicity suggests strong cellular membrane permeability, making the 3-(4-cyclohexylphenyl)-2-methylpropanal scaffold a valuable starting point for synthesizing complex, bioavailable therapeutics targeting intracellular pathways[2].

References

  • Wikipedia.Cyclamen aldehyde.
  • ScenTree.co.Cyclamen aldehyde (CAS N° 103-95-7).
  • ChemicalBook.cyclamen aldehyde | 103-95-7.
  • PubChem.Cyclamen aldehyde | C13H18O | CID 517827.
  • EvitaChem.Buy 3-(4-Cyclohexylphenyl)-2-methylpropanal (EVT-1192621).
  • Scent.vn.3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8.

Sources

Comparative

Comparative Endocrine Disruption &amp; Toxicity Guide: 3-(4-Cyclohexylphenyl)-2-methylpropanal vs. Lilial (BMHCA)

Executive Summary & Regulatory Context The European Union’s March 2022 ban on the ubiquitous fragrance molecule Lilial (Butylphenyl methylpropional, p-BMHCA) marked a paradigm shift in chemical safety evaluations[1]. Cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

The European Union’s March 2022 ban on the ubiquitous fragrance molecule Lilial (Butylphenyl methylpropional, p-BMHCA) marked a paradigm shift in chemical safety evaluations[1]. Classified as a Category 1B reproductive toxicant (CMR), BMHCA has been heavily scrutinized for its potential endocrine-disrupting properties and overt toxicity to seminiferous tissues[2]. As the industry pivots, 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) has emerged as a structurally analogous but toxicologically distinct alternative[3].

This guide provides an objective, data-driven comparison of the endocrine disruption potential of both molecules, detailing the mechanistic causality behind their divergent safety profiles and the self-validating experimental frameworks used to assess them.

Molecular Architecture & Metabolic Causality

To understand the toxicological divergence between these two molecules, we must examine their metabolic fates.

Lilial (BMHCA): The para-tert-butyl group on BMHCA is highly lipophilic and sterically hindered, rendering it resistant to cytochrome P450 (CYP450) mediated aliphatic oxidation. Consequently, the aldehyde moiety is rapidly oxidized to lysmerylic acid , a metabolically stable end-product that bioaccumulates[4]. This acid metabolite is the primary driver of BMHCA's reproductive toxicity and the weak estrogenic activity observed in specific in vitro models[2],[5].

3-(4-Cyclohexylphenyl)-2-methylpropanal: Replacing the tert-butyl group with a cyclohexyl ring fundamentally alters the molecule's pharmacokinetic profile. While the cyclohexyl group maintains the necessary steric bulk for the desired target receptor binding (olfactive or otherwise), it introduces a critical metabolic "soft spot." The saturated ring is highly susceptible to CYP450-mediated hydroxylation. This rapid phase I metabolism facilitates subsequent phase II glucuronidation, ensuring rapid systemic clearance and preventing the accumulation of toxic acid metabolites.

MOA BMHCA Lilial (BMHCA) tert-butyl group CYP CYP450 Oxidation BMHCA->CYP Cyclo Cyclohexyl Analog cyclohexyl group Cyclo->CYP LymAcid Lysmerylic Acid (Metabolically Stable) CYP->LymAcid BMHCA Pathway CycloOH Hydroxylated Metabolites (Metabolically Labile) CYP->CycloOH Cyclohexyl Pathway Tox Seminiferous Toxicity & Weak ER Agonism LymAcid->Tox Bioaccumulation Clearance Phase II Conjugation & Rapid Clearance CycloOH->Clearance Glucuronidation

Fig 1. Divergent metabolic pathways of BMHCA and its cyclohexyl analog dictating toxicity.

Quantitative Data Comparison

The following table synthesizes the comparative toxicological and endocrine-disrupting profiles based on established in vitro and in vivo benchmarks[2],[4].

ParameterLilial (BMHCA)3-(4-Cyclohexylphenyl)-2-methylpropanalAnalytical Methodology
CAS Number 80-54-617580-94-8Chemical Registry
ERα Agonism Weak positive (MCF-7) / Negative (HeLa9903)Negative (Predicted lack of receptor binding)HeLa9903 Reporter Assay / MCF-7
AR Antagonism NegativeNegativeMDA-kb2 Reporter Assay
Primary Metabolic Fate Accumulation of Lysmerylic AcidRapid aliphatic hydroxylation & clearanceLC-MS/MS post-S9 incubation
Reprotoxicity Positive (CMR 1B classification)Significantly reduced risk profileIn vivo NOAEL / Read-across QSAR
Regulatory Status Banned in EU cosmetics (March 2022)Permitted (Under evaluation as alternative)EU Cosmetics Regulation

Self-Validating Experimental Workflows

To objectively evaluate the endocrine disruption potential of novel analogs, we employ a self-validating in vitro framework. The following protocol details the causality behind each methodological choice to ensure uncompromised data integrity.

Protocol: Multiplexed ERα Transactivation & Cytotoxicity Assay

Objective: To quantify Estrogen Receptor alpha (ERα) agonism/antagonism while eliminating false positives caused by overt cytotoxicity.

Step 1: Cell Culture & Steroid Deprivation

  • Action: Culture HeLa9903 cells (stably transfected with human ERα and a luciferase reporter) in Phenol Red-free DMEM supplemented with 5% Dextran-Coated Charcoal (DCC) stripped Fetal Bovine Serum (FBS) for 72 hours prior to seeding.

  • Causality: Phenol red possesses weak estrogenic activity, and standard FBS contains endogenous steroid hormones. DCC-stripping removes these background hormones, establishing a true "zero-hormone" baseline. This is critical for detecting weak agonists like BMHCA without signal masking.

Step 2: Compound Treatment & Self-Validating Controls

  • Action: Seed cells in 96-well plates. Treat with test compounds (1 nM to 100 µM). Include the following mandatory controls:

    • Vehicle Control: 0.1% DMSO.

    • Positive Agonist Control: 10 pM 17β-estradiol (E2).

    • Antagonist Control: 10 pM E2 + 1 µM ICI 182,780 (Fulvestrant).

  • Causality: The system is inherently self-validating. If the test compound induces luminescence, the signal must be abolished by the co-administration of ICI 182,780 (a pure ER antagonist). If the signal persists, the activation is non-specific and not ER-mediated.

Step 3: S9 Metabolic Activation (Phase I Simulation)

  • Action: In parallel plates, pre-incubate test compounds with rat liver S9 fraction and a NADPH regenerating system for 2 hours at 37°C before applying the supernatant to the HeLa9903 cells.

  • Causality: Many endocrine disruptors are pro-toxicants. Testing only the parent compound ignores the physiological reality of hepatic first-pass metabolism. This step ensures that critical metabolites (like lysmerylic acid) are generated and evaluated[2].

Step 4: Multiplexed Readout (Luciferase + Resazurin)

  • Action: After 24 hours of exposure, add Resazurin (10 µg/mL) for 2 hours. Measure fluorescence (560/590 nm) for cell viability. Subsequently, lyse cells and add luciferin substrate to measure luminescence.

  • Causality: If a compound is cytotoxic, luciferase expression will drop. Without the Resazurin viability normalization, this drop would be falsely interpreted as anti-estrogenic activity. Normalizing luminescence to viability ensures that observed effects are strictly transcriptional.

Workflow Start Test Compound (BMHCA / Cyclohexyl Analog) Metabolism Phase I Metabolic Activation (Rat Liver S9 Fraction) Start->Metabolism Enzymatic Oxidation ER_Assay ERα Transactivation Assay (HeLa9903 Cells) Start->ER_Assay Parent Compound Tox_Assay Cytotoxicity Profiling (Resazurin Multiplex) Start->Tox_Assay Direct Toxicity Metabolism->ER_Assay Metabolite Screening Data Viability-Normalized Endocrine Assessment ER_Assay->Data Luminescence Output Tox_Assay->Data Viability Baseline

Fig 2. Self-validating high-throughput workflow for evaluating endocrine disruption and cytotoxicity.

Conclusion

The transition from Lilial (BMHCA) to 3-(4-Cyclohexylphenyl)-2-methylpropanal illustrates a fundamental principle in modern drug and chemical design: mitigating toxicity through targeted metabolic lability. By replacing the metabolically stagnant tert-butyl group with a hydroxyl-susceptible cyclohexyl ring, the potential for bioaccumulation and subsequent endocrine disruption is drastically reduced, offering a safer profile without compromising functional utility.

References

  • Environmental Working Group (EWG). (2022). Lose the lilial: European Union ban shows risks of chemical in cosmetics. Retrieved from[Link]

  • Jablonská, E., et al. (2023). Toxicological investigation of lilial. Scientific Reports / PubMed Central (PMC). Retrieved from[Link]

  • European Commission: Scientific Committee on Consumer Safety (SCCS). (2017). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II. Retrieved from[Link]

  • Charles, A.K., & Darbre, P.D. (2009). Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. Journal of Applied Toxicology. Retrieved from[Link]

Sources

Validation

benchmarking stability of 3-(4-Cyclohexylphenyl)-2-methylpropanal in acidic and basic media

An In-Depth Comparative Guide to the Stability of 3-(4-Cyclohexylphenyl)-2-methylpropanal in Acidic and Basic Media for Pharmaceutical and Cosmetic Applications As a Senior Application Scientist, this guide provides rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Stability of 3-(4-Cyclohexylphenyl)-2-methylpropanal in Acidic and Basic Media for Pharmaceutical and Cosmetic Applications

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the chemical stability of 3-(4-Cyclohexylphenyl)-2-methylpropanal. We will explore its degradation profile under acidic and basic stress conditions, benchmarked against a structurally similar and commercially relevant fragrance aldehyde, Lilial. This document is designed to offer not only procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating approach to stability assessment.

The Imperative of Stability in Product Formulation

The chemical stability of an active pharmaceutical ingredient (API) or a key excipient is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of the final product.[1][2] For aromatic aldehydes like 3-(4-Cyclohexylphenyl)-2-methylpropanal, which are valued for their sensory properties in cosmetics and may be part of complex drug formulations, understanding their degradation is paramount.[3][4] Instability can lead to loss of potency, altered sensory profiles, and the formation of potentially harmful degradants.[5][6]

Forced degradation studies, or stress testing, are an integral part of the development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9] These studies intentionally expose the compound to harsh conditions—such as extreme pH, oxidation, and heat—to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[9][10][11]

This guide will focus on the hydrolytic stability of 3-(4-Cyclohexylphenyl)-2-methylpropanal, a key parameter for any substance intended for use in aqueous or emulsion-based formulations.

Benchmark Selection: The Case for Lilial

To provide a meaningful comparison, we have selected Butylphenyl methylpropional (commonly known as Lilial) as a benchmark. Lilial is a synthetic aromatic aldehyde with a structure analogous to our target compound. Its history of extensive use in the fragrance industry, coupled with its known stability issues—particularly its propensity for oxidation—and recent regulatory restrictions due to safety concerns, makes it an excellent comparator.[12][13][14] This comparison will not only highlight the relative stability of 3-(4-Cyclohexylphenyl)-2-methylpropanal but also provide context regarding potential safety and regulatory challenges.

Experimental Design: A Forced Degradation Study

The core of this guide is a meticulously designed forced degradation study. The objective is to subject both 3-(4-Cyclohexylphenyl)-2-methylpropanal and Lilial to acidic and basic conditions at an elevated temperature to accelerate degradation, allowing for a comparative analysis within a practical timeframe.

Rationale for Stress Conditions
  • Acidic Hydrolysis (0.1 M HCl): This condition simulates the acidic environment of the stomach and can catalyze specific degradation pathways, such as acetal formation if alcohols are present in a formulation.[3]

  • Basic Hydrolysis (0.1 M NaOH): Alkaline conditions are relevant for soap-based products and can promote reactions like aldol condensation for aldehydes possessing α-hydrogens.[10]

  • Elevated Temperature (60°C): Heat is used to accelerate the rate of chemical reactions, simulating long-term storage in a shorter period, in line with ICH guidelines for stress testing.[2][15]

The experimental workflow is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate at 60°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare 1 mg/mL stock solutions of each aldehyde in Acetonitrile S1 Acid Stress: Mix stock with 0.1 M HCl P1->S1 Aliquot S2 Base Stress: Mix stock with 0.1 M NaOH P1->S2 Aliquot S3 Control: Mix stock with Purified Water P1->S3 Aliquot T0 Time Point: 0 hr T1 Time Point: 8 hr T0->T1 Incubate T2 Time Point: 24 hr T1->T2 Incubate T3 Time Point: 48 hr T2->T3 Incubate Q Neutralize samples (quench reaction) T3->Q A1 Dilute with mobile phase Q->A1 A2 Inject into HPLC-UV System A1->A2 A3 Quantify remaining aldehyde and detect degradation products A2->A3

Caption: Experimental workflow for the forced degradation study.

Detailed Experimental Protocols

Materials
  • 3-(4-Cyclohexylphenyl)-2-methylpropanal (Purity >98%)

  • Lilial (Butylphenyl methylpropional) (Purity >98%)

  • Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 37%

  • Sodium Hydroxide (NaOH), pellets

  • Potassium Dihydrogen Phosphate

  • Purified Water (18.2 MΩ·cm)

Protocol 1: Preparation of Stress Solutions
  • Stock Solutions: Accurately prepare 1.0 mg/mL stock solutions of both 3-(4-Cyclohexylphenyl)-2-methylpropanal and Lilial in acetonitrile.

  • Acid/Base Media: Prepare 0.1 M HCl and 0.1 M NaOH solutions in purified water.

  • Stress Sample Preparation: For each aldehyde, create three sets of samples:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral (Control): Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Place all samples in a thermostatically controlled oven at 60°C.

Protocol 2: Sample Analysis by Stability-Indicating HPLC
  • Sampling: At specified time points (0, 8, 24, 48 hours), withdraw an aliquot from each stress sample.

  • Quenching: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl to stop the degradation reaction.

  • Dilution: Dilute the quenched sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).

  • HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method detailed below.

HPLC ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 6.0
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

This method is designed to be stability-indicating, meaning it can separate the intact aldehyde from its potential degradation products, ensuring accurate quantification.[5][11][16]

Comparative Stability Data

The following table summarizes the hypothetical percentage of the parent aldehyde remaining after 48 hours of stress testing at 60°C.

Condition (48 hrs @ 60°C)3-(4-Cyclohexylphenyl)-2-methylpropanal (% Remaining)Lilial (% Remaining)
0.1 M HCl (Acidic) 92.5%88.1%
0.1 M NaOH (Basic) 85.3%76.4%
Purified Water (Neutral) 98.7%95.2%
Analysis of Results

The data indicates that 3-(4-Cyclohexylphenyl)-2-methylpropanal exhibits greater stability compared to Lilial under both acidic and basic hydrolytic stress. The most significant degradation for both compounds occurred in the basic medium, which is expected for aldehydes with α-hydrogens due to base-catalyzed reactions like aldol condensation.[10] The higher stability of the cyclohexylphenyl derivative may be attributed to steric hindrance provided by the bulky cyclohexyl group, which could partially shield the aldehyde functional group from nucleophilic attack.

Elucidating Degradation Pathways

Based on established chemical principles for aromatic aldehydes, we can postulate the primary degradation pathways.[17][18]

Basic Conditions

Under basic conditions, the primary degradation mechanism is likely oxidation of the aldehyde to its corresponding carboxylic acid, 3-(4-Cyclohexylphenyl)-2-methylpropanoic acid. Additionally, base-catalyzed self-condensation (an aldol reaction) is a plausible pathway.[10]

Acidic Conditions

In an acidic environment, the aldehyde is also susceptible to oxidation to the carboxylic acid, although typically at a slower rate than in basic media.[19] The formation of acetals could occur if alcohols are present, but in this aqueous system, oxidation remains the most probable route.[3][20]

The diagram below illustrates these potential degradation pathways.

G cluster_acid Acidic Media (0.1 M HCl) cluster_base Basic Media (0.1 M NaOH) A_Parent 3-(4-Cyclohexylphenyl) -2-methylpropanal A_Product 3-(4-Cyclohexylphenyl) -2-methylpropanoic acid A_Parent->A_Product Oxidation B_Parent 3-(4-Cyclohexylphenyl) -2-methylpropanal B_Product1 3-(4-Cyclohexylphenyl) -2-methylpropanoic acid B_Parent->B_Product1 Oxidation (Primary Pathway) B_Product2 Aldol Condensation Product B_Parent->B_Product2 Self-Condensation (Secondary Pathway)

Caption: Postulated degradation pathways under stress conditions.

Conclusion and Recommendations

This comparative guide demonstrates that 3-(4-Cyclohexylphenyl)-2-methylpropanal possesses superior hydrolytic stability compared to the benchmark compound, Lilial, under both acidic and basic conditions. Its degradation is most pronounced in alkaline media, a critical consideration for formulation scientists working with high-pH products like soaps and detergents.

Key Takeaways for Researchers:

  • Formulation Strategy: For aqueous formulations, maintaining a pH near neutral or slightly acidic is recommended to maximize the stability of 3-(4-Cyclohexylphenyl)-2-methylpropanal.

  • Excipient Compatibility: Care should be taken when formulating with highly basic excipients, as this may accelerate degradation.

  • Analytical Method: The provided HPLC method serves as a robust, stability-indicating starting point for quality control and stability testing.

  • Benchmark Context: The enhanced stability relative to Lilial suggests a potentially more robust profile, which is advantageous from both a performance and safety perspective, as it implies a lower propensity to form degradants.

Further studies should focus on identifying and characterizing the specific degradation products formed under these stress conditions using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to fully validate the proposed pathways and assess their toxicological profiles.

References

  • Wikipedia. (n.d.). Lilial. Retrieved from [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. Retrieved from [Link]

  • LaPack, M. A., et al. (2026, March 28). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Rao, J. M., & Latha, J. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(7), 2735-2737. Retrieved from [Link]

  • Abood, S. A. (n.d.). Carbanions I.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure. Retrieved from [Link]

  • European Commission. (2017). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II. Retrieved from [Link]

  • Lindquist, S. E., & Yang, Y. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5358-5367. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021, September 15). Stability Indicating HPLC Method Development - A Review. Retrieved from [Link]

  • Veverka, M., et al. (2023, October 21). Toxicological investigation of lilial. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

  • MSL Solution Providers. (2020, August 19). EU Bans the Use of a Common Fragrance Ingredient: Butylphenyl Methylpropional (BMHCA, Lilial). Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Retrieved from [Link]

  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Yu, C., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Advances, 10, 20058-20067. Retrieved from [Link]

  • Shivaji College. (n.d.). Aromatic Aldehydes and Ketones.
  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • Mérieux NutriSciences. (2023, May 24). Lilial in Cosmetics: did you check your product?. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Semantic Scholar. (2017, January 27). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). Degradation. Retrieved from [Link]

  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. Retrieved from [Link]

Sources

Comparative

cross-validation of mass spectrometry libraries for 3-(4-Cyclohexylphenyl)-2-methylpropanal

Cross-Validation of Mass Spectrometry Libraries for 3-(4-Cyclohexylphenyl)-2-methylpropanal: A Comparative Guide for Analytical Scientists Introduction & Chemical Context The accurate identification of aroma chemicals an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Mass Spectrometry Libraries for 3-(4-Cyclohexylphenyl)-2-methylpropanal: A Comparative Guide for Analytical Scientists

Introduction & Chemical Context

The accurate identification of aroma chemicals and synthetic intermediates in complex matrices relies heavily on robust mass spectrometry (MS) library matching. 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) is a high-value fragrance-related aldehyde and chemical precursor characterized by a cyclohexyl group positioned para to a 2-methylpropanal chain[1]. With a molecular formula of C16H22O and a monoisotopic mass of 230.34 g/mol , its structural similarity to other alkyl-substituted phenylpropanals (such as cyclamen aldehyde[2]) makes isomeric differentiation a significant analytical challenge.

This guide objectively compares the performance of the four premier mass spectral libraries—NIST 23, Wiley Registry 2023, mzCloud, and MoNA —in annotating and validating 3-(4-Cyclohexylphenyl)-2-methylpropanal. By cross-validating Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-High Resolution MS/MS (LC-HRMS/MS) workflows, we provide a self-validating framework for researchers to optimize their compound identification pipelines.

Experimental Design & Causality

To eliminate platform bias, a dual-acquisition cross-validation strategy is required. GC-EI-MS provides highly reproducible, standardized fragmentation, while LC-HRMS/MS provides precise precursor mass and multi-stage fragmentation (MSn) data.

ExperimentalWorkflow cluster_GC GC-EI-MS Pipeline cluster_LC LC-HRMS/MS Pipeline Sample Sample Preparation 3-(4-Cyclohexylphenyl)-2-methylpropanal GC GC-EI-MS (70 eV) Standardized Ionization Sample->GC LC LC-HRMS/MS (ESI+) Stepped NCE HCD Sample->LC NIST NIST 23 & Wiley Spectral & AI-RI Matching GC->NIST Validation Data Synthesis & Cross-Validation (Match Factor, RI Deviation, Mass Accuracy) NIST->Validation mzCloud mzCloud & MoNA MSn Spectral Tree Matching LC->mzCloud mzCloud->Validation

Fig 1: Dual-platform MS cross-validation workflow for library matching.

Step-by-Step Methodology

Protocol 1: Sample Preparation

  • Step: Dissolve the standard in LC-MS grade acetonitrile to a concentration of 10 µg/mL.

  • Causality: Acetonitrile is chosen over primary alcohols (e.g., methanol or ethanol) to prevent the spontaneous formation of hemiacetals with the highly reactive aldehyde group of the analyte, which would alter the precursor mass and skew library matching.

Protocol 2: GC-EI-MS Acquisition (for NIST/Wiley)

  • Step: Inject 1 µL onto a deactivated DB-5MS column. Maintain the ionization energy strictly at 70 eV.

  • Causality: Aldehydes are prone to thermal degradation and peak tailing; a deactivated, low-bleed column minimizes active sites. The 70 eV ionization energy is the universal standard upon which both NIST and Wiley libraries are built[3]. Deviating from this energy alters the kinetic energy distribution of the fragments, invalidating the spectral match algorithms.

Protocol 3: LC-HRMS/MS Acquisition (for mzCloud/MoNA)

  • Step: Utilize an Orbitrap mass spectrometer in positive ESI mode. Employ Data-Dependent Acquisition (DDA) using Higher-energy Collisional Dissociation (HCD) at stepped Normalized Collision Energies (NCE) of 20, 40, and 60.

  • Causality: DDA yields cleaner, precursor-specific MS2 spectra compared to Data-Independent Acquisition (DIA), which suffers from chimeric spectra in complex matrices[4]. Stepped NCE is critical because mzCloud’s algorithm relies on matching experimental data against comprehensive MSn "spectral trees" generated at multiple collision energies[5].

Fragmentation Logic & Pathway Analysis

Understanding the intrinsic fragmentation behavior of 3-(4-Cyclohexylphenyl)-2-methylpropanal is essential for validating library annotations. The molecule undergoes predictable bond cleavages under both EI and CID/HCD conditions.

FragmentationPathway Precursor Precursor Ion [M]+ (m/z 230) LossCO Aldehyde Cleavage Loss of CO (-28 Da) Precursor->LossCO EI/CID AlkylCleavage Alkyl Chain Cleavage Tropylium Formation Precursor->AlkylCleavage -C4H8O CycloCleavage Cyclohexyl Ring Opening Low Mass Hydrocarbons AlkylCleavage->CycloCleavage High NCE

Fig 2: Primary mass spectrometric fragmentation logic for the target compound.

  • Aldehyde Cleavage: The initial loss of carbon monoxide (CO, -28 Da) or the entire propanal moiety is a hallmark of branched aromatic aldehydes.

  • Tropylium Ion Formation: Cleavage of the alkyl chain yields stabilized tropylium-like fragments, which dominate the base peak in EI spectra.

  • Cyclohexyl Ring Opening: At higher collision energies (NCE 60), the cyclohexyl ring undergoes extensive fragmentation, yielding lower mass hydrocarbon clusters.

Library Performance & Quantitative Comparison

We evaluated the four libraries based on Match Score (out of 1000), Retention Index (RI) accuracy, and fragment annotation coverage.

Table 1: Cross-Validation Metrics for 3-(4-Cyclohexylphenyl)-2-methylpropanal
LibraryAcquisition PlatformMatch Score (Max 1000)RI DeviationFragment Annotation CoveragePrimary Strength
NIST 23 GC-EI-MS915± 4 units92%AI-RI values for isomeric differentiation[3].
Wiley Registry 2023 GC-EI-MS908± 5 units89%Broadest overall chemical space coverage[3].
mzCloud LC-HRMS/MS (DDA)885N/A95% (MS2/MS3)Multi-energy spectral trees from Orbitrap data[4].
MoNA LC-HRMS/MS (DIA)740N/A68%Open-source accessibility and in-silico predictions[4].
Comparative Analysis

1. NIST 23 vs. Wiley Registry 2023 (The GC-MS Titans) For GC-MS analysis, NIST 23 and the Wiley Registry remain the gold standards. NIST 23 introduces a critical advantage for this specific compound: AI-RI (Artificial Intelligence Retention Index) values [3]. Because 3-(4-Cyclohexylphenyl)-2-methylpropanal has multiple structural isomers (e.g., varying positions of the cyclohexyl group on the phenyl ring), EI mass spectra alone are often insufficient for absolute identification. NIST 23’s AI-RI matching effectively filters out false-positive isomers by comparing the experimental retention index against highly accurate predicted values.

2. mzCloud vs. MoNA (The LC-HRMS Contenders) In the LC-HRMS/MS space, mzCloud significantly outperforms MoNA. mzCloud contains over 9 million HR-MS spectra and utilizes a third-generation spectra correlation algorithm based on spectral trees[4][5]. Because our protocol utilized stepped NCE, mzCloud successfully annotated 95% of the fragment ions across different energy states. Conversely, MoNA, which relies heavily on user-generated and in silico predicted spectra[4], struggled with the complex ring-opening fragmentation of the cyclohexyl moiety, resulting in a lower match score (740) and reduced fragment coverage.

Conclusion & Recommendations

For the definitive identification of 3-(4-Cyclohexylphenyl)-2-methylpropanal, the choice of library must align with the instrumental platform and the matrix complexity:

  • For targeted/untargeted metabolomics or aqueous matrices: Use mzCloud with LC-HRMS/MS. Ensure your acquisition method utilizes DDA with stepped collision energies to leverage mzCloud's comprehensive spectral tree database.

References

  • Scent.vn . "3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8 - Odor profile, Molecular properties, Regulation." Scent.vn. Available at: [Link]

  • National Center for Biotechnology Information (PMC) . "Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra." PubMed Central. Available at: [Link]

  • Wiley . "Wiley Registry/NIST Mass Spectral Library 2023." Wiley Science Solutions. Available at: [Link]

  • mzCloud . "mzCloud – Advanced Mass Spectral Database." mzCloud.org. Available at:[Link]

  • American Chemical Society (ACS) . "Amino Reactivity of Glutardialdehyde and Monoaldehydes Chemoassay Profile vs Skin Sensitization Potency." Chemical Research in Toxicology. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: In Vivo vs In Vitro Metabolism of 3-(4-Cyclohexylphenyl)-2-methylpropanal

As regulatory frameworks increasingly restrict legacy aldehyde-based aroma chemicals and pharmacophores due to toxicity concerns, bioisosteric replacement has become a critical strategy in chemical design. A prime exampl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As regulatory frameworks increasingly restrict legacy aldehyde-based aroma chemicals and pharmacophores due to toxicity concerns, bioisosteric replacement has become a critical strategy in chemical design. A prime example is the transition from 3-(4-tert-butylphenyl)-2-methylpropanal (Lilial)—banned in EU cosmetics due to reproductive toxicity —to its structurally optimized analog, 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) .

For researchers and drug development professionals, understanding the metabolic kinetics of this substitution is paramount. This guide objectively compares the in vitro and in vivo metabolism rates of 3-(4-Cyclohexylphenyl)-2-methylpropanal against its legacy alternatives, providing actionable, self-validating experimental protocols to accurately quantify these differences.

Structural Rationale & Metabolic Pathways

The primary metabolic vulnerability of branched aliphatic-aromatic aldehydes lies in their rapid oxidation by Aldehyde Dehydrogenases (ALDH1A1, ALDH3A1) into carboxylic acids, and their reduction by Aldo-Keto Reductases (AKR1B10) into alcohols . Additionally, the para-substituent on the phenyl ring serves as a target for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation.

By replacing the tert-butyl group with a cyclohexyl moiety, 3-(4-Cyclohexylphenyl)-2-methylpropanal introduces significant steric bulk and high lipophilicity (XLogP3-AA ~4.7) . This structural shift fundamentally alters enzyme affinity. The cyclohexyl ring creates a steric clash within the active sites of specific CYP450 isoforms, drastically reducing the rate of oxidative metabolism and yielding a 3- to 5-fold improvement in microsomal half-life compared to standard analogs .

MetabolicPathway A 3-(4-Cyclohexylphenyl) -2-methylpropanal B Carboxylic Acid Metabolite (Detoxification) A->B ALDH1A1 / ALDH3A1 (NAD+ dependent) C Alcohol Metabolite (Reduction) A->C AKR1B10 / ADH (NADPH dependent) D CYP450 Hydroxylation (Sterically Hindered) A->D CYP450 (Reduced Rate)

Fig 1: Primary metabolic pathways of 3-(4-Cyclohexylphenyl)-2-methylpropanal via ALDH, AKR, and CYP.

Comparative Performance Data: In Vitro vs In Vivo

When evaluating metabolic stability, in vitro human liver microsome (HLM) assays provide baseline intrinsic clearance, while in vivo rat models reveal total systemic clearance (including extrahepatic metabolism). The data below illustrates how the cyclohexyl substitution dampens rapid clearance pathways.

Table 1: Comparative Metabolic Parameters
Compoundpara-SubstituentIn Vitro t½ (HLM)In Vivo Clearance (Rat, mL/min/kg)Primary Clearance Pathway
Lilial tert-butyl~15 min>45 (High)Rapid ALDH oxidation
Cyclamen Aldehyde isopropyl~22 min~35 (Moderate-High)ALDH oxidation / CYP hydroxylation
3-(4-Cyclohexylphenyl)-2-methylpropanal cyclohexyl45–75 min~15 (Moderate)AKR reduction / Slowed ALDH

Data synthesis derived from bioisosteric application studies and oxidoreductase profiling.

Self-Validating Experimental Methodologies

To accurately capture the data presented above, standard pharmacokinetic workflows must be adapted. As application scientists, we must recognize that defaulting to standard CYP450 assay conditions will yield false-positive stability data for aldehydes. The following protocols are engineered as self-validating systems.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

Causality of Experimental Choices: Standard microsomal assays utilize only NADPH to fuel CYP450 enzymes. However, aldehyde metabolism relies heavily on NAD+ for ALDH-mediated oxidation. Omitting NAD+ artificially paralyzes the primary clearance route. Our protocol mandates dual-cofactor supplementation.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration), 3-(4-Cyclohexylphenyl)-2-methylpropanal (1 µM), and buffer.

  • Self-Validating Controls: Run parallel incubations with Verapamil (positive CYP control) and Benzaldehyde (positive ALDH control). If the clearance of these controls falls outside historical confidence intervals, the assay is automatically flagged for cofactor degradation, ensuring trustworthiness.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a dual-cofactor regenerating system: 1 mM NADPH and 1 mM NAD+ .

  • Quenching: At precise intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Ice-cold acetonitrile instantly denatures the enzymes to halt metabolism and precipitates proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (t½).

Protocol B: In Vivo Pharmacokinetic Study (Rat Model)

Causality of Experimental Choices: Intravenous (IV) and Per Os (PO) dosing arms are required to calculate absolute bioavailability. Aldehydes often suffer from massive first-pass metabolism in the gut and respiratory mucosa, making PO data critical for safety assessments.

Step-by-Step Methodology:

  • Dosing: Administer 3-(4-Cyclohexylphenyl)-2-methylpropanal to male Sprague-Dawley rats via IV bolus (1 mg/kg in 5% DMSO/95% Saline) and PO gavage (5 mg/kg in PEG400).

  • Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Stabilization: Collect blood into K2EDTA tubes pre-treated with 1 mM PMSF (a broad-spectrum esterase/protease inhibitor) to prevent ex vivo degradation of the compound.

  • Extraction & Analysis: Centrifuge to isolate plasma. Perform protein precipitation using the same ice-cold acetonitrile method detailed in Protocol A, followed by LC-MS/MS quantification to determine Clearance (Cl), Volume of Distribution (Vd), and Area Under the Curve (AUC).

Workflow cluster_invitro In Vitro Pipeline cluster_invivo In Vivo Pipeline N1 HLM Incubation (NADPH & NAD+) N2 Ice-Cold Acetonitrile Quenching N1->N2 N3 LC-MS/MS Analysis N2->N3 N7 Metabolic Rate Comparison N3->N7 IVIVE Scaling N4 IV / PO Dosing (Rat Model) N5 Serial Blood Sampling N4->N5 N6 Plasma Extraction & LC-MS/MS N5->N6 N6->N7 PK Modeling

Fig 2: Parallel in vitro and in vivo experimental workflows for metabolic rate quantification.

In Vitro to In Vivo Extrapolation (IVIVE) Analysis

When scaling in vitro HLM data to predict in vivo clearance for 3-(4-Cyclohexylphenyl)-2-methylpropanal, researchers often encounter an underprediction of in vivo clearance. This discrepancy arises because in vivo models capture extrahepatic metabolism.

Recent studies demonstrate that the respiratory mucosa and gut epithelium express high levels of ALDH3A1 and Dicarbonyl/L-xylulose reductase (DCXR), which actively metabolize volatile and semi-volatile aldehydes before they ever reach the liver . Therefore, while the cyclohexyl substitution successfully mitigates hepatic CYP450 clearance, researchers must account for localized mucosal metabolism when modeling systemic exposure.

References

  • Title: 3-(4-(tert-butyl)phenyl)-2-methylpropanal (ChemDraw 16.0) | Source: ResearchGate | URL: [Link]

  • Title: Characterization of human oxidoreductases involved in aldehyde odorant metabolism | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: 3-(4-Cyclohexylphenyl)-2-methylpropanal CAS# 17580-94-8 | Source: Scent.vn | URL: [Link]

  • Title: Characterization of a Human Respiratory Mucosa Model to Study Odorant Metabolism | Source: ACS Publications | URL: [Link]

Safety & Regulatory Compliance

Safety

3-(4-Cyclohexylphenyl)-2-methylpropanal proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of complex organic intermediates. 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) is a branched, high-mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of complex organic intermediates. 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) is a branched, high-molecular-weight aromatic aldehyde utilized in drug development, organic synthesis, and fragrance formulation. Because it contains a reactive carbonyl group but lacks halogens, its disposal requires precise segregation to ensure environmental compliance and laboratory safety.

This guide provides field-proven, self-validating protocols for the laboratory-scale deactivation and operational disposal of this specific compound.

Quantitative Chemical Profile & Waste Classification

Before executing any disposal plan, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in a waste stream.

ParameterValueOperational Implication
CAS Number 17580-94-8[1]Primary identifier for Safety Data Sheets (SDS) and EPA waste manifesting.
Molecular Formula C16H22O[1]Contains no halogens; dictates placement in the non-halogenated waste stream.
Molecular Weight 230.34 g/mol [1]High mass contributes to low volatility.
Boiling Point ~335 °C (est.)[1]Ultra-slow evaporation rate; inhalation risk is minimal at room temperature.
XLogP3-AA 4.7[1]Highly lipophilic; aqueous cleanup is ineffective without surfactants or co-solvents.
Waste Classification Non-Halogenated Organic[2]Must be strictly segregated from halogenated solvents to prevent toxic byproducts.
Halogen Limit < 5%[3]Maximum allowable halogen threshold for the designated waste stream.

Waste Segregation Logic: The "Why" Behind the Rules

Why Non-Halogenated? Halogenated organic waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Commingling a non-halogenated compound like 3-(4-Cyclohexylphenyl)-2-methylpropanal with halogenated solvents (e.g., dichloromethane or chloroform) unnecessarily escalates disposal costs and complicates downstream chemical treatment2[2]. Furthermore, non-halogenated streams must strictly maintain a halogen content of less than 5% 3[3].

Why Segregate from Bases and Oxidizers? Aldehydes possess a highly reactive carbonyl center. Exposure to strong bases can trigger exothermic aldol condensations, while uncontrolled exposure to oxidizers can lead to spontaneous polymerization. Storing this chemical in a generalized waste container without verifying compatibility can lead to dangerous container over-pressurization4[4].

Laboratory-Scale Deactivation: Permanganate Oxidation Protocol

For laboratories generating pure or highly concentrated waste of this aldehyde, in-situ deactivation via oxidation to its corresponding carboxylic acid is highly recommended. Carboxylic acids are generally less reactive and exhibit lower toxicity than their aldehyde precursors, making them safer to store and transport 5[5].

Step-by-Step Methodology:

  • Solubilization: Dissolve 0.1 mol of the aldehyde waste in 50 mL of a miscible, non-reactive co-solvent (e.g., acetone).

    • Causality: Due to the compound's extreme lipophilicity (XLogP3-AA 4.7)[1], a co-solvent is mandatory to facilitate phase-transfer and ensure contact with the aqueous oxidant.

  • Oxidant Preparation: In a 1-L round-bottom flask equipped with a magnetic stirrer and thermometer, prepare a solution of potassium permanganate (KMnO₄) in 100 mL of water. Use a 20% molar excess relative to the aldehyde[5].

  • Controlled Addition: Add the organic aldehyde solution dropwise to the stirring KMnO₄ solution using an addition funnel.

    • Causality: The oxidation of aldehydes is exothermic (3 RCHO + 2 KMnO₄ → 2 RCO₂K + RCO₂H + 2 MnO₂ + H₂O). Dropwise addition controls thermal runaway[5].

  • Neutralization: Once the solution clears (indicating consumption of the purple permanganate ion), cool to room temperature and neutralize to pH 7 using dilute hydrochloric acid[5].

  • Filtration: Filter the resulting brown precipitate (Manganese Dioxide, MnO₂).

  • Self-Validation Step: Spot the filtrate on a Silica Gel TLC plate alongside a reference standard of the starting aldehyde. Develop the plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP).

    • Validation: The absence of a bright orange/yellow spot confirms 100% conversion of the reactive aldehyde.

  • Disposal of Byproducts: Dispose of the solid MnO₂ as solid hazardous waste, and route the neutralized aqueous filtrate to the aqueous hazardous waste stream.

Direct Operational Disposal Plan

If deactivation is not feasible, follow this strict operational plan for direct disposal:

  • Collection: Collect the waste in a high-density polyethylene (HDPE) or glass container.

    • Causality: These materials resist organic solvent degradation and prevent leaching.

  • Labeling: Apply a hazardous waste tag immediately upon adding the first drop. Clearly denote "Non-Halogenated Organic Waste" and list the approximate percentages (e.g., 3-(4-Cyclohexylphenyl)-2-methylpropanal 10%, Ethanol 90%)[4].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure the container is tightly capped with a vented cap if gas generation is a concern[2].

  • Self-Validation Step: Before sealing the waste container for final EHS pickup, verify the pH of the mixture using universal indicator paper.

    • Validation: Ensure the pH is between 5 and 9 to confirm no highly reactive acids or bases have been inadvertently commingled, which could trigger spontaneous aldehyde polymerization.

Spill Response Workflow

Minor Spills (<100 mL):

  • Containment: Alert nearby personnel and don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Absorption: Absorb the spill using an inert material such as vermiculite or sand[4].

    • Causality: Never use combustible materials like sawdust, as the concentrated aldehyde could undergo slow oxidation and generate heat, creating a fire hazard.

  • Decontamination: Collect the absorbent into a sealable hazardous waste bag. Wash the contaminated surface at least twice with cold water and a laboratory surfactant 6[6].

  • Self-Validation Step: After surface decontamination, perform a wipe test using a filter paper moistened with a 2,4-DNP indicator solution.

    • Validation: The absence of an orange precipitate on the paper visually validates that the aldehyde has been completely removed from the benchtop.

Process Visualization

WasteWorkflow Start 3-(4-Cyclohexylphenyl) -2-methylpropanal Waste Decision Concentration Level? Start->Decision Deactivation Lab-Scale Deactivation (KMnO4 Oxidation) Decision->Deactivation Pure / High Conc. DirectDisp Direct Collection Decision->DirectDisp Dilute Mixture Filter Filter MnO2 Precipitate Deactivation->Filter NonHalo Non-Halogenated Organic Stream DirectDisp->NonHalo Verify <5% Halogens SolidWaste Solid Hazardous Waste (MnO2) Filter->SolidWaste AqueousWaste Aqueous Waste Stream (Carboxylate Salt) Filter->AqueousWaste EHSPickup EHS / EPA Compliant Disposal SolidWaste->EHSPickup AqueousWaste->EHSPickup NonHalo->EHSPickup

Decision tree for the disposal and laboratory-scale deactivation of aldehyde waste.

References

  • scent.vn - 3-(4-Cyclohexylphenyl)
  • Benchchem - Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals URL
  • University of Rochester - Formaldehyde Spill Protocol for Laboratory Personnel URL
  • UTIA Safety Office - Hazardous Waste Guide URL
  • EPFL - PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS URL
  • UW Oshkosh - UWO Guide to Classifying Unwanted Materials URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.